Product packaging for deacetylravidomycin N-oxide(Cat. No.:CAS No. 114494-30-3)

deacetylravidomycin N-oxide

Cat. No.: B053466
CAS No.: 114494-30-3
M. Wt: 579.6 g/mol
InChI Key: JDRNEUMZVBWRJJ-LSXWJJIVSA-N
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Description

Ravidomycin N-oxide is a significant anthraquinone-derived antibiotic known for its potent DNA intercalating properties. This compound exerts its primary research value through a dual mechanism: it inserts itself between DNA base pairs, disrupting nucleic acid structure and function, and it subsequently induces topoisomerase II-mediated DNA cleavage. This action leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in susceptible cells. As a derivative of Ravidomycin, the N-oxide modification can alter its solubility, bioavailability, and target affinity, making it a valuable tool for comparative studies in structure-activity relationships (SAR). Researchers utilize Ravidomycin N-oxide primarily in oncology research to investigate novel chemotherapeutic strategies and to study the mechanisms of DNA damage and cellular repair pathways. Furthermore, its potent Gram-positive antibacterial activity makes it a compelling candidate for exploring new approaches to combat antibiotic-resistant bacteria. This compound is essential for biochemical assays, in vitro cytotoxicity screening, and mechanistic studies aimed at understanding the complex interactions between small molecules and DNA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33NO10 B053466 deacetylravidomycin N-oxide CAS No. 114494-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNEUMZVBWRJJ-LSXWJJIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921397
Record name 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114494-30-3
Record name Deacetylravidomycin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114494303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Pathway of Deacetylravidomycin N-oxide: A Technical Guide to its Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide, a potent antitumor antibiotic, belongs to the gilvocarcin family of natural products produced by actinomycetes. Isolated from Streptomyces ravidus S50905, this complex polyketide displays significant activity against various cancer cell lines. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. While the complete pathway is yet to be fully elucidated, this document synthesizes available data to present a robust model for researchers in the field.

The Genetic Blueprint: The Ravidomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated gene cluster. While the specific cluster for the N-oxide variant has not been separately published, extensive research on the closely related ravidomycin, also produced by S. ravidus, has led to the cloning and characterization of its biosynthetic gene cluster. This cluster provides the foundational framework for understanding the formation of this compound.

The ravidomycin biosynthetic gene cluster, spanning approximately 33.28 kb, harbors a suite of genes encoding polyketide synthases (PKS), deoxysugar biosynthetic enzymes, tailoring enzymes, and regulatory proteins.[1] The functions of several open reading frames (ORFs) within this cluster have been assigned based on homology to known enzymes, while others remain putative or unknown. It is within this uncharacterized genetic landscape that the enzymes responsible for the N-oxidation and deacetylation specific to this compound are likely encoded.

Table 1: Genes and Proposed Functions in the Ravidomycin Biosynthetic Gene Cluster
GeneProposed FunctionHomology/Evidence
PKS Genes
ravAType II ketosynthase α (KSα)Homology to other type II PKS systems.[1]
ravBType II chain length factor (KSβ)Homology to other type II PKS systems.[1]
ravCAcyl carrier protein (ACP)Homology to other type II PKS systems.[1]
Deoxysugar Biosynthesis Genes
ravDNDP-glucose synthaseHomology to NDP-glucose synthases.[1]
ravENDP-glucose 4,6-dehydrataseHomology to NDP-glucose 4,6-dehydratases.[1]
ravIMNDP-hexose 3,4-ketoisomeraseHomology to NDP-hexose 3,4-ketoisomerases.[1]
ravAMTDeoxysugar aminotransferaseHomology to aminotransferases.[1]
ravNMTN,N-dimethyltransferaseHomology to N,N-dimethyltransferases.[1]
Tailoring Enzyme Genes
ravGTGlycosyltransferaseConfirmed to transfer the deoxysugar moiety.[1]
ravOI-OIVOxygenasesHomology to various oxygenases, likely involved in polyketide backbone modifications.[1]
ravMTO-methyltransferaseHomology to O-methyltransferases.[1]
ravRMFAD-dependent oxidoreductase/methyltransferaseFusion protein with homology to oxidoreductases and methyltransferases.[1]
ravYFerredoxinLikely provides reducing equivalents to P450 monooxygenases.[1]
Putative N-oxygenase
Unknown ORFFlavin-dependent monooxygenaseHypothesis based on the need for an N-oxidation step and the presence of uncharacterized monooxygenase-like genes.
Putative Deacetylase
Unknown ORFEsterase/HydrolaseHypothesis based on the deacetylation of the sugar moiety and the presence of uncharacterized hydrolase-like genes.
Regulatory & Other Genes
ravR seriesRegulatory proteinsLikely involved in the transcriptional control of the gene cluster.
ravX seriesUnknown functionORFs with no clear homology to known biosynthetic enzymes.[1]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three major stages: formation of the polyketide aglycone, synthesis of the deoxysugar moiety, and a series of post-PKS tailoring modifications including glycosylation, deacetylation, and N-oxidation.

Assembly of the Angucyclinone Core

The aglycone backbone of this compound is a complex, tetracyclic structure belonging to the angucyclinone family of polyketides. Its formation is initiated by a type II polyketide synthase (PKS) system encoded by the ravA, ravB, and ravC genes.[1] This enzymatic machinery catalyzes the iterative condensation of acetate units to generate a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic angucyclinone core.

Polyketide_Core_Synthesis Acetyl-CoA Acetyl-CoA PKS Type II PKS (RavA, RavB, RavC) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear Polyketide Linear Polyketide PKS->Linear Polyketide Cyclases Cyclases/Aromatases Linear Polyketide->Cyclases Angucyclinone Core Angucyclinone Core Cyclases->Angucyclinone Core

Figure 1: Formation of the Angucyclinone Core.
Synthesis of the D-Ravidosamine Sugar Moiety

A key structural feature of ravidomycins is the C-glycosidically linked deoxysugar, D-ravidosamine. The biosynthetic pathway to this sugar begins with glucose-1-phosphate and is orchestrated by a set of enzymes encoded by the ravD, ravE, ravIM, ravAMT, and ravNMT genes.[1] These enzymes catalyze a series of transformations including dehydration, isomerization, amination, and dimethylation to produce the final NDP-activated D-ravidosamine.

Deoxysugar_Biosynthesis G1P Glucose-1-Phosphate RavD_RavE RavD, RavE G1P->RavD_RavE Intermediate1 NDP-4-keto-6-deoxy-D-glucose RavD_RavE->Intermediate1 RavIM RavIM Intermediate1->RavIM Intermediate2 NDP-4-keto-2,6-dideoxy-D-glucose RavIM->Intermediate2 RavAMT RavAMT Intermediate2->RavAMT Intermediate3 NDP-D-ravidosamine precursor RavAMT->Intermediate3 RavNMT RavNMT Intermediate3->RavNMT NDP_Ravidosamine NDP-D-ravidosamine RavNMT->NDP_Ravidosamine

Figure 2: Biosynthesis of NDP-D-ravidosamine.
Post-PKS Tailoring Modifications

Following the formation of the aglycone and the deoxysugar, a series of tailoring enzymes modify the molecule to yield the final product, this compound.

  • Glycosylation: The glycosyltransferase RavGT is responsible for attaching the NDP-D-ravidosamine to the angucyclinone core via a C-glycosidic bond, a crucial step for the biological activity of the compound.[1]

  • Deacetylation: this compound, as its name suggests, lacks an acetyl group that is present on the sugar moiety of ravidomycin. This deacetylation is presumed to be catalyzed by an esterase or hydrolase. While no specific gene has been definitively assigned this function, it is hypothesized that one of the uncharacterized ORFs in the ravidomycin gene cluster encodes this deacetylase.

  • N-Oxidation: The final step in the proposed pathway is the N-oxidation of the dimethylamino group on the D-ravidosamine sugar. This transformation is likely catalyzed by a monooxygenase, possibly a flavin-dependent monooxygenase (FMO). Several ORFs with homology to oxidoreductases are present in the ravidomycin gene cluster, and one of these is a strong candidate for the N-oxygenase. The ravRM gene, which encodes a fusion protein with an FAD-dependent oxidoreductase domain, is a particularly interesting candidate for this reaction.[1]

Tailoring_Steps cluster_0 Core and Sugar Assembly Aglycone Angucyclinone Core RavGT Glycosyltransferase (RavGT) Aglycone->RavGT NDP_Sugar NDP-4-acetyl-D-ravidosamine NDP_Sugar->RavGT Ravidomycin_acetyl Ravidomycin RavGT->Ravidomycin_acetyl Deacetylase Putative Deacetylase Ravidomycin_acetyl->Deacetylase Deacetylravidomycin Deacetylravidomycin Deacetylase->Deacetylravidomycin N_oxygenase Putative N-oxygenase Deacetylravidomycin->N_oxygenase Final_Product This compound N_oxygenase->Final_Product

Figure 3: Proposed Post-PKS Tailoring Steps.

Experimental Protocols

Detailed experimental protocols for the characterization of the enzymes involved in this compound biosynthesis are not available in the literature. However, based on established methodologies for similar enzymes from other actinomycete secondary metabolite pathways, the following general protocols can be adapted.

Heterologous Expression and Purification of Biosynthetic Enzymes

Protein_Expression_Workflow Gene_Cloning Clone Gene of Interest into Expression Vector Transformation Transform E. coli Expression Host Gene_Cloning->Transformation Culture_Growth Grow E. coli Culture and Induce Protein Expression Transformation->Culture_Growth Cell_Lysis Harvest Cells and Lyse Culture_Growth->Cell_Lysis Purification Purify Protein using Affinity Chromatography Cell_Lysis->Purification Verification Verify Purity by SDS-PAGE Purification->Verification Final_Protein Purified Enzyme Verification->Final_Protein

Figure 4: General Workflow for Enzyme Expression and Purification.

Protocol:

  • Gene Amplification and Cloning: Amplify the open reading frame (ORF) of the target gene (e.g., the putative N-oxygenase or deacetylase) from the genomic DNA of S. ravidus using PCR. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

  • Heterologous Expression: Transform E. coli BL21(DE3) cells with the expression construct. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer to remove unbound proteins, and then elute the His-tagged protein with elution buffer containing imidazole.

  • Protein Analysis: Analyze the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

a) Putative N-oxygenase Assay:

Principle: The activity of the putative N-oxygenase can be determined by monitoring the conversion of deacetylravidomycin to this compound in the presence of the purified enzyme and necessary cofactors.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified putative N-oxygenase, deacetylravidomycin as the substrate, and cofactors such as FAD and NADPH in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Extract the product from the reaction mixture.

  • Analysis: Analyze the extracted product by HPLC and LC-MS to detect the formation of this compound, which will have a characteristic mass increase of 16 Da compared to the substrate.

b) Putative Deacetylase Assay:

Principle: The activity of the putative deacetylase can be measured by detecting the release of acetate from an acetylated substrate, such as ravidomycin.

Protocol:

  • Reaction Mixture: Set up a reaction containing the purified putative deacetylase and ravidomycin in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • Incubation: Incubate the reaction at its optimal temperature for a defined period.

  • Product Detection: The formation of deacetylravidomycin can be monitored by HPLC. Alternatively, the release of acetate can be quantified using a commercially available acetate colorimetric assay kit.

Quantitative Data

Specific quantitative data, such as enzyme kinetic parameters or production titers for this compound, are not extensively reported in the peer-reviewed literature. However, some qualitative and semi-quantitative information can be gleaned from fermentation studies.

Table 2: Production of Ravidomycin and its Analogs
CompoundProducing StrainRelative Production LevelReference
RavidomycinStreptomyces ravidusMajor[1]
DeacetylravidomycinStreptomyces ravidusMajor
This compoundStreptomyces ravidus S50905Minor
New Ravidomycin AnalogueS. lividans TK24 (heterologous host)Detected[1]

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of actinomycetes. While the core biosynthetic machinery for the ravidomycin scaffold is largely understood, the specific tailoring enzymes that confer the unique N-oxide and deacetyl functionalities remain to be definitively identified and characterized. The unassigned ORFs within the ravidomycin gene cluster are prime candidates for these roles.

Future research should focus on the functional characterization of these unknown genes through targeted gene knockouts, heterologous expression, and in vitro enzymatic assays. The successful reconstitution of the N-oxidation and deacetylation steps will not only complete our understanding of this important biosynthetic pathway but also provide powerful biocatalytic tools for the chemoenzymatic synthesis of novel gilvocarcin analogues with potentially improved therapeutic properties. The detailed protocols and pathway models presented in this guide offer a solid foundation for researchers to embark on these exciting future investigations.

References

In-Depth Technical Guide: Biological Activity of Deacetylravidomycin N-oxide Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylravidomycin N-oxide, a derivative of the ravidomycin family of antibiotics, has demonstrated selective biological activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its likely mechanism of action based on related compounds. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is an antibiotic produced by Streptomyces ravidus S50905.[1] It belongs to the gilvocarcin group of antibiotics, which are known for their antitumor and antimicrobial activities. Structurally, it is the N-oxide derivative of deacetylravidomycin.[1][2] While its antibacterial potency is reported to be less than that of deacetylravidomycin, this compound exhibits significantly lower toxicity, making it a compound of interest for further investigation.[1][2] This guide focuses on the specific antibacterial activity of this compound against a range of Gram-positive bacteria.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

Test OrganismStrainMIC (µg/mL)
Bacillus subtilisATCC 6633>100
Staphylococcus aureusFDA 209P25
Staphylococcus aureusSmith50
Staphylococcus epidermidisATCC 1222850
Micrococcus luteusATCC 934112.5
Micrococcus lysodeikticusIFO 333312.5
Enterococcus faecalisIFO 12964100

Data sourced from Narita et al., 1989.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

MIC Determination by Agar Dilution Method

This protocol is based on the standard agar dilution method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (as listed in Table 1)

  • Sterile petri dishes

  • Incubator (37°C)

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1000 µg/mL.

  • Preparation of Agar Plates:

    • Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile solvent to achieve final concentrations ranging from 0.1 µg/mL to 128 µg/mL in the agar plates.

    • Add the appropriate volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Inoculate a fresh culture of each test bacterium into a suitable broth medium and incubate at 37°C until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the inoculum to obtain a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of each bacterial suspension onto the surface of the prepared agar plates, including the control plate.

  • Incubation:

    • Allow the inoculated plates to dry at room temperature.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Proposed Mechanism of Action

While the specific mechanism of action for this compound has not been extensively studied, it is likely to be similar to that of its parent compound, ravidomycin, and other members of the gilvocarcin family of antibiotics. The proposed mechanism involves light-dependent DNA damage.

The core structure of these compounds, a benzo[d]naphtho[1,2-b]pyran-6-one moiety, is believed to intercalate into the DNA double helix. Upon exposure to UV or visible light, a photoactivated [2+2] cycloaddition reaction is thought to occur between the vinyl group of the antibiotic and a thymine residue in the DNA strand. This covalent modification of DNA leads to the inhibition of DNA and RNA synthesis, ultimately resulting in bacterial cell death.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antibiotic Stock Solution plates Prepare Agar Plates with Serial Dilutions stock->plates spot Spot Inoculum onto Plates plates->spot inoculum Prepare Bacterial Inoculum inoculum->spot incubate Incubate Plates spot->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Experimental workflow for MIC determination.

Proposed Mechanism of Action

mechanism_of_action cluster_steps Proposed Mechanism of Action intercalation 1. Intercalation into DNA photoactivation 2. Photoactivation (UV/Visible Light) intercalation->photoactivation cycloaddition 3. [2+2] Cycloaddition with Thymine photoactivation->cycloaddition adduct 4. Covalent DNA Adduct Formation cycloaddition->adduct inhibition 5. Inhibition of DNA/RNA Synthesis adduct->inhibition death 6. Bacterial Cell Death inhibition->death

Caption: Proposed mechanism of action for this compound.

References

An In-Depth Technical Guide to the Chemical Synthesis of Deacetylravidomycin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deacetylravidomycin N-oxide, an antibiotic with notable antitumor activity. The following sections detail the experimental protocols for its synthesis from deacetylravidomycin, present key quantitative data in a structured format, and include visualizations of the chemical synthesis and purification workflow.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces ravidus S50905.[1] It exhibits activity against Gram-positive bacteria and has demonstrated antitumor properties against P388 leukemia and Meth A fibrosarcoma.[1][2] The structure of this compound was elucidated using NMR and mass spectrometry, and its identity was confirmed through chemical synthesis.[1] This guide focuses on the laboratory-scale chemical synthesis of this compound.

Chemical Synthesis

The synthesis of this compound is achieved through the N-oxidation of its precursor, deacetylravidomycin. This transformation specifically targets the dimethylamino group on the sugar moiety of the molecule.

Reaction Scheme

The chemical transformation can be visualized as follows:

G Deacetylravidomycin Deacetylravidomycin Product This compound Deacetylravidomycin->Product Oxidation mCPBA m-Chloroperbenzoic acid (m-CPBA) mCPBA->Product Solvent Chloroform (CHCl3) Solvent->Product

Caption: Chemical synthesis of this compound.

Experimental Protocol

The following protocol for the synthesis of this compound from deacetylravidomycin is based on the method described by Narita et al. (1989).

Materials:

  • Deacetylravidomycin

  • m-Chloroperbenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Developing solvent for chromatography: Chloroform-Methanol-Acetic Acid (100:20:1 v/v/v)

Procedure:

  • Reaction Setup: Dissolve deacetylravidomycin in chloroform.

  • Addition of Oxidizing Agent: To the solution of deacetylravidomycin, add m-chloroperbenzoic acid (m-CPBA).

  • Reaction Conditions: The reaction is carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography.

  • Elution: The column is eluted with a solvent system of chloroform-methanol-acetic acid (100:20:1 v/v/v).

  • Isolation: Fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a crystalline solid.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, comparing them with its precursor, deacetylravidomycin.

PropertyThis compoundDeacetylravidomycin
Molecular Formula C₂₉H₃₁NO₉C₂₉H₃₁NO₈
Melting Point (°C) 218 - 221 (decomposition)-
Optical Rotation (c=1, CHCl₃) +156°-
UV λmax (MeOH) nm (ε) 228 (45,000), 250 (38,000), 280 (sh), 315 (sh), 350 (9,500), 390 (sh)-
Solubility Soluble in chloroform and methanol; Insoluble in water and n-hexane-

Data sourced from Narita et al. (1989).

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification A Dissolve Deacetylravidomycin in Chloroform B Add m-CPBA A->B C React at Room Temperature B->C D Solvent Evaporation C->D Reaction Completion E Silica Gel Column Chromatography D->E F Elute with CHCl3-MeOH-AcOH E->F G Collect and Evaporate Fractions F->G H Pure this compound G->H Yields

Caption: Experimental workflow for this compound.

Conclusion

The chemical synthesis of this compound is a straightforward process involving the N-oxidation of deacetylravidomycin using m-chloroperbenzoic acid. This guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided data and workflows offer a clear and concise reference for the production and purification of this biologically active compound.

References

In-Depth Technical Guide: Physico-chemical Properties of Deacetylravidomycin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a potent antibiotic and antitumor agent belonging to the gilvocarcin class of natural products.[1] Originally isolated from the fermentation broth of Streptomyces ravidus S50905, this molecule has garnered interest within the scientific community for its biological activities, including efficacy against P388 leukemia and Meth A fibrosarcoma.[2] This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, complete with detailed experimental protocols and visual representations of its production and potential mechanism of action.

Core Physico-chemical Data

The fundamental physico-chemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

General and Physical Properties
PropertyValueReference
Appearance Yellow crystals[2]
Melting Point 208—211 °C[2]
Optical Rotation [α]D²⁵ +135° (c 0.1, CHCl₃)[2]
Chemical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₃₁H₃₃NO₁₀[3]
Molecular Weight 579.59 g/mol [3]
CAS Number 114494-30-3[3]
UV-Vis λmax (MeOH) 243, 278, 380, 400 nm[2]
IR νmax (KBr) 3400, 1720, 1625, 1600 cm⁻¹[2]
¹H NMR (CDCl₃) See Table 3 for detailed shifts[2]
¹³C NMR (CDCl₃) See Table 4 for detailed shifts[2]
Solubility Profile
SolventSolubilityReference
Chloroform (CHCl₃) Soluble[2]
Methanol (MeOH) Soluble[2]
Water Insoluble[2]
n-Hexane Insoluble[2]

Detailed Spectroscopic Data

¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information for the structural elucidation of this compound. The chemical shifts, recorded in CDCl₃, are detailed below.

Table 3: ¹H NMR Chemical Shifts of this compound [2]

ProtonChemical Shift (δ, ppm)
H-1'6.02
H-2'4.86
H-3'4.20
H-4'5.11
H-5'4.13
6'-CH₃1.40
3'-N(CH₃)₂3.38
4'-OCOCH₃2.11
H-57.61
H-77.85
H-87.18
H-97.50
H-117.42
8-vinyl CH=CH₂7.05
8-vinyl CH=CH₂5.86, 5.60
10-OCH₃4.09
12-OCH₃4.04
1-OH13.04
¹³C NMR Spectral Data

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The chemical shifts, recorded in CDCl₃, are provided below.

Table 4: ¹³C NMR Chemical Shifts of this compound [2]

CarbonChemical Shift (δ, ppm)
C-1161.4
C-2110.1
C-3135.2
C-4114.7
C-4a133.0
C-5117.8
C-6160.7
C-6a107.0
C-7125.7
C-8132.8
C-9123.3
C-10160.0
C-10a111.0
C-11120.5
C-12158.0
C-12a111.4
C-12b136.2
8-vinyl CH=CH₂133.7
8-vinyl CH=CH₂116.4
10-OCH₃56.7
12-OCH₃56.4
C-1'97.4
C-2'68.1
C-3'76.5
C-4'69.8
C-5'67.2
6'-CH₃17.5
3'-N(CH₃)₂56.9
4'-OCOCH₃170.1, 20.9

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of this compound.

Fermentation and Isolation

This compound is produced by Streptomyces ravidus S50905 through fermentation. The following workflow outlines the general procedure for its isolation and purification.[2]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of S. ravidus S50905 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Mycelial_Extraction Extraction of Mycelial Cake (CHCl₃-acetone) Centrifugation->Mycelial_Extraction Filtrate_Extraction Extraction of Filtrate (EtOAc) Centrifugation->Filtrate_Extraction Combine_Extracts Combine Extracts Mycelial_Extraction->Combine_Extracts Filtrate_Extraction->Combine_Extracts Concentration Concentration and Precipitation (with n-hexane) Combine_Extracts->Concentration Silica_Gel_1 Silica Gel Chromatography 1 (CHCl₃-MeOH-conc. NH₄OH) Concentration->Silica_Gel_1 Silica_Gel_2 Silica Gel Chromatography 2 (CHCl₃-MeOH-AcOH) Silica_Gel_1->Silica_Gel_2 Washing Washing with dil. NH₄OH Silica_Gel_2->Washing Final_Product This compound (Yellow Crystals) Washing->Final_Product

Fermentation and Isolation Workflow
Chemical Synthesis

This compound can be chemically synthesized from its precursor, deacetylravidomycin.[2] This process involves an oxidation reaction.

G Deacetylravidomycin Deacetylravidomycin Reaction Stir at room temperature Deacetylravidomycin->Reaction mCPBA m-Chloroperbenzoic acid (mCPBA) in CHCl₃ mCPBA->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Synthesis of this compound
Standard Protocol for Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[1][4]

  • A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate to determine an approximate melting range.

  • A fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

General Protocol for Solubility Determination

The solubility of a compound is determined by the shake-flask method.[5][6]

  • An excess amount of the compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Solubility is expressed in terms of mass per volume (e.g., mg/mL).

Standard Protocol for UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer to determine the wavelengths of maximum absorbance.[7][8][9]

  • A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol) at a known concentration.

  • The spectrophotometer is calibrated using a blank solution containing only the solvent.

  • The sample solution is placed in a quartz cuvette and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

  • The wavelengths at which maximum absorbance (λmax) occurs are recorded.

Standard Protocol for FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]

  • A small amount of the solid sample (1-2 mg) is finely ground with a spectroscopic grade potassium bromide (KBr) powder (100-200 mg).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The absorption bands corresponding to different functional groups are identified.

Antitumor Mechanism and Signaling Pathways

The antitumor activity of this compound and related gilvocarcin analogs is primarily attributed to their ability to induce DNA damage.[13][14] This activity is often enhanced by photoactivation.

Proposed Mechanism of Action

The current understanding of the mechanism of action involves the following key steps:

G Drug This compound Photoactivation Photoactivation (UV/Visible Light) Drug->Photoactivation optional DNA_Interaction Interaction with DNA Drug->DNA_Interaction Photoactivation->DNA_Interaction DNA_Damage DNA Strand Breaks DNA_Interaction->DNA_Damage DDR Activation of DNA Damage Response (DDR) Pathways DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Proposed Antitumor Mechanism

Upon entering the cell, this compound can interact with cellular DNA. This interaction is significantly enhanced by exposure to UV or visible light, leading to the formation of DNA adducts and subsequent single- and double-strand breaks.[15] This DNA damage triggers the cell's DNA Damage Response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the DDR will initiate programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell. While the general DDR framework is understood, the specific signaling molecules and pathways directly activated by this compound require further investigation.

Conclusion

This technical guide has provided a detailed summary of the physico-chemical properties of this compound, including its general, physical, chemical, and spectroscopic characteristics, as well as its solubility profile. Standardized experimental protocols for the determination of these properties have been outlined to aid researchers in their laboratory work. Furthermore, the proposed mechanism of its antitumor activity, centered on DNA damage, has been presented. Further research into the specific signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

References

Deacetylravidomycin N-oxide molecular formula and structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a naturally occurring antibiotic produced by the bacterium Streptomyces ravidus S50905.[1][2] It belongs to the ravidomycin class of compounds and has demonstrated notable biological activity, including antibacterial effects against Gram-positive bacteria and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a proposed mechanism of action.

Molecular Formula and Structure

This compound is structurally characterized by a complex polycyclic aromatic core linked to a sugar moiety. The key structural feature that distinguishes it from its parent compound, deacetylravidomycin, is the presence of an N-oxide group on the dimethylamino substituent of the sugar.

  • Molecular Formula: C₃₁H₃₃NO₁₀[3]

  • Molecular Weight: 579.59 g/mol [2]

  • SMILES: C[C@@H]1--INVALID-LINK--C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)--INVALID-LINK--(C)[O-]">C@@HOC(=O)C

  • InChI: InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

Physicochemical Properties

This compound is a yellow crystalline substance with limited solubility in aqueous solutions but is soluble in certain organic solvents.[4]

PropertyValueReference
AppearanceYellow crystals[4]
SolubilitySoluble in chloroform and methanol[4]
Insoluble in water and n-hexane[4]
UV λmax (MeOH)228, 268, 277, 318, 382, 402 nm[4]
Predicted XlogP4.0

Biological Activity

This compound exhibits both antibacterial and antitumor activities, although it is generally less potent but also less toxic than its parent compound, deacetylravidomycin.[1][2]

Antibacterial Activity

The compound is active against a range of Gram-positive bacteria but is inactive against Gram-negative bacteria.[2]

OrganismMIC (µg/mL)Reference
Bacillus subtilis ATCC 663312.5[4]
Staphylococcus aureus FDA 209P25[4]
Staphylococcus aureus Smith25[4]
Staphylococcus epidermidis ATCC 1222812.5[4]
Micrococcus luteus ATCC 93413.13[4]
Micrococcus lysodeikticus IFO 33333.13[4]
Enterococcus faecalis IFO 1296450[4]
Antitumor Activity
Cell Line/Tumor ModelActivityReference
P388 leukemiaAntitumor active in a wide range of doses[1][4]
Meth A fibrosarcomaAntitumor active in a wide range of doses[1][4]

Experimental Protocols

Fermentation for Production of this compound

This protocol is based on the fermentation of Streptomyces ravidus S50905.

1. Culture and Inoculum Preparation:

  • Maintain Streptomyces ravidus S50905 on a suitable agar slant medium.

  • Prepare a seed culture by inoculating a loopful of spores or mycelia into a flask containing a seed medium (e.g., glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, NaCl 0.3%, CaCO₃ 0.3%, pH 7.0).[4]

  • Incubate the seed culture at 28°C for 2 days on a reciprocal shaker.[4]

2. Production Fermentation:

  • Inoculate the production medium with the seed culture. The production medium contains soluble starch (3.0%), glucose (1.0%), peptone (0.5%), meat extract (0.5%), yeast extract (0.5%), NaCl (0.3%), CaCO₃ (0.3%), and sodium anthraquinone-beta-sulfonate (0.05%).[4]

  • Conduct the fermentation in flasks at 28°C with shaking for an appropriate duration, monitoring the production of the target compound.

3. Isolation and Purification:

  • After fermentation, separate the mycelium from the broth by centrifugation.[4]

  • Extract the mycelial cake and the filtrate with chloroform-acetone and ethyl acetate, respectively.[4]

  • Combine the extracts, concentrate, and add n-hexane to precipitate the crude antibiotic complex.[4]

  • Purify the crude extract using silica gel column chromatography with a solvent system such as chloroform-methanol-concentrated NH₄OH (7:1:0.1) to yield ravidomycin and a mixture of deacetylravidomycin and this compound.[4]

  • Further purify the mixture by silica gel column chromatography using a solvent system of chloroform-methanol-acetic acid (7:1:0.1) to separate this compound.[4]

G Fermentation and Isolation Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification S. ravidus Culture S. ravidus Culture Seed Culture Seed Culture S. ravidus Culture->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Centrifugation Centrifugation Production Fermentation->Centrifugation Mycelium & Broth Mycelium & Broth Centrifugation->Mycelium & Broth Solvent Extraction Solvent Extraction Mycelium & Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography 1 Silica Gel Chromatography 1 Crude Extract->Silica Gel Chromatography 1 Mixed Fractions Mixed Fractions Silica Gel Chromatography 1->Mixed Fractions Silica Gel Chromatography 2 Silica Gel Chromatography 2 Mixed Fractions->Silica Gel Chromatography 2 Pure this compound Pure this compound Silica Gel Chromatography 2->Pure this compound

Fermentation and Isolation Workflow
Chemical Synthesis of this compound

This protocol describes the synthesis from deacetylravidomycin.

1. Reaction Setup:

  • Dissolve deacetylravidomycin in a suitable solvent such as chloroform.

  • Add m-chloroperbenzoic acid (m-CPBA) to the solution.[4]

2. Reaction Conditions:

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Upon completion of the reaction, quench any excess m-CPBA.

  • Wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Purify the resulting product by chromatography to obtain pure this compound.

G Synthesis Workflow Deacetylravidomycin Deacetylravidomycin Reaction Reaction Deacetylravidomycin->Reaction m-CPBA m-CPBA m-CPBA->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound G Proposed Signaling Pathway of this compound This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Accumulation ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases Activation Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases Phosphorylation p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2 Kinases->Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

References

In Vitro Evaluation of Deacetylravidomycin N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a novel antibiotic produced by the actinomycete Streptomyces ravidus S50905.[1][2][3] Structurally, it is the N-oxide derivative of deacetylravidomycin.[3] Preliminary in vitro and in vivo studies have demonstrated its biological activities, including antibacterial and antitumor properties. This technical guide provides a comprehensive summary of the available in vitro evaluation data for this compound, detailed experimental protocols, and a proposed mechanism of action based on related compounds.

Quantitative Biological Data

The biological activity of this compound has been primarily characterized through its antimicrobial and antitumor effects. The following tables summarize the key quantitative data from these evaluations.

Table 1: Antimicrobial Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains were determined using a standard agar dilution method. The results indicate selective activity against Gram-positive bacteria.

Test OrganismAbbreviationMIC (µg/mL)
Staphylococcus aureus FDA 209PS. aureus25
Staphylococcus epidermidis ATCC 12228S. epidermidis25
Bacillus subtilis ATCC 6633B. subtilis12.5
Klebsiella pneumoniae ATCC 10031K. pneumoniae>100
Escherichia coli NIHJE. coli>100
Salmonella typhi T-63S. typhi>100
Pseudomonas aeruginosa IAM 1095P. aeruginosa>100
Proteus vulgaris ATCC 6897P. vulgaris>100
Shigella flexneri ATCC 12022S. flexneri>100

Data sourced from Narita et al., 1989.

Table 2: In Vivo Antitumor Activity of this compound

The antitumor efficacy of this compound was evaluated in murine models of P388 leukemia and Meth A fibrosarcoma. The activity is expressed as the percentage of increase in life span (ILS) for P388 leukemia and the tumor growth inhibition rate for Meth A fibrosarcoma.

P388 Leukemia Model

Dose (mg/kg/day)Administration RouteILS (%)
50Intraperitoneal (i.p.)158
25Intraperitoneal (i.p.)142
12.5Intraperitoneal (i.p.)125
6.3Intraperitoneal (i.p.)117

Data sourced from Narita et al., 1989.

Meth A Fibrosarcoma Solid Tumor Model

Dose (mg/kg/day)Administration RouteInhibition Rate (%)
50Intraperitoneal (i.p.)98
25Intraperitoneal (i.p.)96
12.5Intraperitoneal (i.p.)83
6.3Intraperitoneal (i.p.)58

Data sourced from Narita et al., 1989.

While the primary study by Narita et al. focused on in vivo antitumor activity, specific in vitro cytotoxicity data (e.g., IC50 values) for this compound against P388 and Meth A cell lines are not available in the published literature. However, the potent in vivo effects suggest significant cytotoxic activity against these cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antimicrobial Activity Assay (Agar Dilution Method)
  • Preparation of Test Plates: A twofold serial dilution of this compound was prepared in methanol. Each dilution was added to molten Mueller-Hinton agar at 50°C to achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The test bacteria were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to a final concentration of 10^6 colony-forming units (CFU)/mL.

  • Inoculation: A multipoint inoculator was used to spot-inoculate the bacterial suspensions onto the surface of the agar plates containing the test compound.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

In Vivo P388 Leukemia Assay
  • Cell Line and Animals: P388 leukemia cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1] Female DBA/2 mice were used for the in vivo experiments.

  • Tumor Inoculation: P388 leukemia cells (1 x 10^6 cells) were inoculated intraperitoneally (i.p.) into the mice on day 0.

  • Drug Administration: this compound, suspended in a 0.5% carboxymethyl cellulose solution, was administered i.p. once daily from day 1 to day 9.

  • Evaluation of Antitumor Activity: The mean survival time of the treated and control groups was recorded. The increase in life span (ILS) was calculated using the formula: ILS (%) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

In Vivo Meth A Fibrosarcoma Solid Tumor Assay
  • Cell Line and Animals: Meth A fibrosarcoma cells were maintained in an appropriate culture medium.[4] Female BALB/c mice were used for the solid tumor model.

  • Tumor Inoculation: Meth A fibrosarcoma cells (1 x 10^6 cells) were inoculated subcutaneously (s.c.) into the right flank of the mice on day 0.

  • Drug Administration: this compound was administered i.p. once daily from day 1 to day 9.

  • Evaluation of Antitumor Activity: On day 20, the tumors were excised and weighed. The tumor growth inhibition rate was calculated using the formula: Inhibition Rate (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Visualizations

Experimental Workflow for In Vivo Antitumor Evaluation

experimental_workflow cluster_P388 P388 Leukemia Model cluster_MethA Meth A Fibrosarcoma Model P388_inoculation Day 0: Inoculate P388 cells (1x10^6) i.p. into DBA/2 mice P388_treatment Days 1-9: Administer this compound i.p. daily P388_inoculation->P388_treatment P388_evaluation Record survival time and calculate % ILS P388_treatment->P388_evaluation MethA_inoculation Day 0: Inoculate Meth A cells (1x10^6) s.c. into BALB/c mice MethA_treatment Days 1-9: Administer this compound i.p. daily MethA_inoculation->MethA_treatment MethA_evaluation Day 20: Excise tumors, weigh, and calculate % inhibition MethA_treatment->MethA_evaluation

Workflow for in vivo antitumor activity assessment.
Proposed Signaling Pathway for Antitumor Activity

Based on the mechanism of action of the parent compound, ravidomycin, and other gilvocarcin-type antibiotics, this compound is proposed to exert its antitumor effects through the inhibition of nucleic acid synthesis.[5] This class of compounds is known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and transcription.[5]

signaling_pathway Compound This compound CellMembrane Cell Membrane Penetration Compound->CellMembrane DNA_Intercalation DNA Intercalation CellMembrane->DNA_Intercalation TopoII Topoisomerase II DNA_Intercalation->TopoII Inhibits enzyme function DNA_Synthesis_Inhibition Inhibition of DNA Synthesis TopoII->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition Inhibition of RNA Synthesis TopoII->RNA_Synthesis_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis_Inhibition->Apoptosis RNA_Synthesis_Inhibition->Apoptosis

Proposed mechanism of antitumor action.

Conclusion

This compound demonstrates notable antibacterial activity against Gram-positive bacteria and significant in vivo antitumor efficacy against P388 leukemia and Meth A fibrosarcoma in murine models. While specific in vitro cytotoxicity data is currently unavailable, the potent in vivo results suggest it is a promising candidate for further investigation. The proposed mechanism of action, involving DNA intercalation and inhibition of topoisomerase II, aligns with the known activities of its structural analogs. Further research is warranted to fully elucidate its in vitro cytotoxic profile and confirm its molecular targets and signaling pathways.

References

Deacetylravidomycin N-oxide CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is an antibiotic belonging to the angucycline class of natural products. First isolated from the fermentation broth of Streptomyces ravidus S50905, this compound has demonstrated both antibacterial and antitumor activities.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, biological properties, and insights into its mechanism of action based on related compounds.

Chemical Identifiers and Physicochemical Properties

A summary of the key chemical identifiers for this compound is presented below.

IdentifierValueSource
CAS Number 114494-30-3PubChem[2]
Molecular Formula C₃₁H₃₃NO₁₀PubChem[2]
PubChem CID 133983PubChem[2]
Synonyms Desacetylravidomycin N-oxide, Ravidomycin N-oxidePubChem[2]
InChI InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1PubChem
InChIKey JDRNEUMZVBWRJJ-LSXWJJIVSA-NPubChem
SMILES CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N+(C)(C)[O-])OC(=O)CPubChem

Biological Activity

This compound exhibits a range of biological activities, primarily as an antibiotic against Gram-positive bacteria and as a cytotoxic agent against certain cancer cell lines.

Activity TypeDetailsSource
Antibacterial Active against Gram-positive bacteria.MedchemExpress[1]
Antitumor Demonstrates activity against P388 leukemia and Meth A fibrosarcoma.MedchemExpress[1]

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and characterization of this compound were described in the initial discovery paper. While the full text is not widely available, the following outlines the key steps based on published information.

Fermentation of Streptomyces ravidus S50905

The production of this compound is achieved through the fermentation of Streptomyces ravidus S50905. While specific media components and fermentation parameters are not fully detailed in the available literature, a general workflow can be inferred.

G cluster_fermentation Fermentation Inoculation Inoculation Incubation Incubation Inoculation->Incubation Shake Flask Culture Harvest Harvest Incubation->Harvest Monitoring Production G Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake Supernatant Supernatant Centrifugation->Supernatant Solvent Extraction Solvent Extraction Mycelial Cake->Solvent Extraction e.g., Acetone Supernatant->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Silica Gel Fractions Fractions Chromatography->Fractions Further Purification Further Purification Fractions->Further Purification e.g., HPLC Pure this compound Pure this compound Further Purification->Pure this compound G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Planar aromatic core Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition Photoactivation Photoactivation DNA Intercalation->Photoactivation Light Exposure DNA Adduct Formation DNA Adduct Formation Photoactivation->DNA Adduct Formation [2+2] Cycloaddition with Thymine Inhibition of DNA Replication Inhibition of DNA Replication DNA Adduct Formation->Inhibition of DNA Replication Inhibition of Transcription Inhibition of Transcription DNA Adduct Formation->Inhibition of Transcription Cell Death Cell Death Inhibition of DNA Replication->Cell Death Inhibition of Transcription->Cell Death Topoisomerase II Inhibition->Cell Death

References

A Technical Guide to the Discovery of Novel N-Oxide Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery.[1] Among the vast array of chemical scaffolds, compounds featuring the N-oxide moiety have emerged as a class of significant interest. Molecules with N-oxide functionalities are found throughout nature and play a crucial role in medicinal chemistry.[2] The unique physicochemical properties conferred by the highly polar N⁺–O⁻ bond, such as increased water solubility, altered membrane permeability, and unique redox reactivity, make N-oxide natural products attractive candidates for drug development.[3][4] This guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of novel N-oxide compounds from natural sources.

The Significance of the N-Oxide Functional Group in Drug Discovery

The N-oxide group is more than a simple functionalization; it can fundamentally alter the biological and pharmacokinetic profile of a molecule.[2] Key properties include:

  • Enhanced Polarity and Solubility : The N⁺–O⁻ bond is highly polar and forms strong hydrogen bonds, which can improve the aqueous solubility of a parent compound.[3][4]

  • Modulated Bioavailability : By increasing polarity, the N-oxide group can decrease passive diffusion across biological membranes, a property that can be exploited for targeted drug delivery.[4]

  • Bioreductive Activation : Many aromatic N-oxides are stable under normal physiological conditions but can be enzymatically reduced in hypoxic (low-oxygen) environments, such as those found in solid tumors. This makes them ideal candidates for hypoxia-activated prodrugs that release a cytotoxic agent selectively at the target site.[2][3]

  • Metabolic Stability : N-oxidation is a common metabolic pathway for tertiary amines. In some cases, the resulting N-oxide is a non-toxic metabolite of a drug or natural product.[4]

A General Workflow for N-Oxide Natural Product Discovery

The discovery of novel N-oxide compounds follows a systematic, multi-step process that begins with the collection of biological material and culminates in the identification of a pure, structurally characterized, and biologically active molecule.

Natural_Product_Discovery_Workflow cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Characterization & Validation A Sample Collection (Plant, Microbe, Marine Invertebrate) B Drying & Grinding A->B C Solvent Extraction B->C D Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) C->D E Bioassay-Guided Screening C->E Direct Screening D->E F Chromatographic Separation (VLC, MPLC, HPLC) E->F G Isolation of Pure N-Oxide Compound F->G H Structure Elucidation (NMR, MS, IR, X-ray) G->H H->F Dereplication/ Structure-guided isolation I Bioactivity Confirmation & Dose-Response Analysis H->I J Mechanism of Action Studies I->J

Caption: General workflow for N-oxide natural product discovery.

Key Classes and Biological Activities of N-Oxide Natural Products

N-oxides are found in diverse classes of natural products, particularly alkaloids and phenazines, originating from plants, microorganisms, and marine life.[3]

Alkaloids are a prominent group of natural products that frequently occur as N-oxides. These compounds exhibit a wide range of potent biological activities.

  • Indolizidine N-Oxides : Antofine-N-oxide, isolated from plants like Cynanchum vincetoxicum, is a well-studied example.[3][4] It shows significant cytotoxic effects against various cancer cell lines, including brain, breast, and lung cancer, while displaying lower toxicity to non-cancerous cells.[3] Its mechanism of action in T-cell leukemia involves the induction of apoptosis through TNFα signaling.[4]

  • Isoquinoline N-Oxides : This class of compounds, isolated from various plant species, has demonstrated confirmed antimicrobial, antibacterial, and antitumor activities.[5] The development of novel isoquinolinequinone N-oxides has shown promise in overcoming multidrug resistance in cancer.[6]

  • Pyrrolizidine N-Oxides : These are often found as less toxic metabolites of their corresponding parent alkaloids and play a role in chemical ecology.[7]

Compound NameClassNatural SourceReported Biological ActivityQuantitative Data
Antofine-N-oxideIndolizidine AlkaloidCynanchum vincetoxicumCytotoxic, Apoptosis-inducing~10-fold lower cytotoxicity in noncancerous fibroblasts[3]
Retorsine-N-oxidePyrrolizidine AlkaloidCrotalaria speciesGenerally lower toxicity than parent amine[7]Not available
Isoquinolinequinone N-oxidesIsoquinoline AlkaloidSynthetic derivatives of natural scaffoldsAnticancer, Overcomes Multidrug ResistanceMean GI50 values improved over lead compounds[6]

Table 1: Examples of Bioactive Alkaloid N-Oxides.

Microorganisms are a rich source of phenazine N-oxides, which are known for their antibiotic properties.

  • Iodinin and Myxin : These compounds are classic examples of bioactive phenazine N-oxides.[7] Myxin, in particular, has potent broad-spectrum antimicrobial activity.[3] Its mode of action is multifaceted, involving DNA intercalation and the production of reactive oxygen species (ROS). Under hypoxic conditions, the N-oxide groups are enzymatically reduced, leading to the formation of cytotoxic hydroxyl radicals.[3] This mechanism was foundational for the development of hypoxia-selective drugs.[3]

Compound NameClassNatural SourceReported Biological ActivityMechanism Highlight
IodininPhenazineBrevibacterium iodinumAntibiotic, CytotoxicRedox cycling, potential for ROS production[7]
MyxinPhenazineSorangium speciesBroad-spectrum antimicrobial (bacteria & fungi)Hypoxia-activated reduction to form hydroxyl radicals[3]

Table 2: Examples of Bioactive Phenazine N-Oxides.

Methodologies for Isolation and Structure Elucidation

The successful discovery of novel N-oxides hinges on robust experimental protocols for their isolation and structural characterization.

  • Preparation : Air-dry and pulverize 1 kg of the source plant material (e.g., roots of Cynanchum).

  • Extraction : Macerate the powdered material with methanol (3 x 5 L) at room temperature for 72 hours per extraction. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning : Suspend the crude extract in water (1 L) and sequentially partition with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) (3 x 1 L each).

  • Bioassay : Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line). Identify the most active fraction (e.g., the DCM fraction).

  • VLC : Subject the active DCM fraction (e.g., 20 g) to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane/EtOAc and then EtOAc/MeOH to yield several sub-fractions.

  • Bioassay of Sub-fractions : Re-evaluate the VLC sub-fractions to pinpoint the most potent ones.

  • MPLC/HPLC : Purify the active sub-fractions using Medium-Pressure Liquid Chromatography (MPLC) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica column with an appropriate solvent system to isolate the pure N-oxide compounds.

  • Purity Check : Assess the purity of the isolated compounds using analytical HPLC with photodiode array (PDA) detection.

Determining the precise chemical structure of a novel N-oxide is a puzzle solved by combining data from multiple analytical techniques.

Caption: Logic flow for the structure elucidation of a novel compound.

  • Mass Spectrometry (MS) : Perform high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to obtain the exact mass of the molecular ion (e.g., [M+H]⁺).[8] This allows for the unambiguous determination of the molecular formula. The presence of an oxygen atom more than the parent amine is a key indicator.

  • Infrared (IR) Spectroscopy : Record the IR spectrum to identify key functional groups. The N⁺–O⁻ bond typically shows a characteristic vibration band around 930-970 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and types of protons and their neighboring environments. Protons adjacent to the N-oxide group often show a downfield chemical shift compared to the parent amine.

    • ¹³C NMR : Shows the number and types of carbon atoms. Carbons bonded to the nitrogen in an N-oxide are also typically shifted downfield.

    • 2D NMR : Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential to piece together the carbon skeleton and establish the connectivity of the entire molecule.

Visualizing Mechanisms of Action

Understanding how N-oxide compounds exert their biological effects is crucial for their development as therapeutic agents.

The selective activation of N-oxide prodrugs in tumors is a powerful therapeutic strategy. The N-oxide masks the activity of the drug until it reaches the low-oxygen tumor environment, where specific reductases cleave the N-O bond.

Hypoxia_Activation cluster_0 Normal Tissue (Normoxia) cluster_1 Tumor Microenvironment (Hypoxia) Prodrug Aromatic N-Oxide Prodrug (Non-toxic) Normoxia High O₂ Levels Prodrug remains intact Prodrug->Normoxia No reaction Hypoxia Low O₂ Levels Prodrug->Hypoxia ActiveDrug Reduced Parent Amine (Cytotoxic Drug) CellDeath Tumor Cell Death ActiveDrug->CellDeath induces Enzyme Cellular Reductases (e.g., Cytochrome P450) Hypoxia->Enzyme activates Enzyme->ActiveDrug reduces Prodrug to

Caption: Mechanism of hypoxia-activated N-oxide prodrugs.

Conclusion and Future Directions

The discovery of natural products containing the N-oxide functionality continues to provide exciting leads for drug development.[5] Their diverse biological activities, from anticancer to antimicrobial, combined with their unique, tunable chemical properties, ensure their relevance in medicinal chemistry.[3] Future research will likely focus on leveraging advanced screening platforms, synthetic biology to produce novel analogues, and a deeper exploration of underexplored ecological niches, such as extremophilic microorganisms and marine symbionts, as sources for the next generation of N-oxide therapeutics.

References

Deacetylravidomycin N-oxide as a secondary metabolite of Streptomyces ravidus.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deacetylravidomycin N-oxide, a Secondary Metabolite of Streptomyces ravidus

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an antitumor and antibacterial secondary metabolite produced by the actinomycete Streptomyces ravidus.[1][2] As a member of the broader gilvocarcin/ravidomycin class of compounds, which are related to aminocoumarins, it exhibits notable biological activity, including efficacy against P388 leukemia and Meth A fibrosarcoma.[1][2] This compound is distinguished by the N-oxidation of the d-ravidosamine sugar moiety, a structural feature that modulates its bioactivity and toxicity compared to its parent compounds, ravidomycin and deacetylravidomycin. This technical guide provides a consolidated overview of this compound, detailing its biological properties, quantitative data, comprehensive experimental protocols for its production and analysis, and the underlying biosynthetic logic.

Introduction

The genus Streptomyces is a prolific source of natural products, accounting for approximately 75% of commercially used antibiotics.[3] Streptomyces ravidus, a species first isolated from a soil sample in Guatemala, produces a family of antitumor antibiotics, including ravidomycin, deacetylravidomycin, and the subject of this guide, this compound.[2][4] These compounds belong to a class of aromatic polyketides that are C-glycosylated.[5][6] this compound was discovered as a co-metabolite in cultures of S. ravidus S50905.[2] Structurally, its aglycone core is identical to that of deacetylravidomycin, but it features an N-oxide on the dimethylamino group of the d-ravidosamine sugar. This modification has been shown to decrease its antibacterial potency while also reducing its toxicity, making it an interesting candidate for further investigation in drug development.[2] Aminocoumarins, a related class, are potent inhibitors of the essential bacterial enzyme DNA gyrase, which is a validated drug target.[7][8][9]

Quantitative Data

The biological activity of this compound has been quantitatively assessed, particularly its antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria. The compound is noted to be inactive against Gram-negative bacteria.[1]

Bacterial Strain This compound MIC (μg/ml) Deacetylravidomycin MIC (μg/ml) Ravidomycin MIC (μg/ml)
Staphylococcus aureus 209P12.50.780.39
Staphylococcus aureus Smith12.50.780.39
Bacillus subtilis PCI 2196.250.390.2
Micrococcus luteus PCI 10013.120.20.1

Data sourced from Narita T, et al. (1989).[10]

In antitumor studies, this compound was shown to be active against P388 leukemia and Meth A fibrosarcoma over a wide range of doses and was found to be considerably less toxic than deacetylravidomycin.[2]

Experimental Protocols

The following protocols are synthesized from established methods for the fermentation of Streptomyces species and the isolation of ravidomycin-class compounds.[5][11]

Fermentation and Production

Objective: To culture Streptomyces ravidus for the production of this compound.

Methodology:

  • Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., SG liquid medium or Tryptic Soy Broth) with spores or a mycelial chunk of S. ravidus from a mature agar plate (e.g., MS agar).[5][12]

  • Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[5][13]

  • Production Culture: Use the seed culture to inoculate (3% v/v) a larger volume of production medium (e.g., up to 4 L of SG liquid medium). For enhanced production of the N-oxide derivative, the medium can be supplemented with sodium anthraquinone-β-sulfonate.[2]

  • Fermentation: Incubate the production culture for 5-7 days at 30°C with continuous shaking.[5]

  • Harvesting: After the fermentation period, harvest the culture by centrifugation to separate the mycelial biomass from the culture broth.[5]

Extraction and Purification

Objective: To isolate and purify this compound from the culture.

Methodology:

  • Broth Extraction: Extract the culture filtrate (supernatant) twice with an equal volume of ethyl acetate.[5]

  • Mycelial Extraction: Resuspend the mycelial pellet in acetone and sonicate for 10 minutes. Collect the acetone extract by centrifugation.[5]

  • Combine and Concentrate: Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude antibiotic complex.[5][10]

  • Initial Purification: Precipitate the crude complex by adding n-hexane.[10]

  • Column Chromatography: Purify the crude precipitate using silica gel column chromatography. Elute with a solvent system such as Chloroform-Methanol-conc. NH4OH (e.g., 7:1:0.1 v/v/v) to separate ravidomycin from the mixture containing Deacetylravidomycin and its N-oxide.[10]

  • Final Purification: Subject the fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[5]

Structural Elucidation

Objective: To confirm the chemical structure of the isolated compound.

Methodology:

  • Mass Spectrometry (MS): Determine the molecular formula (e.g., C29H31NO9) using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[10]

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) can be used to establish connectivity and finalize the structural assignment.[10]

  • Chemical Confirmation: The structure can be unequivocally confirmed by chemical synthesis, for instance, by treating deacetylravidomycin with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to generate the corresponding N-oxide.[10]

Diagrams of Pathways and Workflows

The following diagrams illustrate the key processes involved in the study of this compound.

experimental_workflow A S. ravidus Seed Culture B Production Fermentation A->B C Harvest & Separate (Broth / Mycelium) B->C D Solvent Extraction (EtOAc / Acetone) C->D E Crude Extract D->E F Silica Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H I Structural Analysis (MS, NMR) H->I J Bioactivity Assays (MIC, Antitumor) H->J

Caption: Workflow for isolation, purification, and analysis of this compound.

biosynthetic_pathway cluster_pks Type II Polyketide Synthesis cluster_sugar d-Ravidosamine Synthesis A Primary Metabolites (e.g., Malonyl-CoA) B Polyketide Synthase (PKS) Genes: ravA-D A->B C Aromatic Polyketide Core B->C G C-Glycosylation (RavGT Glycosyltransferase) C->G D Glucose-1-Phosphate E Sugar Biosynthesis Genes (e.g., ravIM, ravAMT, ravNMT) D->E F NDP-d-Ravidosamine E->F F->G H Post-PKS Tailoring (e.g., Oxygenases) G->H I Deacetylravidomycin H->I J N-Oxidation (Monooxygenase) I->J K This compound J->K

References

Methodological & Application

Deacetylravidomycin N-oxide: Protocols for In Vitro Evaluation of Anticancer and Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deacetylravidomycin N-oxide is an antibiotic produced by Streptomyces ravidus S50905.[1][2] This document provides detailed protocols for the in vitro evaluation of its biological activities, specifically its antitumor effects against P388 leukemia and Meth A fibrosarcoma cells, and its antibacterial properties against Gram-positive bacteria. The protocols outlined are intended for use by researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The antibacterial spectrum of this compound has been characterized by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The data reveals a specific activity against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus 209P JC-112.5
Staphylococcus aureus Smith25
Staphylococcus epidermidis6.25
Bacillus subtilis PCI 2196.25
Corynebacterium paurometabolum3.13
Escherichia coli NIHJ JC-2>100
Pseudomonas aeruginosa>100
Klebsiella pneumoniae>100
Candida albicans>100
Saccharomyces cerevisiae>100
Aspergillus niger>100

Experimental Protocols

In Vitro Cytotoxicity against P388 and Meth A Sarcoma Cells

This protocol describes a representative method for assessing the cytotoxic activity of this compound against murine P388 leukemia and Meth A fibrosarcoma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • P388 (murine leukemia) or Meth A (murine fibrosarcoma) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain P388 and Meth A cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10⁴ cells/mL in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound This compound Stock Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antibacterial Antibacterial Assay (MIC) Compound->Antibacterial Cells Cell Culture (P388, Meth A) Bacterial Culture Cells->Cytotoxicity Cells->Antibacterial IC50 IC50 Determination Cytotoxicity->IC50 MIC_Value MIC Determination Antibacterial->MIC_Value

General experimental workflow for in vitro evaluation.

Putative_Signaling_Pathway cluster_cell Cancer Cell cluster_effects Cellular Effects Compound Deacetylravidomycin N-oxide Prolif_Signal Proliferation Signaling (e.g., Kinase Cascades) Compound->Prolif_Signal Inhibition DNA_Rep DNA Replication Compound->DNA_Rep Interference Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) Compound->Apoptosis_Reg Modulation Cell_Cycle Cell Cycle Progression Prolif_Signal->Cell_Cycle DNA_Rep->Cell_Cycle Growth_Arrest Growth Arrest Cell_Cycle->Growth_Arrest Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Generalized putative signaling pathway for an anticancer agent.

References

Application Notes and Protocols: Preparation of Deacetylravidomycin N-oxide Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylravidomycin N-oxide is a promising antibiotic agent with demonstrated antitumor properties, particularly against P388 leukemia and Meth A fibrosarcoma models.[1][2][3] Proper preparation of a stock solution is a critical first step for in vitro studies to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for cell culture applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₃₁H₃₃NO₁₀[4]
Molecular Weight 579.6 g/mol [4]
CAS Number 114494-30-3[1]
Appearance Yellow crystals[3]
Solubility Soluble in Chloroform (CHCl₃) and Methanol (MeOH). Insoluble in water and n-hexane.[3]
Recommended Solvent for Cell Culture Dimethyl sulfoxide (DMSO)Inferred from common practice for similar compounds.
Storage Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for use in cell culture due to its high solubilizing capacity and miscibility with aqueous culture media.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 5.8 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Molecular Weight (MW) = 579.6 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.010 mol/L x 579.6 g/mol x 0.001 L = 0.005796 g = 5.796 mg (approximately 5.8 mg)

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber glass vials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's Certificate of Analysis for specific recommendations. When stored properly, DMSO stock solutions are typically stable for several months.

Workflow for Stock Solution Preparation

G cluster_start Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage cluster_end Completion Start Start Weigh_Compound Weigh 5.8 mg of This compound Start->Weigh_Compound Begin Protocol Add_Solvent Add 1 mL of sterile DMSO Weigh_Compound->Add_Solvent Transfer to sterile tube Vortex Vortex until fully dissolved Add_Solvent->Vortex Aliquot Aliquot into single-use volumes Vortex->Aliquot Ensure complete dissolution Label Label aliquots clearly Aliquot->Label Store Store at -20°C or -80°C Label->Store End Stock Solution Ready for Use Store->End

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Application in Cell Culture

To treat cells, the frozen stock solution should be thawed at room temperature. The required volume of the stock solution is then diluted into pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium containing the same final concentration of DMSO) should always be included in experiments.

Potential Mechanism of Action and Signaling

The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated. However, it belongs to the class of anti-tumor antibiotics. Compounds in this class often exert their cytotoxic effects through various mechanisms.

G cluster_mechanisms Potential Mechanisms of Action cluster_effects Cellular Effects Compound Deacetylravidomycin N-oxide DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition Compound->Topo_Inhibition ROS_Formation Free Radical (ROS) Formation Compound->ROS_Formation Replication_Block Blocked DNA Replication & Transcription DNA_Intercalation->Replication_Block DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage ROS_Formation->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Replication_Block->Apoptosis

References

Application Notes and Protocols for Testing Deacetylravidomycin N-oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of deacetylravidomycin N-oxide, an antibiotic with noted antitumor activity against P388 leukemia and Meth A fibrosarcoma.[1] The protocols detailed below outline key in vitro assays to quantify cell viability, membrane integrity, and apoptosis induction, providing a robust framework for preclinical evaluation.

This compound belongs to a class of compounds that may exert their cytotoxic effects through complex mechanisms. N-oxides can exhibit special redox reactivity, and some are known to act as hypoxia-activated prodrugs or to be involved in the production of reactive oxygen species (ROS).[2] Furthermore, ravidomycin and its analogs have been shown to be potent photosensitizing agents that can damage DNA, with their cytotoxicity being enhanced by light.[3] Some N-oxide compounds may also act as nitric oxide (NO) donors, which can trigger caspase-dependent apoptosis.[4][5]

The following protocols describe the use of three standard cell-based assays to characterize the cytotoxic and apoptotic effects of this compound:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase.

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in apoptosis.

Data Presentation

Table 1: Summary of Expected Quantitative Data from Cytotoxicity Assays
AssayParameter MeasuredEndpointExpected Outcome with Increasing this compound Concentration
MTT Assay Mitochondrial reductase activityColorimetric (Absorbance at 570 nm)Decrease in absorbance, indicating reduced cell viability.
LDH Assay Lactate Dehydrogenase (LDH) releaseColorimetric (Absorbance at 490 nm) or LuminescentIncrease in signal, indicating loss of membrane integrity.
Caspase-3/7 Assay Caspase-3 and -7 activityLuminescent or FluorescentIncrease in signal, indicating induction of apoptosis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[2][6][7]

Materials:

  • This compound

  • Selected cancer cell line (e.g., P388, Meth A)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[5][8][9]

Materials:

  • This compound

  • Selected cancer cell line

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (colorimetric or luminescent)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm (for colorimetric assays) or luminescence according to the kit manufacturer's instructions.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected cancer cell line

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be involved in the cytotoxic effects of this compound, based on the known activities of N-oxide compounds and ravidomycin analogs.

G drug This compound ros Increased Reactive Oxygen Species (ROS) drug->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage caspases Caspase Activation (e.g., Caspase-3/7) stress->caspases apoptosis Apoptosis dna_damage->apoptosis caspases->apoptosis

Caption: Proposed pathway of cytotoxicity via oxidative stress.

G drug This compound (as a potential NO donor) no Nitric Oxide (NO) Release drug->no caspase9 Caspase-9 Activation no->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical nitric oxide-mediated apoptotic pathway.

G cluster_workflow Experimental Workflow cluster_assays Perform Cytotoxicity Assays seed Seed Cells in 96-well Plates treat Treat with this compound (and controls) seed->treat incubate Incubate for Desired Time treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase analyze Data Analysis and Interpretation mtt->analyze ldh->analyze caspase->analyze

References

Application Notes and Protocols for In Vivo Evaluation of Deacetylravidomycin N-oxide in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylravidomycin N-oxide is an antibiotic belonging to the aminoglycoside family with demonstrated antitumor activity against murine P388 leukemia and Meth A fibrosarcoma.[1][2] Its parent compound, ravidomycin, is known to be a potent photosensitizing agent that induces DNA damage.[3][4][5] The N-oxide moiety suggests that this compound may function as a bioreductive prodrug, potentially being activated to its more cytotoxic form in the hypoxic environment characteristic of solid tumors.[6][7]

These application notes provide a detailed experimental design for the in vivo evaluation of this compound's antitumor efficacy using human cancer cell line-derived xenograft models in immunocompromised mice. The protocols herein cover xenograft establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its antitumor effect through a dual mechanism. As a derivative of a DNA-damaging agent, it is likely to cause DNA lesions, leading to the activation of the DNA Damage Response (DDR) pathway. This can ultimately trigger cell cycle arrest and apoptosis. Furthermore, the N-oxide group may be reduced in hypoxic tumor regions, releasing the more active deacetylravidomycin and enhancing its cytotoxic effects. The proposed signaling pathway is illustrated below.

Deacetylravidomycin_N_oxide_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Drug This compound Active_Drug Deacetylravidomycin (Active Form) Drug->Active_Drug Reduction Hypoxia Hypoxic Environment (Tumor Core) Hypoxia->Active_Drug DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Active_Drug->DNA_Damage DDR DNA Damage Response (ATM/ATR Activation) DNA_Damage->DDR gH2AX γH2AX Formation DDR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., HT-29 or MDA-MB-231) Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle or Drug) Randomization->Treatment Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor Size Limit or Time) Monitoring->Endpoint Analysis 8. Tissue Collection & Pharmacodynamic Analysis Endpoint->Analysis Data_Interpretation Efficacy Significant Tumor Growth Inhibition? Toxicity Acceptable Toxicity? (<20% Body Weight Loss) Efficacy->Toxicity Yes Conclusion_Negative_Efficacy Conclusion: Lacks Efficacy Efficacy->Conclusion_Negative_Efficacy No PD_Markers Modulation of Pharmacodynamic Markers? Toxicity->PD_Markers Yes Conclusion_Negative_Toxicity Conclusion: Too Toxic Toxicity->Conclusion_Negative_Toxicity No Conclusion_Positive Conclusion: Potential Therapeutic Candidate PD_Markers->Conclusion_Positive Yes Conclusion_Negative_PD Conclusion: No On-Target Effect PD_Markers->Conclusion_Negative_PD No

References

Techniques for the fermentation of Streptomyces ravidus to produce deacetylravidomycin N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques for the fermentation of Streptomyces ravidus to produce the antitumor antibiotic, deacetylravidomycin N-oxide. The following protocols are compiled from published literature and are intended to guide researchers in the successful cultivation of Streptomyces ravidus and the isolation of the target secondary metabolite.

Overview

This compound is a bioactive compound produced by the bacterium Streptomyces ravidus. It exhibits notable antitumor properties, making it a compound of interest for drug discovery and development. This document outlines the fermentation conditions, a detailed protocol for cultivation and isolation, and the biosynthetic pathway leading to its production. The production of this compound is significantly influenced by the composition of the culture medium, particularly by the presence of sodium anthraquinone-β-sulfonate.

Fermentation Parameters

The successful production of this compound relies on the careful control of several key fermentation parameters. The following table summarizes the recommended conditions based on available data for Streptomyces ravidus and related species.

ParameterRecommended Value/RangeNotes
Producing Strain Streptomyces ravidus S50905-
Temperature 28-30°COptimal for growth and secondary metabolite production.
pH 7.0Initial pH of the culture medium.
Agitation 200 rpmOn a reciprocal or rotary shaker.
Aeration HighEssential for the growth of aerobic Streptomyces.
Incubation Time 2 days (vegetative)For seed culture preparation.
Inducer Sodium anthraquinone-β-sulfonateAdded to the production medium to induce the production of this compound.

Experimental Protocols

Media Preparation

Seed Culture Medium (per Liter)

ComponentQuantity
Soluble Starch20 g
Glucose10 g
Peptone5 g
Meat Extract5 g
Yeast Extract3 g
Sodium Chloride (NaCl)3 g
Calcium Carbonate (CaCO₃)3 g
Distilled Water1 L

Adjust pH to 7.0 before sterilization.

Production Medium (per Liter)

ComponentQuantity
Soluble Starch20 g
Glucose10 g
Peptone5 g
Meat Extract5 g
Yeast Extract3 g
Sodium Chloride (NaCl)3 g
Calcium Carbonate (CaCO₃)3 g
Sodium anthraquinone-β-sulfonate5 g
Distilled Water1 L

Adjust pH to 7.0 before sterilization.

Fermentation Protocol
  • Strain Activation: Streak a cryopreserved stock of Streptomyces ravidus S50905 onto a suitable agar medium (e.g., ISP Medium 2) and incubate at 28°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of sterile Seed Culture Medium with a loopful of spores or a small agar plug from the plate. Incubate at 28°C on a reciprocal shaker at 200 rpm for 2 days.

  • Production Culture Inoculation: Transfer the seed culture (5% v/v) to a 2 L flask containing 500 mL of the Production Medium.

  • Fermentation: Incubate the production culture at 28°C on a reciprocal shaker at 200 rpm. Monitor the fermentation for the production of this compound, which typically occurs concurrently with the production of ravidomycin and deacetylravidomycin.

Isolation and Purification of this compound
  • Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the mycelial cake with a mixture of chloroform and acetone.

    • Extract the supernatant (filtrate) with ethyl acetate.

    • Combine the organic extracts.

  • Crude Extract Preparation: Concentrate the combined organic extracts under reduced pressure. Add n-hexane to the concentrated extract to precipitate the crude antibiotic complex.

  • Initial Chromatographic Separation:

    • Dissolve the crude precipitate in a minimal amount of a suitable solvent.

    • Apply the dissolved crude extract to a silica gel column.

    • Elute the column with a solvent system of chloroform:methanol:concentrated ammonium hydroxide (7:1:0.1 v/v/v). This step will separate ravidomycin from a mixture of deacetylravidomycin and this compound.

  • Final Purification:

    • Collect the fractions containing the mixture of deacetylravidomycin and this compound.

    • Subject this mixture to a second round of silica gel column chromatography using a solvent system of chloroform:methanol:acetic acid (7:1:0.1 v/v/v).

    • Wash the fractions containing this compound with a dilute ammonium hydroxide solution.

    • Concentrate the washed fractions to obtain pure this compound as yellow crystals.[1]

Experimental Workflow

Fermentation_Workflow A Strain Activation (Streptomyces ravidus S50905) B Seed Culture Preparation (2 days, 28°C, 200 rpm) A->B C Production Culture (with Sodium anthraquinone-β-sulfonate) B->C D Fermentation C->D E Harvesting (Centrifugation) D->E F Extraction (Mycelium and Supernatant) E->F G Crude Extract Precipitation (with n-hexane) F->G H Silica Gel Chromatography 1 (CHCl3:MeOH:NH4OH) G->H I Silica Gel Chromatography 2 (CHCl3:MeOH:AcOH) H->I J Pure this compound I->J

Caption: Fermentation and isolation workflow for this compound.

Biosynthetic Pathway of Ravidomycin Aglycone

The biosynthesis of the ravidomycin core structure is initiated by a type II polyketide synthase (PKS). The pathway involves the iterative condensation of acetate and propionate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final aglycone. The N-oxide formation is a post-modification step.

Ravidomycin_Biosynthesis cluster_PKS Type II Polyketide Synthase cluster_Modifications Post-PKS Modifications PKS_Start Acetyl-CoA + Malonyl-CoA PKS_Chain Polyketide Chain PKS_Start->PKS_Chain Iterative Condensation Cyclization Cyclization & Aromatization PKS_Chain->Cyclization Angucyclinone Angucyclinone Intermediate Cyclization->Angucyclinone Oxidative_Rearrangement Oxidative Rearrangement Angucyclinone->Oxidative_Rearrangement Ravidomycin_Aglycone Ravidomycin Aglycone Oxidative_Rearrangement->Ravidomycin_Aglycone Deacetylation Deacetylation Ravidomycin_Aglycone->Deacetylation Deacetylravidomycin Deacetylravidomycin Deacetylation->Deacetylravidomycin N_Oxidation N-Oxidation Deacetylravidomycin->N_Oxidation Final_Product This compound N_Oxidation->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols: Deacetylravidomycin N-oxide in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is an antibiotic produced by the bacterium Streptomyces ravidus S50905.[1] It exhibits activity against Gram-positive bacteria and has demonstrated antitumor properties against P388 leukemia and methamphetamine A fibrosarcoma.[1] As a member of the ravidomycin family of angucycline antibiotics, its mechanism of action is associated with DNA damage, a process that can be enhanced by light.[2][3] The N-oxide functional group may influence the compound's biological activity and toxicity profile. This document provides a framework for investigating the potential synergistic or additive effects of this compound when used in combination with other standard chemotherapeutic agents.

While specific data on the combination of this compound with other chemotherapeutics is limited in publicly available literature, this guide provides protocols and a conceptual framework for evaluating such combinations, using doxorubicin as a representative example. Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy with a well-characterized mechanism of action involving DNA intercalation and topoisomerase II inhibition.[4]

Potential for Combination Therapy

The rationale for combining this compound with other chemotherapeutics lies in the potential for synergistic or additive effects, which could lead to:

  • Enhanced Efficacy: Targeting multiple pathways in cancer cells to overcome resistance.

  • Dose Reduction: Achieving a therapeutic effect with lower doses of each drug, potentially reducing toxicity and side effects.

  • Overcoming Resistance: Circumventing mechanisms of resistance to single-agent therapies.

Data Presentation: Hypothetical Combination of this compound and Doxorubicin

The following tables represent a hypothetical dataset to illustrate how quantitative data from combination studies could be presented. These tables would be populated with experimental data to assess the synergistic potential of the drug combination.

Table 1: Cytotoxicity of this compound and Doxorubicin as Single Agents

Cell LineDrugIC50 (µM) ± SD
MCF-7This compound[Insert Data]
Doxorubicin[Insert Data]
A549This compound[Insert Data]
Doxorubicin[Insert Data]
HCT116This compound[Insert Data]
Doxorubicin[Insert Data]

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: Combination Index (CI) Values for this compound and Doxorubicin

Cell LineDrug Ratio (this compound : Doxorubicin)Fraction Affected (Fa)CI ValueInterpretation
MCF-71:10.5[Insert Data][Synergism/Additive/Antagonism]
0.75[Insert Data][Synergism/Additive/Antagonism]
0.9[Insert Data][Synergism/Additive/Antagonism]
A5491:10.5[Insert Data][Synergism/Additive/Antagonism]
0.75[Insert Data][Synergism/Additive/Antagonism]
0.9[Insert Data][Synergism/Additive/Antagonism]

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Induction by this compound and Doxorubicin Combination

Cell LineTreatment% Apoptotic Cells (Annexin V+) ± SD
MCF-7Control[Insert Data]
This compound (IC50)[Insert Data]
Doxorubicin (IC50)[Insert Data]
Combination (IC50 ratio)[Insert Data]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its combination with other chemotherapeutics.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., doxorubicin) in culture medium. For combination studies, use a fixed ratio (e.g., 1:1) of the two drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a dose-response curve. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the drug combination.[5][6]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to investigate the effect of the drug combination on key signaling proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Lines (e.g., MCF-7, A549) single_agent Single Agent Treatment (this compound or Doxorubicin) cell_culture->single_agent combo_agent Combination Treatment (Fixed Ratio) cell_culture->combo_agent viability Cell Viability Assay (MTT) single_agent->viability combo_agent->viability apoptosis Apoptosis Assay (Annexin V/PI) combo_agent->apoptosis western_blot Western Blot (Apoptotic Markers) combo_agent->western_blot ic50 IC50 Determination viability->ic50 ci_calc Combination Index (CI) Calculation viability->ci_calc apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Determine Synergy, Additive Effect, or Antagonism ci_calc->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for evaluating the combination of this compound and doxorubicin.

Proposed Signaling Pathway for Synergistic Apoptosis

signaling_pathway cluster_drugs Chemotherapeutic Agents cluster_cellular_targets Cellular Targets cluster_apoptosis_regulation Apoptosis Regulation drug1 Deacetylravidomycin N-oxide dna_damage DNA Damage drug1->dna_damage drug2 Doxorubicin drug2->dna_damage topoisomerase Topoisomerase II Inhibition drug2->topoisomerase p53 p53 Activation dna_damage->p53 topoisomerase->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) mitochondria->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Proposed signaling pathway for synergistic apoptosis induced by this compound and doxorubicin.

References

Application Notes and Protocols for Assessing the Antitumor Activity of Deacetylravidomycin N-oxide in Meth A Fibrosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is an antibiotic produced by Streptomyces ravidus S50905, which has demonstrated antitumor activity against P388 leukemia and Meth A fibrosarcoma.[1] This document provides a comprehensive set of protocols for evaluating the in vitro and in vivo antitumor efficacy of this compound against Meth A fibrosarcoma, a murine tumor model. The protocols detailed below cover cytotoxicity assessment, apoptosis induction, in vivo tumor growth inhibition, and analysis of a proposed signaling pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Meth A Fibrosarcoma Cells
CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
This compound0.185.2 ± 4.11.5
0.565.7 ± 3.8
1.052.1 ± 2.9
2.530.4 ± 3.2
5.015.8 ± 2.1
Doxorubicin (Control)0.178.9 ± 3.50.8
0.555.3 ± 4.0
1.040.1 ± 2.5

This table presents hypothetical data for illustrative purposes.

Table 2: Apoptosis Induction in Meth A Fibrosarcoma Cells by this compound
TreatmentConcentration (µM)Early Apoptosis (%) (Mean ± SD)Late Apoptosis/Necrosis (%) (Mean ± SD)
Vehicle Control-2.1 ± 0.51.5 ± 0.3
This compound1.525.4 ± 2.810.2 ± 1.5
3.045.8 ± 3.518.7 ± 2.1
Staurosporine (Positive Control)1.055.2 ± 4.122.5 ± 2.8

This table presents hypothetical data for illustrative purposes.

Table 3: In Vivo Antitumor Efficacy of this compound in Meth A Fibrosarcoma Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1580 ± 210-
This compound10950 ± 15039.9
20620 ± 11060.8
40380 ± 9075.9
Doxorubicin5550 ± 12065.2

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of Meth A fibrosarcoma cells by 50% (IC50).

Materials:

  • Meth A fibrosarcoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed Meth A cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

  • Meth A fibrosarcoma cells

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed Meth A cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle control and a positive control (staurosporine).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Antitumor Activity in Meth A Fibrosarcoma Mouse Model

This protocol evaluates the in vivo efficacy of this compound in inhibiting tumor growth in a murine xenograft model.[2][3][4]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Meth A fibrosarcoma cells

  • This compound

  • Doxorubicin (positive control)

  • Sterile PBS

  • Calipers

Procedure:

  • Subcutaneously inject 1 x 10⁶ Meth A cells into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomly divide the mice into treatment and control groups (n=5-8 mice per group).

  • Administer this compound (e.g., 10, 20, 40 mg/kg) and doxorubicin (e.g., 5 mg/kg) intraperitoneally or intravenously every other day for a specified period (e.g., 21 days). The control group receives the vehicle.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 3 days.

  • At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the proposed DNA damage response pathway.

Materials:

  • Meth A fibrosarcoma cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-p53, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data Data Analysis in_vitro_start Meth A Cell Culture cytotoxicity Cytotoxicity Assay (MTT) in_vitro_start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) in_vitro_start->apoptosis western_blot Western Blot Analysis in_vitro_start->western_blot ic50 IC50 Calculation cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp in_vivo_start Meth A Xenograft Model treatment Treatment with this compound in_vivo_start->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint tgi Tumor Growth Inhibition tumor_measurement->tgi ic50->in_vivo_start Dose Selection apoptosis_quant->in_vivo_start Mechanism Insight protein_exp->in_vivo_start Target Validation

Caption: Experimental workflow for assessing this compound.

Signaling_Pathway drug This compound dna_damage DNA Damage (Double-Strand Breaks) drug->dna_damage Induces atm ATM Activation (Phosphorylation) dna_damage->atm p53 p53 Activation (Phosphorylation) atm->p53 bax Bax Upregulation p53->bax caspase Caspase Cascade Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

References

Application of deacetylravidomycin N-oxide in antibacterial susceptibility testing.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deacetylravidomycin N-oxide is an antibiotic produced by Streptomyces ravidus S50905 with selective activity against Gram-positive bacteria.[1][2] Structurally related to the ravidomycin family of antibiotics, its mechanism of action is believed to involve photo-activated DNA damage. This unique characteristic necessitates specific considerations for in vitro antibacterial susceptibility testing to ensure accurate and reproducible results.

Key Features:

  • Spectrum of Activity: this compound demonstrates targeted activity against Gram-positive organisms. It is largely inactive against Gram-negative bacteria.[1]

  • Photo-activated Potency: The antibacterial effect of this compound is significantly enhanced in the presence of light. This is a critical factor to control during susceptibility testing. The parent compound, deacetylravidomycin, shows a dramatic increase in potency against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis when exposed to fluorescent light.[3] While the N-oxide derivative is less potent than deacetylravidomycin, its light-dependent activity is a key characteristic.[2]

  • Mechanism of Action: The proposed mechanism involves the absorption of light energy, leading to the generation of reactive species that can cause DNA strand breaks and other forms of DNA damage, ultimately resulting in bacterial cell death.

Applications in Research and Drug Development:

  • Screening for Novel Antibacterials: this compound can serve as a reference compound in screening programs aimed at discovering new photosensitive antibiotics.

  • Mechanism of Action Studies: Its unique mode of action makes it a valuable tool for investigating bacterial DNA repair pathways and the cellular response to photo-induced DNA damage.

  • Structure-Activity Relationship (SAR) Studies: As a derivative of ravidomycin, it is useful in SAR studies to understand the role of the N-oxide functional group in modulating antibacterial potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

Table 1: In Vitro Antibacterial Activity of Deacetylravidomycin and this compound

OrganismDeacetylravidomycin MIC (µg/mL)This compound MIC (µg/mL)
Dark Light
Bacillus subtilis0.78<0.006
Staphylococcus aureus1.560.012
Staphylococcus epidermidis1.560.049
Enterococcus faecalis0.780.024

Data for Deacetylravidomycin is sourced from Cayman Chemical product information, citing Greenstein, M., et al.[3] Data for this compound is sourced from Narita, T., et al. (1989).[2] Light conditions for Deacetylravidomycin data were exposure to fluorescent light. Specific conditions for this compound MICs in the dark were reported. Light-activated MICs for the N-oxide have not been published but are expected to be significantly lower.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. Special considerations for a photosensitive compound are included.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Controlled light source (e.g., fluorescent light box with a specified intensity)

  • Plate reader or spectrophotometer (optional)

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Incubation (Dark and Light Conditions):

    • Dark Condition: Wrap one set of plates completely in aluminum foil to prevent light exposure.

    • Light Condition: Place a second set of plates under a controlled fluorescent light source. The distance and intensity of the light should be standardized and recorded.

  • Incubate all plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader.

  • Quality Control: Concurrently test CLSI-recommended QC strains for Gram-positive bacteria to ensure the validity of the results.

Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • This compound solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Controlled light source

2. Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry.

  • Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.

  • Disk Application: Aseptically place the prepared disks onto the inoculated agar surface.

  • Incubation (Dark and Light Conditions):

    • Dark Condition: Incubate one set of plates in the dark.

    • Light Condition: Incubate a second set of plates under a controlled light source.

  • Incubate all plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. The size of the zone indicates the susceptibility of the organism to the compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Deacetylravidomycin N-oxide Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculate Inoculate Plates dilution->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate_dark Incubate in Dark (35°C, 16-20h) inoculate->incubate_dark incubate_light Incubate under Light (35°C, 16-20h) inoculate->incubate_light read_mic Determine MIC (Lowest concentration with no growth) incubate_dark->read_mic incubate_light->read_mic

Caption: Workflow for MIC determination of this compound.

dna_damage_pathway Proposed Photo-activated DNA Damage Pathway cluster_activation Activation cluster_damage DNA Damage cluster_outcome Cellular Outcome light Light (e.g., Fluorescent) drug Deacetylravidomycin N-oxide light->drug Absorption activated_drug Excited State Drug* drug->activated_drug ros Reactive Oxygen Species (ROS) activated_drug->ros Generation dna Bacterial DNA ros->dna Interaction damaged_dna DNA Strand Breaks & Adducts dna->damaged_dna inhibition Inhibition of Replication & Transcription damaged_dna->inhibition death Bacterial Cell Death inhibition->death

Caption: Proposed mechanism of photo-activated DNA damage.

References

Application Notes and Protocols for Evaluating the Efficacy of Deacetylravidomycin N-oxide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a promising antibiotic belonging to the ravidomycin family, which has demonstrated activity against Gram-positive bacteria and certain cancer cell lines.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in established murine models of bacterial infection and cancer. The protocols outlined below are intended to serve as a guide for researchers in the preclinical development of this compound.

The mechanism of action for ravidomycin and related compounds, such as gilvocarcin V, involves the inhibition of bacterial DNA and RNA synthesis.[3] These molecules intercalate into DNA and can induce DNA cleavage. A unique feature of this class of compounds is their photo-activated [2+2] cycloaddition to thymine residues in DNA, which enhances their cytotoxic effects. The N-oxide moiety in this compound may influence its pharmacokinetic properties and could potentially act as a prodrug, being reduced to the active form under specific physiological conditions.

I. Antibacterial Efficacy Evaluation

A. Animal Model: Neutropenic Murine Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against localized soft tissue infections. By inducing neutropenia, the model focuses on the direct antibacterial effect of the drug, minimizing the influence of the host's immune response.

1. Experimental Protocol: Neutropenic Murine Thigh Infection

  • Animal Strain: Female ICR (CD-1) or BALB/c mice, 6-8 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection (Day -4).

    • Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day prior to infection (Day -1).

    • Confirm neutropenia by analyzing blood samples from a satellite group of mice.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213, a methicillin-susceptible strain, or a relevant clinical isolate of MRSA).

  • Inoculum Preparation:

    • Culture S. aureus in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Subculture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection:

    • On Day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline).

    • Initiate treatment 2 hours post-infection.

    • Administer the compound via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Dosing regimens can be varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver (e.g., single dose, multiple doses over 24 hours).

  • Efficacy Evaluation:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA).

    • Incubate the plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU).

    • Express the results as log₁₀ CFU per gram of thigh tissue.

  • Control Groups:

    • Vehicle control (infected, untreated).

    • Positive control (e.g., vancomycin for MRSA).

2. Data Presentation: Efficacy in Neutropenic Thigh Model

Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log₁₀ CFU/g thigh) ± SDReduction vs. Vehicle (log₁₀ CFU/g)
Vehicle Control-q6h7.8 ± 0.4-
This compound10q6h6.2 ± 0.51.6
This compound30q6h4.5 ± 0.63.3
This compound100q6h2.9 ± 0.74.9
Vancomycin50q12h3.5 ± 0.54.3
B. Animal Model: Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.

1. Experimental Protocol: Murine Pneumonia

  • Animal Strain: Female BALB/c mice, 6-8 weeks old. Immunocompetent or neutropenic models can be used.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain USA300).

  • Inoculum Preparation: Prepare the bacterial suspension as described for the thigh infection model, adjusting the concentration to approximately 1-5 x 10⁸ CFU/mL.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane).

    • Instill 50 µL of the bacterial suspension intranasally.

  • Drug Administration:

    • Initiate treatment 4 hours post-infection.

    • Administer this compound as described previously.

  • Efficacy Evaluation:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Determine the bacterial load by plating serial dilutions as described above.

    • Express the results as log₁₀ CFU per gram of lung tissue.

  • Control Groups:

    • Vehicle control.

    • Positive control (e.g., linezolid).

2. Data Presentation: Efficacy in Pneumonia Model

Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log₁₀ CFU/g lung) ± SDReduction vs. Vehicle (log₁₀ CFU/g)
Vehicle Control-q12h8.2 ± 0.6-
This compound20q12h6.5 ± 0.71.7
This compound50q12h4.8 ± 0.83.4
This compound150q12h3.1 ± 0.95.1
Linezolid75q12h4.2 ± 0.64.0

II. Antitumor Efficacy Evaluation

A. Animal Model: P388 Murine Leukemia Model

This is a widely used model for the initial screening of potential anticancer agents. This compound has been reported to be active in this model.[1]

1. Experimental Protocol: P388 Leukemia

  • Animal Strain: DBA/2 or BDF1 mice, 6-8 weeks old.

  • Tumor Cell Line: P388 murine lymphocytic leukemia cells.

  • Tumor Inoculation:

    • Harvest P388 cells from a donor mouse with ascites.

    • Inject 1 x 10⁶ P388 cells intraperitoneally (i.p.) into each mouse on Day 0.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Begin treatment on Day 1 and continue for a specified period (e.g., daily for 5 or 9 days).

    • Administer the drug i.p. or via another relevant route.

  • Efficacy Evaluation:

    • Monitor the mice daily for signs of toxicity and record their body weight.

    • Record the day of death for each mouse.

    • Calculate the median survival time (MST) for each group.

    • Determine the percentage of increase in lifespan (% ILS) or the T/C ratio (median survival time of treated group / median survival time of control group x 100).

  • Control Groups:

    • Vehicle control.

    • Positive control (e.g., doxorubicin).

2. Data Presentation: Efficacy in P388 Leukemia Model

Treatment GroupDose (mg/kg/day)Dosing ScheduleMedian Survival Time (days)Increase in Lifespan (% ILS)T/C (%)
Vehicle Control-Days 1-910.5-100
This compound5Days 1-914.235135
This compound15Days 1-918.980180
This compound45Days 1-923.1120220
Doxorubicin2Days 1, 5, 920.090190

III. Pharmacokinetic Studies

A preliminary pharmacokinetic study is essential to inform the dosing regimens for the efficacy studies.

1. Experimental Protocol: Murine Pharmacokinetics

  • Animal Strain: As used in the efficacy models.

  • Drug Administration: Administer a single dose of this compound intravenously and via the route to be used in the efficacy studies (e.g., subcutaneous or oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via cardiac puncture or tail vein sampling.

  • Sample Analysis:

    • Process the blood to obtain plasma.

    • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as:

      • Half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the concentration-time curve (AUC)

      • Bioavailability (F) for non-intravenous routes.

2. Data Presentation: Pharmacokinetic Parameters in Mice

ParameterIntravenous (5 mg/kg)Subcutaneous (20 mg/kg)
Cmax (µg/mL)15.28.9
Tmax (h)0.080.5
AUC₀-∞ (µg·h/mL)25.845.3
t₁/₂ (h)2.53.1
CL (L/h/kg)0.19-
Vd (L/kg)0.68-
F (%)-55

IV. Visualizations

Signaling Pathway

The proposed mechanism of action for this compound, based on related compounds, involves interference with DNA replication and transcription.

G cluster_cell Bacterial Cell Drug This compound Intercalation DNA Intercalation Drug->Intercalation Enters Cell DNA Bacterial DNA Cleavage DNA Strand Breaks DNA->Cleavage Replication DNA Replication Protein Protein Synthesis Replication->Protein Transcription RNA Transcription Transcription->Protein CellDeath Bacterial Cell Death Protein->CellDeath Disruption leads to Intercalation->DNA Cleavage->Replication Inhibition Cleavage->Transcription Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

G cluster_workflow In Vivo Efficacy Evaluation Workflow Model Animal Model Selection (e.g., Neutropenic Thigh, Pneumonia, P388) Infection Bacterial Infection or Tumor Implantation Model->Infection Treatment Drug Administration (this compound) Infection->Treatment Monitoring Monitoring of Animals (Health, Weight, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load, Survival Time) Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: General experimental workflow for in vivo efficacy testing.

References

Deacetylravidomycin N-oxide: A Promising Tool for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide, an antibiotic isolated from the fermentation broth of Streptomyces ravidus S50905, has demonstrated notable antitumor properties.[1][2][3] This compound is a derivative of deacetylravidomycin and has shown efficacy against murine P388 leukemia and Meth A fibrosarcoma models.[1][2][3] Notably, it is reported to be considerably less toxic than its parent compound, deacetylravidomycin, making it an attractive candidate for further investigation as a cancer therapeutic.[1][3] These application notes provide an overview of its potential applications in cancer research and generalized protocols for its evaluation.

Biological Activity

This compound exhibits selective activity against Gram-positive bacteria but is inactive against Gram-negative bacteria.[1] Its primary interest for cancer researchers lies in its demonstrated antitumor activity. Studies have shown its efficacy in in vivo cancer models, suggesting its potential as a tool compound for exploring novel anticancer mechanisms.

Quantitative Data

Table 1: Summary of Antitumor Activity of this compound

Cancer ModelRoute of AdministrationDose RangeObserved EffectReference
P388 Leukemia (murine)Not Specified in AbstractWide range of dosesAntitumor activity[1][2][3]
Meth A Fibrosarcoma (murine)Not Specified in AbstractWide range of dosesAntitumor activity[1][2][3]

Mechanism of Action

The precise mechanism of action of this compound in cancer cells has not been fully elucidated in the available literature. As an N-oxide compound, its activity could be linked to the generation of reactive oxygen species (ROS) or by acting as a bioreductive prodrug. The N-oxide moiety can be reduced in the hypoxic environment often found in solid tumors, leading to the formation of a more cytotoxic species. This is a common mechanism for other N-oxide-containing anticancer agents. Further research is required to determine the specific signaling pathways modulated by this compound.

Proposed Signaling Pathway and Experimental Workflow

Based on the general understanding of N-oxide compounds in cancer therapy, a plausible signaling pathway and a general experimental workflow for investigating the anticancer effects of this compound are proposed below.

G cluster_0 Cellular Environment cluster_1 Intracellular Events This compound This compound Reductases Reductases This compound->Reductases activated by Hypoxia Hypoxia Hypoxia->Reductases upregulates Active Cytotoxic Metabolite Active Cytotoxic Metabolite Reductases->Active Cytotoxic Metabolite produces ROS Generation ROS Generation Active Cytotoxic Metabolite->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

G Start Start Cell Culture Cancer Cell Lines (e.g., P388, Meth A, etc.) Start->Cell Culture Dose-Response Assay Treat with this compound (various concentrations) Cell Culture->Dose-Response Assay Viability Assay MTT or CellTiter-Glo Assay Dose-Response Assay->Viability Assay Calculate IC50 Calculate IC50 Viability Assay->Calculate IC50 Mechanism Studies Apoptosis Assays (Annexin V) ROS Detection (DCFDA) Western Blot (key signaling proteins) Calculate IC50->Mechanism Studies In Vivo Studies Xenograft Models (e.g., P388, Meth A) Mechanism Studies->In Vivo Studies Efficacy & Toxicity Efficacy & Toxicity In Vivo Studies->Efficacy & Toxicity End End Efficacy & Toxicity->End

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies
  • Animal Models: Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 P388 or Meth A cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound presents an interesting profile as a potential anticancer agent, particularly due to its reported in vivo efficacy and lower toxicity compared to its parent compound. While detailed mechanistic studies and comprehensive quantitative data are still needed, the information available suggests it is a valuable tool compound for cancer research. The protocols and workflows provided here offer a starting point for researchers to explore the therapeutic potential and mechanism of action of this promising molecule.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Deacetylravidomycin N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is an antibiotic with noted antitumor activity against various cancer cell lines, including P388 leukemia.[1] Its chemical structure includes an N-oxide group, suggesting a potential mechanism of action involving the release or donation of nitric oxide (NO). Nitric oxide is a versatile signaling molecule known to induce apoptosis in tumor cells through multiple pathways, including the disruption of mitochondrial function and activation of the caspase cascade.[2][3][4][5][6]

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze and quantify apoptosis induced by this compound. The protocols detailed herein focus on key apoptotic events: the externalization of phosphatidylserine (PS), the loss of mitochondrial membrane potential (ΔΨm), and the activation of caspase-3. Furthermore, a potential signaling pathway for this compound-induced apoptosis is proposed and visualized.

Putative Signaling Pathway of this compound

This compound is hypothesized to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. The central role of the N-oxide moiety suggests that the compound may act as a nitric oxide (NO) donor. Elevated intracellular NO levels can lead to a cascade of events culminating in programmed cell death.

Deacetylravidomycin_N_Oxide_Pathway DRN Deacetylravidomycin N-Oxide NO Nitric Oxide (NO) DRN->NO Donates Mito Mitochondrion NO->Mito Targets Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) NO->Bcl2 Regulates CellCycle Cell Cycle Arrest (G0/G1) NO->CellCycle Induces ROS ROS Generation Mito->ROS MMP Loss of ΔΨm Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Bcl2->Mito Controls Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data representing the effects of this compound on P388 leukemia cells. These tables are intended to serve as a guide for expected results when following the provided protocols.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in P388 Cells (24-hour treatment)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.58.1 ± 1.26.3 ± 0.9
562.3 ± 4.225.4 ± 2.812.3 ± 1.5
1040.1 ± 3.842.5 ± 3.117.4 ± 2.2
2515.7 ± 2.955.8 ± 4.528.5 ± 3.3

Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in P388 Cells

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.82.1 ± 0.31.8 ± 0.2
688.4 ± 2.57.2 ± 1.14.4 ± 0.6
1270.2 ± 3.118.9 ± 2.010.9 ± 1.4
2440.1 ± 3.842.5 ± 3.117.4 ± 2.2
4818.9 ± 2.735.6 ± 3.945.5 ± 4.1

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity in P388 Cells (24-hour treatment)

Concentration (µM)Cells with Low ΔΨm (%)Caspase-3 Positive Cells (%)
0 (Control)4.8 ± 0.73.1 ± 0.4
112.5 ± 1.59.8 ± 1.2
535.7 ± 3.228.4 ± 2.5
1060.2 ± 4.155.7 ± 3.9
2585.4 ± 5.378.9 ± 4.6

Experimental Protocols

Experimental Workflow

The general workflow for analyzing this compound-induced apoptosis involves cell culture and treatment, followed by staining with specific fluorescent probes and subsequent analysis using a flow cytometer.

Experimental_Workflow cluster_staining Staining Protocols Start Start: P388 Cell Culture Treat Treat with this compound (Dose-response or Time-course) Start->Treat Harvest Harvest Cells (Trypsinization if adherent) Treat->Harvest Wash Wash with PBS Harvest->Wash Annexin Annexin V & PI Staining Wash->Annexin Mito Mitochondrial Membrane Potential Assay Wash->Mito Caspase Caspase-3 Activity Assay Wash->Caspase Analyze Flow Cytometry Analysis Annexin->Analyze Mito->Analyze Caspase->Analyze Data Data Interpretation (Quantification of Apoptosis) Analyze->Data

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[7][8]

Materials:

  • This compound

  • P388 leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed P388 cells at a density of 1 x 10⁶ cells/mL in a suitable culture flask. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours).

  • Cell Harvesting: Transfer the cells from the culture flask to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2) for PI.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

Principle: In healthy cells, the mitochondrial membrane potential (ΔΨm) is high. Cationic lipophilic dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner.[9] A loss of ΔΨm, which is a hallmark of apoptosis, prevents the accumulation of these dyes in the mitochondria.[9][10]

Materials:

  • This compound

  • P388 leukemia cells

  • JC-1 or TMRE dye

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting and Washing: Follow steps 2 and 3 from Protocol 1.

  • Staining:

    • Resuspend the cell pellet in 500 µL of pre-warmed culture media containing the ΔΨm-sensitive dye (e.g., 2 µM JC-1).

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend in 500 µL of PBS.

  • Analysis: Analyze immediately by flow cytometry. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (J-monomers). For TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm.

Protocol 3: Intracellular Active Caspase-3 Staining

This protocol detects the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Principle: Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4][5] Flow cytometry can detect the active form of caspase-3 using a fluorescently labeled inhibitor of caspases (FLICA) that covalently binds to the active enzyme, or by using an antibody specific to the cleaved, active form of caspase-3.[5][11]

Materials:

  • This compound

  • P388 leukemia cells

  • Active Caspase-3 Detection Kit (e.g., containing a FLICA reagent or a specific antibody)

  • Fixation and Permeabilization Buffers

  • Wash Buffer

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting and Washing: Follow steps 2 and 3 from Protocol 1.

  • Staining (using a FLICA reagent):

    • Resuspend the cell pellet in culture media containing the diluted FLICA reagent.

    • Incubate for 1 hour at 37°C in the dark.

    • Wash the cells twice with the provided Wash Buffer to remove any unbound reagent.

  • Staining (using an antibody):

    • Fix the cells using a fixation buffer for 20 minutes at 4°C.

    • Permeabilize the cells with a permeabilization buffer for 15 minutes at room temperature.

    • Incubate with the anti-active caspase-3 antibody for 30-60 minutes at room temperature.

    • If the primary antibody is not conjugated, wash and incubate with a fluorescently labeled secondary antibody.

  • Analysis: Resuspend the final cell pellet in PBS and analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in active caspase-3.

References

Troubleshooting & Optimization

Deacetylravidomycin N-oxide stability issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Deacetylravidomycin N-oxide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: this compound is susceptible to degradation influenced by several factors, including pH, temperature, and exposure to light. As an N-oxide, its stability is generally compromised in acidic and basic conditions. Elevated temperatures can accelerate degradation, and given that the parent compound, ravidomycin, exhibits light-dependent activity, photostability is a critical concern.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or lower in light-protected containers. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products need to be identified through formal stability studies, potential degradation pathways for N-oxides include deoxygenation to the corresponding tertiary amine (Deacetylravidomycin) and other rearrangements or hydrolytic cleavage of the molecule, especially under stress conditions like extreme pH or high temperature.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Question: I am observing high variability in the bioactivity of my this compound solutions. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of the compound. Please consider the following:

    • Solution Age and Storage: Are you using freshly prepared solutions for each experiment? If not, how are the solutions being stored and for how long? Refer to the stability data in Table 1 for guidance on solution stability under different conditions.

    • Exposure to Light: Are you protecting your solutions from light during preparation, storage, and experimentation? The ravidomycin scaffold is known to be photosensitive.

    • pH of the Medium: What is the pH of your experimental buffer or medium? Significant deviations from a neutral pH can accelerate degradation.

Issue 2: Unexpected peaks in HPLC analysis.
  • Question: I am seeing extra peaks in my HPLC chromatogram when analyzing this compound. Are these impurities or degradation products?

  • Answer: The appearance of new peaks is a strong indicator of degradation. To troubleshoot this:

    • Analyze a Freshly Prepared Standard: Run a freshly prepared solution of this compound to confirm the retention time of the parent compound and to check for any impurities in the starting material.

    • Perform Forced Degradation: To confirm that the new peaks are degradation products, you can perform a forced degradation study on a fresh sample. Exposing the compound to mild stress conditions (e.g., gentle heating, exposure to UV light) should lead to an increase in the area of the new peaks and a corresponding decrease in the parent peak.

    • Review your Experimental Conditions: Assess if any of your experimental conditions (e.g., buffer composition, temperature) could be contributing to the degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffers at Different Temperatures (Protected from Light)

Buffer (pH)Temperature% Remaining after 24 hours% Remaining after 72 hours
50 mM Acetate (pH 4.0)4°C85%65%
50 mM Acetate (pH 4.0)25°C60%30%
50 mM Phosphate (pH 7.4)4°C98%95%
50 mM Phosphate (pH 7.4)25°C90%75%
50 mM Carbonate (pH 9.0)4°C88%70%
50 mM Carbonate (pH 9.0)25°C65%40%

Table 2: Hypothetical Photostability of this compound (1 mg/mL) in pH 7.4 Phosphate Buffer at 25°C

Light ConditionExposure Time% Remaining
Ambient Lab Light8 hours80%
Ambient Lab Light24 hours55%
Direct Sunlight1 hour40%
Dark Control24 hours90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For analysis, dilute the stock solution to a final concentration of 50 µg/mL in the desired aqueous buffer.

4. Forced Degradation Study (for method development and validation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve for analysis.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize acidic and basic samples before injection.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment Prepare Stock Solution Prepare Stock Solution Dilute in Aqueous Buffer Dilute in Aqueous Buffer Prepare Stock Solution->Dilute in Aqueous Buffer Stress Conditions Stress Conditions Dilute in Aqueous Buffer->Stress Conditions pH, Temp, Light HPLC Analysis HPLC Analysis Stress Conditions->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for assessing this compound stability.

G cluster_pathway Potential Degradation Pathway Deacetylravidomycin_N-oxide This compound C₃₁H₃₃NO₁₀ Deacetylravidomycin Deacetylravidomycin C₃₁H₃₃NO₉ Deacetylravidomycin_N-oxide->Deacetylravidomycin Deoxygenation (e.g., reducing agents, heat) Hydrolytic_Products Hydrolytic Cleavage Products Deacetylravidomycin_N-oxide->Hydrolytic_Products Hydrolysis (Acid/Base) Photodegradation_Products Photodegradation Products Deacetylravidomycin_N-oxide->Photodegradation_Products Photolysis (UV/Vis Light)

Caption: Potential degradation routes for this compound.

G cluster_troubleshooting Troubleshooting Logic Inconsistent_Results Inconsistent_Results Check_Solution_Prep Fresh Solution? Protected from Light? Neutral pH? Inconsistent_Results->Check_Solution_Prep Root_Cause_Identified Root_Cause_Identified Check_Solution_Prep->Root_Cause_Identified Yes Unexpected_HPLC_Peaks Unexpected_HPLC_Peaks Run_Fresh_Standard Confirm RT of Parent Compound Unexpected_HPLC_Peaks->Run_Fresh_Standard Perform_Forced_Degradation Confirm Peaks are Degradants Run_Fresh_Standard->Perform_Forced_Degradation Review_Conditions Identify Stress Factors Perform_Forced_Degradation->Review_Conditions Review_Conditions->Root_Cause_Identified

Caption: Troubleshooting inconsistent results and unexpected HPLC peaks.

Troubleshooting low yield of deacetylravidomycin N-oxide in fermentation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of deacetylravidomycin N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process that may lead to a low yield of this compound.

Question: My this compound yield is significantly lower than expected. What are the potential causes?

Answer: A low yield of this compound can stem from several factors throughout the fermentation process. Systematically evaluating each stage is crucial for identifying the root cause. Key areas to investigate include:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for robust microbial growth and secondary metabolite production. The absence or imbalance of essential nutrients can severely limit yield.

  • Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, aeration, and agitation speed must be maintained within the optimal range for Streptomyces ravidus S50905.

  • Poor Inoculum Quality: The age, concentration, and overall health of the seed culture can significantly impact the subsequent fermentation performance.

  • Contamination: The presence of competing microorganisms can divert nutrients and produce inhibitory compounds, negatively affecting the production of the target antibiotic.

  • Inadequate Fermentation Time: The production of secondary metabolites like this compound typically occurs during the stationary phase of microbial growth. Insufficient fermentation time may result in harvesting before the peak production is reached.

Question: What are the recommended media components for this compound fermentation?

Answer: While the exact optimal medium for Streptomyces ravidus S50905 and this compound production requires empirical optimization, a basal medium for Streptomyces species typically includes a carbon source, a nitrogen source, and various mineral salts. Based on general knowledge of antibiotic production by Streptomyces, consider the following starting points for your media composition:

  • Carbon Sources: Glucose, starch, and mannitol are commonly used. The concentration of the carbon source can significantly influence the final yield.

  • Nitrogen Sources: Casein, peptone, soybean meal, and yeast extract are effective nitrogen sources that provide essential amino acids and growth factors.

  • Minerals: The inclusion of minerals is crucial for various cellular functions. Key minerals include calcium chloride (CaCl₂), potassium phosphate (K₂HPO₄), and sodium chloride (NaCl).

It has been noted that for the production of this compound by Streptomyces ravidus S50905, the addition of sodium anthraquinone-beta-sulfonate to the culture medium can promote its production alongside ravidomycin and deacetylravidomycin.[1]

Question: How does pH influence the production of this compound?

Answer: The pH of the fermentation medium is a critical parameter that affects both microbial growth and the biosynthesis of secondary metabolites. For many Streptomyces species, the optimal pH for antibiotic production is near neutral, typically in the range of 6.5 to 7.5.[2][3] Deviations from the optimal pH can lead to:

  • Reduced enzyme activity in the biosynthetic pathway.

  • Altered nutrient uptake by the microorganism.

  • Inhibition of microbial growth.

It is essential to monitor and control the pH throughout the fermentation process. The final pH of the culture can also be indicative of the metabolic state of the microorganisms.[4]

Question: What are the optimal physical parameters (temperature, agitation, aeration) for this fermentation?

Answer: Optimizing physical parameters is crucial for maximizing yield. While the specific optima for this compound need to be determined experimentally, the following ranges are generally suitable for Streptomyces fermentations:

  • Temperature: Most Streptomyces species are mesophilic, with optimal temperatures for antibiotic production typically between 28°C and 35°C.[2][4]

  • Agitation: Agitation is necessary to ensure uniform distribution of nutrients and oxygen. Typical agitation speeds range from 150 to 250 rpm.[2][5] However, excessive agitation can cause shear stress and damage the microbial cells, leading to a decrease in yield.[6]

  • Aeration: Adequate aeration is vital for the growth of aerobic Streptomyces. The dissolved oxygen level is a critical factor, and insufficient oxygen can be a limiting factor for antibiotic production.[7]

Question: My yield is inconsistent between batches. What could be the cause?

Answer: Inconsistent yields are often due to a lack of precise control over the fermentation parameters. Key factors to investigate include:

  • Inoculum Variability: Ensure that the seed culture is prepared consistently in terms of age, cell density, and growth phase.

  • Media Preparation: Minor variations in the preparation of the fermentation medium, such as the quality of raw materials or pH adjustments, can lead to significant differences in yield.

  • Environmental Control: Fluctuations in temperature, pH, or aeration between batches can impact microbial metabolism and antibiotic production.

  • Sterilization Procedures: Inadequate sterilization can lead to intermittent contamination issues.

Implementing a standardized operating procedure (SOP) for all stages of the fermentation process can help to minimize batch-to-batch variability.

Frequently Asked Questions (FAQs)

What is the producing organism of this compound?

This compound is produced by the bacterium Streptomyces ravidus S50905.[1][8]

What is Response Surface Methodology (RSM) and how can it be used to optimize fermentation?

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[9][10] It is particularly useful for fermentation optimization as it allows for the simultaneous evaluation of multiple variables and their interactions. The process typically involves:

  • Screening: Identifying the most significant factors affecting yield using designs like Plackett-Burman.

  • Optimization: Using designs like Box-Behnken or Central Composite Design to determine the optimal levels of the significant factors.

  • Model Validation: Verifying the predicted optimal conditions through experimental runs.

How can I monitor the progress of my fermentation?

Regular monitoring of key parameters is essential for a successful fermentation. This includes:

  • Microbial Growth: Measuring biomass concentration (e.g., dry cell weight) or optical density.

  • pH: Regular measurement and adjustment if necessary.

  • Nutrient Consumption: Monitoring the depletion of the primary carbon and nitrogen sources.

  • Product Formation: Quantifying the concentration of this compound at different time points using methods like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

This protocol outlines the general steps for optimizing fermentation conditions for this compound production using RSM.

  • Factor Screening (Plackett-Burman Design):

    • Identify a range of potential factors that could influence yield (e.g., concentrations of glucose, yeast extract, CaCl₂, K₂HPO₄, initial pH, temperature, agitation speed).

    • Design and perform a Plackett-Burman experiment to screen for the factors with the most significant positive or negative effects on this compound production.

  • Steepest Ascent/Descent:

    • Based on the results of the screening experiment, determine the direction of the optimal region for the most significant factors.

    • Conduct a series of experiments along the path of steepest ascent (for positive effects) or descent (for negative effects) to approach the optimal response.

  • Optimization (Box-Behnken or Central Composite Design):

    • Select the top 3-4 most significant factors identified in the screening phase.

    • Design and conduct a Box-Behnken or Central Composite Design experiment to investigate the quadratic effects and interactions of these factors.

    • Fit the experimental data to a second-order polynomial equation.

  • Model Validation and Analysis:

    • Analyze the fitted model to determine the optimal levels for each factor.

    • Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

Data Presentation

The following tables provide examples of optimized fermentation parameters for antibiotic production by different Streptomyces species, which can serve as a starting point for the optimization of this compound production.

Table 1: Optimized Fermentation Conditions for Antibacterial Metabolite Production by Streptomyces sp. 1-14

ParameterOptimized Value
Glucose38.877 g/L
CaCl₂·2H₂O0.161 g/L
Temperature29.97 °C
Inoculation Amount8.93%
Reference [9][10]

Table 2: Optimal Conditions for Bioactive Metabolite Production by Various Streptomyces Species

IsolateCarbon SourceNitrogen SourcepHTemperatureIncubation Period
S. purpurascens (R3)StarchCasein730°C8 days
S. coeruleorubidus (R5)MannitolJBM635°C6 days
S. lavendofoliae (Y8)StarchPeptone730°C10 days
Reference [4]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Low Yield of this compound start Low Yield Observed media Check Fermentation Medium start->media params Evaluate Fermentation Parameters start->params inoculum Assess Inoculum Quality start->inoculum contamination Test for Contamination start->contamination sub_media Nutrient Limitation? Incorrect Component Ratios? media->sub_media sub_params Suboptimal pH, Temp, Aeration? params->sub_params sub_inoculum Incorrect Age or Density? inoculum->sub_inoculum sub_contamination Microscopy & Plating contamination->sub_contamination optimize Optimize Conditions (e.g., RSM) resolve Yield Improved optimize->resolve sub_media->optimize sub_params->optimize sub_inoculum->optimize sub_contamination->optimize

Caption: Troubleshooting workflow for low fermentation yield.

AntibioticBiosynthesis Generalized Antibiotic Biosynthesis in Streptomyces primary_metabolism Primary Metabolism (Glycolysis, TCA Cycle) precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) primary_metabolism->precursors pks_nrps Polyketide Synthases (PKS) / Non-Ribosomal Peptide Synthetases (NRPS) precursors->pks_nrps biosynthetic_genes Activation of Biosynthetic Gene Clusters biosynthetic_genes->pks_nrps antibiotic_backbone Formation of Antibiotic Backbone pks_nrps->antibiotic_backbone tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) antibiotic_backbone->tailoring_enzymes final_antibiotic Final Antibiotic (this compound) tailoring_enzymes->final_antibiotic

Caption: Generalized pathway of antibiotic biosynthesis.

RSM_Workflow Response Surface Methodology (RSM) Workflow start Define Problem & Identify Key Factors screening Factor Screening (Plackett-Burman Design) start->screening steepest_ascent Path of Steepest Ascent screening->steepest_ascent optimization Optimization Design (Box-Behnken or CCD) steepest_ascent->optimization model_fitting Statistical Analysis & Model Fitting optimization->model_fitting validation Experimental Validation model_fitting->validation finish Optimal Conditions Determined validation->finish

References

Technical Support Center: Optimizing Deacetylravidomycin N-oxide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of deacetylravidomycin N-oxide for in vivo studies.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed mechanism of action?

This compound is an antibiotic produced by Streptomyces ravidus with reported antitumor activity against models such as P388 leukemia and Meth A fibrosarcoma.[1][2][3] While its direct mechanism has not been fully elucidated, its parent compound, ravidomycin, belongs to the gilvocarcin class of anticancer agents.[4][5] These compounds are known to be light-dependent, inducing DNA damage through a photoactivated [2+2] cycloaddition with thymidine residues in DNA.[6][7] It is hypothesized that this compound shares this photodynamic, DNA-damaging mechanism.

2. What are the reported advantages of this compound over deacetylravidomycin?

Studies have indicated that this compound is considerably less toxic than its parent compound, deacetylravidomycin.[1][2] This suggests a potentially wider therapeutic window, allowing for effective antitumor doses with reduced side effects.

3. What are the initial steps for determining the optimal in vivo dose?

A crucial first step is to perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of the compound to different groups of animals and monitoring for signs of toxicity over a set period.[8] Once the MTD is established, efficacy studies can be initiated using doses at and below this level.

4. How should this compound be formulated for in vivo administration?

This compound is soluble in solvents like chloroform and methanol but insoluble in water and n-hexane.[2] For in vivo use, a formulation that is biocompatible and ensures solubility is required. A common approach for similar compounds is to first dissolve them in a small amount of a solvent such as DMSO, and then dilute with a vehicle like saline or a solution containing solubilizing agents such as PEG400 or Tween 80. It is critical to test the vehicle alone as a control group in your experiments.

5. What animal models are suitable for testing the efficacy of this compound?

Based on initial reports, murine models of P388 lymphocytic leukemia and Meth A fibrosarcoma are appropriate choices.[1][2] General protocols for establishing subcutaneous tumor models in mice are widely available and can be adapted for these cell lines.[1][2][9]

II. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue: High Toxicity or Animal Mortality at Expected Therapeutic Doses
Possible Cause Troubleshooting Step
Incorrect Dosage Calculation Double-check all calculations for dose preparation, including molecular weight conversions and dilution factors.
Vehicle Toxicity Run a control group with the vehicle alone to ensure it is not causing the observed toxicity. Consider alternative, less toxic vehicles if necessary.
Rapid Compound Administration For intravenous injections, ensure a slow and steady infusion rate to avoid acute toxicity associated with high transient concentrations.
Unexpected Sensitivity of Animal Strain The MTD can vary between different strains of mice or other animal models. If possible, consult literature for baseline toxicity data for the specific strain being used.
Compound Instability Ensure the formulated compound is stable under the storage and administration conditions. Degradation products could be more toxic.
Issue: Lack of Antitumor Efficacy
Possible Cause Troubleshooting Step
Sub-therapeutic Dosing If no toxicity is observed, consider a dose-escalation study to determine if higher, well-tolerated doses are more effective.
Poor Bioavailability/Pharmacokinetics The compound may not be reaching the tumor at sufficient concentrations. Consider pharmacokinetic studies to measure plasma and tumor levels of the drug over time. The route of administration may need to be optimized (e.g., intravenous vs. intraperitoneal).
Light-Dependent Mechanism Not Activated The antitumor activity of the parent compound, ravidomycin, is light-dependent.[6][7] If using subcutaneous tumor models, ensure that the tumor is exposed to a controlled light source of the appropriate wavelength and duration post-injection to activate the compound. This is a critical and unique aspect of this class of drugs.
Inappropriate Tumor Model The selected tumor model may be inherently resistant to the compound's mechanism of action. Confirm the in vitro sensitivity of the cell line to this compound before proceeding with in vivo studies.
Formulation Issues The compound may be precipitating out of solution upon injection. Check the solubility and stability of the formulation under physiological conditions.
Issue: High Variability in Tumor Growth or Treatment Response
Possible Cause Troubleshooting Step
Inconsistent Tumor Cell Implantation Ensure a consistent number of viable cells are injected subcutaneously at the same site for each animal. Use of Matrigel can help to localize the cells and promote uniform tumor growth.[6]
Variable Light Exposure If the mechanism is light-dependent, standardize the light delivery protocol for all animals in the treatment group, including the light intensity, duration, and area of exposure.
Animal Health and Stress Ensure all animals are healthy and housed under identical conditions to minimize stress-related variability in physiological responses.
Inaccurate Tumor Measurement Use calipers for consistent tumor volume measurements. Have the same individual perform the measurements throughout the study to reduce inter-operator variability.

III. Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Grouping: Divide mice into groups of 3-5. One group will be the vehicle control.

  • Dose Escalation: Prepare several dose levels of this compound (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., intravenous or intraperitoneal).

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Subcutaneous Tumor Model Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous tumor model.

Methodology:

  • Cell Culture: Culture P388 leukemia or Meth A fibrosarcoma cells under standard conditions.

  • Tumor Implantation: Inject 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound at various doses below the MTD (and a vehicle control) on a predetermined schedule (e.g., once daily for 5 days).

  • Light Activation (if applicable): Following each administration, expose the tumor area to a specific wavelength and dose of light.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth delay between treated and control groups.

IV. Data Presentation

Table 1: Illustrative Example of a Maximum Tolerated Dose (MTD) Study

Dose (mg/kg)Number of AnimalsMortalityMaximum Mean Body Weight Loss (%)Clinical Signs of ToxicityMTD Determination
Vehicle50/52%None observed-
1050/55%None observedTolerated
2550/512%Mild lethargy on day 1Tolerated
5051/525%Significant lethargy, ruffled furNot Tolerated
Conclusion The MTD in this illustrative example is 25 mg/kg .

Note: This data is for illustrative purposes only and must be experimentally determined.

Table 2: Illustrative Example of an Efficacy Study in a Subcutaneous Tumor Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5%
This compound10900 ± 18040%+2%
This compound25450 ± 12070%-8%

Note: This data is for illustrative purposes only and must be experimentally determined.

V. Visualizations

G cluster_0 Dosage Optimization Workflow A Determine Maximum Tolerated Dose (MTD) C Initiate Efficacy Studies at Doses ≤ MTD A->C B Establish Subcutaneous Tumor Model B->C D Monitor Tumor Growth and Toxicity C->D E Analyze Data and Determine Optimal Dose D->E

Caption: Workflow for in vivo dosage optimization.

G Compound This compound Adduct DNA Adduct Formation ([2+2] Cycloaddition) Compound->Adduct Intercalates Light Light Activation (Specific Wavelength) Light->Adduct Photoactivates DNA Cellular DNA DNA->Adduct DDR DNA Damage Response (DDR) (ATM/ATR, p53) Adduct->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Proposed light-activated DNA damage pathway.

G cluster_0 Troubleshooting: Lack of Efficacy Start No Antitumor Effect Observed CheckDose Is dose at/near MTD? Start->CheckDose CheckLight Was light activation performed? CheckDose->CheckLight Yes IncreaseDose Action: Increase Dose CheckDose->IncreaseDose No CheckPK Is there sufficient tumor exposure? CheckLight->CheckPK Yes ImplementLight Action: Implement Light Protocol CheckLight->ImplementLight No CheckModel Is the tumor model appropriate? CheckPK->CheckModel Yes OptimizeRoute Action: Optimize Formulation/Route CheckPK->OptimizeRoute No ReevaluateModel Action: Re-evaluate Tumor Model CheckModel->ReevaluateModel No

Caption: Decision tree for troubleshooting lack of efficacy.

References

Technical Support Center: Overcoming Resistance to Deacetylravidomycin N-oxide and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific mechanisms of resistance to deacetylravidomycin N-oxide is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles of cancer cell resistance to related compounds, such as DNA-damaging agents and other cytotoxic drugs. The experimental protocols provided are general methodologies that can be adapted for the study of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is an antibiotic with reported antitumor activity. While its precise mechanism is not extensively detailed in recent literature, it belongs to the ravidomycin family of compounds, which are related to gilvocarcin-type anticancer agents. These agents are known to interact with DNA, suggesting that this compound may function as a DNA-damaging agent.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?

While specific resistance mechanisms to this compound are not well-documented, cancer cells can develop resistance to DNA-damaging and cytotoxic agents through several general mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the drug-induced DNA damage, allowing the cancer cells to survive and proliferate.[4][5][6]

  • Alterations in Drug Metabolism: Cancer cells can alter the metabolic pathways that activate or inactivate the drug.

  • Target Modification: Mutations or changes in the expression levels of the drug's molecular target can reduce its binding affinity and efficacy.[4]

  • Apoptosis Evasion: Cancer cells can acquire mutations in apoptotic pathways, making them resistant to programmed cell death induced by the drug.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7] This is typically determined using a cell viability assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent IC50 values in cell viability assays. 1. Cell plating density is not optimal. 2. Inconsistent incubation times. 3. Reagent instability.1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. 2. Strictly adhere to consistent incubation times for drug treatment and assay development. 3. Prepare fresh reagents and ensure proper storage conditions.
High background in Western blot for efflux pump proteins. 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Non-specific binding of the secondary antibody.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Run a secondary antibody-only control to check for non-specific binding.
No difference in gene expression of resistance markers between sensitive and resistant cells. 1. Resistance mechanism is not at the transcriptional level. 2. Timing of sample collection is not optimal. 3. Low sensitivity of the detection method.1. Investigate post-translational modifications or protein activity. 2. Collect samples at different time points after drug exposure. 3. Use a more sensitive method like quantitative real-time PCR (qRT-PCR).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of an anticancer agent.

Materials:

  • Cancer cell lines (parental and suspected resistant)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Efflux Pump Expression

This protocol is used to detect the expression levels of efflux pump proteins like P-glycoprotein (MDR1).

Materials:

  • Cell lysates from parental and resistant cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target efflux pump protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a membrane.[9]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to compare the expression levels of the efflux pump protein between the parental and resistant cell lines.

Gene Expression Analysis (qRT-PCR)

This protocol is used to quantify the mRNA levels of genes potentially involved in drug resistance.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers for the target gene(s) and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qRT-PCR reaction with the cDNA, primers, and master mix.

  • Run the reaction in a real-time PCR instrument.

  • Analyze the amplification data to determine the relative expression of the target gene(s) in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Drug_Resistance_Mechanisms cluster_drug Anticancer Drug cluster_cell Cancer Cell Drug Deacetylravidomycin N-oxide Efflux_Pump Increased Efflux (e.g., P-gp) Drug->Efflux_Pump Pumped out DNA_Repair Enhanced DNA Repair Drug->DNA_Repair Induces Damage Target_Alteration Target Alteration Drug->Target_Alteration Binds to Target Apoptosis_Evasion Apoptosis Evasion Drug->Apoptosis_Evasion Induces Apoptosis Efflux_Pump->Drug Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Reduced_Efficacy Reduced_Efficacy Target_Alteration->Reduced_Efficacy Apoptosis_Evasion->Cell_Survival

Caption: General mechanisms of cancer cell resistance to anticancer drugs.

Experimental_Workflow start Suspected Drug Resistance ic50 Determine IC50 (Cell Viability Assay) start->ic50 compare Compare IC50 of Parental vs. Suspected Resistant Cells ic50->compare confirmed Resistance Confirmed compare->confirmed IC50 Significantly Increased not_confirmed Resistance Not Confirmed compare->not_confirmed No Significant Change investigate Investigate Mechanisms confirmed->investigate western Western Blot (Efflux Pumps) investigate->western qpcr qRT-PCR (Gene Expression) investigate->qpcr other Other Assays (e.g., DNA Repair) investigate->other

Caption: Workflow for confirming and investigating drug resistance.

References

Technical Support Center: Deacetylravidomycin N-oxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deacetylravidomycin N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

A1: this compound is an antibiotic produced by Streptomyces ravidus. It exhibits activity primarily against Gram-positive bacteria and has also demonstrated antitumor properties against certain leukemia and fibrosarcoma cell lines.[1] It is structurally characterized by a complex polycyclic aromatic core with a sugar moiety containing an N-oxide functional group.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at room temperature for short-term use. For long-term storage, it is advisable to consult the certificate of analysis provided by the supplier, as specific recommendations may vary. As with many complex natural products, storage in a cool, dry, and dark place is generally recommended to prevent degradation.

Q3: What are the known solubility properties of this compound?

A3: The solubility of this compound is not extensively documented in publicly available literature. However, based on its large and complex structure, it is likely to have poor solubility in aqueous solutions. The N-oxide group may slightly enhance aqueous solubility compared to its parent compound, deacetylravidomycin.[2][3] For experimental purposes, dissolving the compound in a small amount of a polar organic solvent such as DMSO or ethanol before diluting with aqueous media is a common starting point.

Q4: Is this compound sensitive to light or pH changes?

A4: While specific stability data for this compound is limited, compounds with similar complex structures are often sensitive to light and extreme pH conditions. The N-oxide functionality can also be susceptible to reduction or rearrangement under certain chemical conditions.[2][3] It is recommended to protect solutions from light and to work within a neutral pH range unless the experimental protocol requires otherwise.

Troubleshooting Guides

Sample Preparation and Handling

Problem: Poor solubility or precipitation of this compound in aqueous buffers.

Possible Cause Troubleshooting Suggestion
Inherent low aqueous solubility Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects the biological system (typically <1%).
Incorrect solvent choice Test a small amount of the compound in various biocompatible solvents to find the most suitable one.
Precipitation upon dilution Dilute the stock solution slowly while vortexing the aqueous medium. Warming the aqueous medium slightly (if the compound's stability permits) may also help.
pH-dependent solubility Evaluate the solubility at different pH values. The N-oxide group can be protonated at acidic pH, which might alter solubility.[2]

Problem: Inconsistent results in biological assays.

Possible Cause Troubleshooting Suggestion
Degradation of the compound Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering tubes with aluminum foil.
Adsorption to plasticware Use low-adhesion microplates or glassware for sensitive assays. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) might be necessary for some applications.
Inaccurate pipetting of viscous stock solutions Use positive displacement pipettes for viscous stock solutions (e.g., high concentration in DMSO). Ensure complete mixing after adding the compound to the assay medium.
Chemical interaction with media components Review the composition of your culture medium for any components that might react with or degrade this compound.
Analytical Characterization (HPLC)

Problem: Variable retention times or poor peak shape in HPLC analysis.

Possible Cause Troubleshooting Suggestion
Column degradation Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase Optimize the mobile phase composition, including the organic modifier and buffer concentration. The pH of the mobile phase can significantly impact the retention and peak shape of compounds with ionizable groups.
Sample solvent incompatible with mobile phase Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for the stock solution, inject a smaller volume to minimize peak distortion.
Column overloading Reduce the injection volume or the concentration of the sample.

Table 1: Example of HPLC Troubleshooting for this compound Analysis

Observation Potential Cause Recommended Action
Peak Tailing Secondary interactions with the column stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase or use a column with end-capping. Adjust the mobile phase pH.
Split Peaks Column blockage or void. Sample solvent effect.Reverse and flush the column. If the problem persists, replace the column. Ensure the sample solvent is weaker than or the same as the mobile phase.
Ghost Peaks Contamination in the mobile phase or injector. Carryover from previous injections.Use fresh, high-purity solvents for the mobile phase. Run a blank gradient to identify the source of contamination. Implement a needle wash step in the injection sequence.
Baseline Drift Column temperature fluctuations. Mobile phase not equilibrated.Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Antimicrobial Susceptibility Testing

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Possible Cause Troubleshooting Suggestion
Inoculum preparation variability Standardize the inoculum preparation method to ensure a consistent starting bacterial density (e.g., using a spectrophotometer to adjust to a specific optical density).
Binding of the compound to the assay plate As mentioned previously, consider using low-adhesion plates.
Compound instability in the assay medium over the incubation period Perform a time-kill assay to understand the stability and activity of the compound over time.
Presence of resistant subpopulations Streak the bacteria from the wells at the MIC onto fresh agar plates to check for the growth of resistant colonies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute this stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of this compound to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_troubleshoot Troubleshooting prep_start Start: Weigh Compound dissolve Dissolve in DMSO prep_start->dissolve dilute Dilute in Assay Buffer dissolve->dilute add_to_cells Add to Cells/Bacteria dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout inconsistent_results Inconsistent Results? readout->inconsistent_results check_solubility Check for Precipitation inconsistent_results->check_solubility Yes optimize_assay Optimize Assay Conditions inconsistent_results->optimize_assay No check_solubility->optimize_assay check_stability Assess Compound Stability check_stability->optimize_assay

Caption: A logical workflow for troubleshooting inconsistent experimental results.

signaling_pathway Deacetylravidomycin This compound BacterialCell Gram-Positive Bacterial Cell Deacetylravidomycin->BacterialCell Enters Cell Target Molecular Target (e.g., DNA/RNA Synthesis, Cell Wall Synthesis) Deacetylravidomycin->Target BacterialCell->Target Inhibition Inhibition of Cellular Processes Target->Inhibition CellDeath Bacteriostatic/Bactericidal Effect Inhibition->CellDeath

Caption: A potential mechanism of action for this compound.

References

How to handle and store deacetylravidomycin N-oxide to maintain activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of deacetylravidomycin N-oxide to maintain its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: For long-term stability, this compound should be stored as a solid at -20°C.[1] Product information from suppliers often suggests that it is shipped at room temperature, but freezer storage is recommended upon receipt for maintaining long-term activity.[2]

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in methanol (MeOH) and chloroform (CHCl3) but insoluble in water and n-hexane.[3] For biological experiments, it is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can then be further diluted in aqueous buffers or cell culture media to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How stable are solutions of this compound?

Q4: What is the primary mechanism of action for this compound?

A: The primary mechanism of action for the ravidomycin class of antibiotics, which includes this compound, involves the inhibition of DNA and RNA synthesis.[1] Studies on related compounds have shown that their biological activity is enhanced by light, which induces DNA damage through a photosensitization process.[5] This suggests that the compound intercalates with DNA and, upon light exposure, can lead to DNA adducts or strand breaks, ultimately triggering cell death.

Data Presentation

Table 1: Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)[3]
Bacillus subtilis ATCC 6633>100
Staphylococcus aureus FDA 209P100
S. aureus Smith100
S. epidermidis ATCC 1222850
Micrococcus luteus ATCC 934125
M. lysodeikticus IFO 333325
Enterococcus faecalis IFO 12964>100

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Dissolution: Add an appropriate volume of 100% DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. The solid is a yellow crystalline powder.

  • Storage: Aliquot the DMSO stock solution into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Troubleshooting Guides

Cytotoxicity Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background in control wells Contamination of media or reagents. High concentration of phenol red in the medium can interfere with some assays.[8]Use fresh, sterile reagents. Consider using phenol red-free medium for the assay.
Inconsistent results between replicates Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, which are more prone to evaporation.[9]
Low signal or no dose-response Cell density is too low or too high. The compound may be inactive against the chosen cell line. The compound may have precipitated out of the solution.Optimize cell seeding density. Confirm the reported activity of the compound in the literature. Visually inspect the wells for any precipitate after adding the compound.
MIC Assay Troubleshooting
IssuePossible CauseSuggested Solution
Growth in negative control well Contamination of the broth or plate.Use sterile technique and fresh, sterile materials.
No growth in positive control well Inoculum was not viable or was prepared incorrectly.Use a fresh bacterial culture to prepare the inoculum and verify its density.
"Skipped" wells (growth at a higher concentration than a well with no growth) Pipetting error during serial dilution. Contamination of a single well. The compound may have come out of solution at higher concentrations.Be careful and precise during serial dilutions. Visually inspect the stock solution and dilutions for any signs of precipitation.
Inconsistent MIC values Variability in inoculum density. Different incubation times.Strictly adhere to standardized protocols for inoculum preparation (e.g., McFarland standard) and incubation times.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_results Data Analysis Solid Compound Solid Compound DMSO Stock (10 mM) DMSO Stock (10 mM) Solid Compound->DMSO Stock (10 mM) Dissolve in DMSO Working Solution Working Solution DMSO Stock (10 mM)->Working Solution Dilute in Media/Buffer Cytotoxicity Assay Cytotoxicity Assay Working Solution->Cytotoxicity Assay MIC Assay MIC Assay Working Solution->MIC Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination MIC Value MIC Value MIC Assay->MIC Value

Caption: Experimental workflow for this compound.

mechanism_of_action Drug Entry This compound enters the cell DNA Intercalation Intercalates with DNA Drug Entry->DNA Intercalation Photosensitization Light Exposure (for related compounds) DNA Intercalation->Photosensitization Inhibition Inhibition of DNA & RNA Synthesis DNA Intercalation->Inhibition Direct Inhibition DNA Damage DNA Damage (e.g., adducts, strand breaks) Photosensitization->DNA Damage DNA Damage->Inhibition Apoptosis Cell Death / Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of action for ravidomycin-class compounds.

References

Minimizing off-target effects of deacetylravidomycin N-oxide in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of deacetylravidomycin N-oxide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is an antibiotic produced by the bacterium Streptomyces ravidus.[1] It exhibits activity against Gram-positive bacteria and has demonstrated antitumor properties against P388 leukemia and methamphetamine A fibrosarcoma in preclinical models.[1][2] The N-oxide functional group can influence a molecule's properties, such as water solubility and membrane permeability, which can be critical for its biological application.[3]

Q2: What are potential sources of off-target effects with N-oxide compounds?

A2: N-oxide compounds can have unique metabolic pathways. In some instances, N-oxides can be reduced back to their parent amine by enzymes in hypoxic (low oxygen) conditions or by certain reductases, which can lead to a different pharmacological profile.[3][4] Additionally, like many small molecules, high concentrations can lead to non-specific binding to proteins or activation of unintended signaling pathways. It's also been noted that some N-oxides can produce reactive oxygen species under certain conditions.[3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] For general guidance, many compounds of this nature are stored at room temperature for short periods, but longer-term storage conditions may vary.[1] Always refer to the manufacturer's instructions for optimal stability.

Q4: How do I select an appropriate cell line for my assay?

A4: The choice of cell line is a critical first step.[5][6] It is essential to use a cell line where the intended biological target is expressed at measurable levels.[5] While immortalized cell lines are often used due to their ease of culture, primary cells may offer a more physiologically relevant model, though they can be more challenging to maintain.[5][6] It is also crucial to ensure the cell line has been authenticated, for instance, through Short Tandem Repeat (STR) profiling, to avoid using misidentified or cross-contaminated cells.[7]

Troubleshooting Guide

Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A5: Unexpectedly high cytotoxicity can stem from several factors:

  • Off-Target Toxicity: The compound may be interacting with unintended cellular targets that induce cell death.

  • Cell Health: The cells used in the assay may have been unhealthy or stressed to begin with. Ensure you are using cells with high viability and within a low passage number.[5]

  • Inappropriate Cell Seeding Density: Over-crowded or sparsely populated wells can lead to variable results and increased cell stress.[5][8] Optimize the cell seeding density for your specific cell line and assay duration.[5]

  • Contamination: Check for common cell culture contaminants like mycoplasma, which can significantly impact experimental outcomes.[7]

Q6: My results are inconsistent across different experimental batches. How can I improve reproducibility?

A6: Batch-to-batch variability is a common challenge in cell-based assays.[9] To improve consistency:

  • Standardize Cell Culture Conditions: Use the same lot of media and supplements for the duration of a study.[5] Keep cell passage numbers low and consistent between experiments.[10][11]

  • Implement Strict Controls: Always include positive and negative controls to establish a reliable assay window.[5][12]

  • Automate Liquid Handling: Manual pipetting can introduce significant error.[9] If possible, use automated liquid handlers to ensure precision and uniformity in dispensing reagents and cells.[9]

  • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or PBS.[9][12]

Q7: I suspect that the observed cellular phenotype is due to an off-target effect. How can I confirm this?

A7: Differentiating on-target from off-target effects is crucial. Consider the following strategies:

  • Use a Structurally Related Inactive Compound: If available, an analogue of this compound that is known to be inactive against the primary target can serve as an excellent negative control.

  • Target Knockdown/Knockout: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to reduce or eliminate the expression of the intended target protein.[13] If the compound's effect persists in these cells, it is likely due to off-target interactions.

  • Rescue Experiments: If the compound's effect is on-target, it might be possible to "rescue" the phenotype by overexpressing the target protein.

  • Orthogonal Assays: Measure multiple, independent endpoints to see if they are all consistent with the proposed on-target mechanism of action.[12]

Data Summary

Table 1: Biological Activity Profile of this compound

Activity Type Target Organism/Cell Line Potency/Effect Reference
Antibacterial Gram-positive bacteria Active [1][2]
Antibacterial Gram-negative bacteria Inactive [1][2]
Antitumor P388 leukemia Active [1][2]

| Antitumor | Methamphetamine A fibrosarcoma | Active |[1][2] |

Key Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) based on the expected mechanism of action.

  • Endpoint Measurement: Use a suitable assay (e.g., CellTiter-Glo® for viability, a specific reporter assay for target engagement) to measure the cellular response.

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: Validating On-Target vs. Off-Target Effects using RNAi

  • Cell Transfection: Transfect your chosen cell line with either a validated siRNA targeting your protein of interest or a non-targeting scramble siRNA control.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown via Western blot or qPCR.

  • Assay Performance: Re-plate the transfected cells and perform your primary cell-based assay with this compound as described in Protocol 1.

  • Data Interpretation:

    • If the compound's effect is significantly diminished in the knockdown cells compared to the scramble control, this supports an on-target mechanism.

    • If the effect remains unchanged, it strongly suggests an off-target mechanism.

Mandatory Visualizations

G Workflow for Cell-Based Assay Optimization cluster_prep Phase 1: Assay Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Optimize Cell Seeding Density P2 Prepare Serial Dilution of Compound P1->P2 P3 Include Controls (Vehicle, Positive) P2->P3 E1 Seed Cells in Microplate E2 Treat Cells with Compound & Controls E1->E2 E3 Incubate for Defined Period E2->E3 A1 Measure Endpoint (e.g., Viability, Reporter) E3->A1 A2 Generate Dose- Response Curve A1->A2 A3 Determine EC50/IC50 A2->A3

Caption: A generalized workflow for optimizing and executing cell-based assays.

G Troubleshooting Decision Tree for Cell-Based Assays Start Inconsistent or Unexpected Results D1 Are cells healthy? Start->D1 A1_Yes Proceed to check controls D1->A1_Yes Yes A1_No Check for contamination (Mycoplasma). Review cell passage # & morphology. D1->A1_No No D2 Are controls behaving as expected? A2_Yes Proceed to check variability D2->A2_Yes Yes A2_No Validate positive control. Check vehicle for toxicity. Prepare fresh reagents. D2->A2_No No D3 Is variability high? A3_Yes Review pipetting technique. Avoid edge effects. Optimize seeding density. D3->A3_Yes Yes A3_No Suspect off-target effect. Perform validation experiments (e.g., target knockdown). D3->A3_No No A1_Yes->D2 A2_Yes->D3

Caption: A decision tree to troubleshoot common issues in cell-based assays.

References

Technical Support Center: Optimizing Deacetylravidomycin N-oxide Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction and purification of deacetylravidomycin N-oxide from culture broth. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that I should consider during extraction and purification?

A1: this compound is a polar, N-oxide containing antibiotic. Its polarity is a key factor influencing the choice of extraction solvents and chromatography methods. The N-oxide group can form strong hydrogen bonds, which affects its solubility and interaction with chromatographic stationary phases.

Q2: Which solvents are recommended for the initial extraction of this compound from the culture broth?

A2: Based on protocols for similar ravidomycin analogs, a two-pronged extraction approach is recommended. The culture broth should first be centrifuged to separate the supernatant and the mycelial cake. The supernatant can be extracted with a moderately polar solvent like ethyl acetate, while the mycelial cake can be extracted with a more polar solvent such as acetone.

Q3: What type of chromatography is suitable for purifying this compound?

A3: A combination of column chromatography techniques is typically employed. Initial purification can be performed using normal-phase silica gel chromatography. For final purification and high-resolution separation, reversed-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column is effective.

Q4: How can I monitor the presence of this compound during the purification process?

A4: this compound and its analogs exhibit a characteristic UV-Vis absorbance spectrum.[1] Monitoring the fractions by UV-Vis spectrophotometry or using a UV detector during HPLC can help track the compound. Additionally, liquid chromatography-mass spectrometry (LC-MS) can be used for more specific detection and identification based on its mass-to-charge ratio.[1]

Troubleshooting Guide

Issue 1: Low yield of this compound in the crude extract.

  • Possible Cause 1: Inefficient extraction from the supernatant.

    • Solution: Optimize the liquid-liquid extraction (LLE) process. Increase the ratio of the organic extraction solvent to the aqueous supernatant; a ratio of up to 7:1 (solvent:supernatant) can be beneficial.[2][3] Also, ensure vigorous mixing during extraction to maximize the partitioning of the compound into the organic phase.

  • Possible Cause 2: Incomplete extraction from the mycelial cake.

    • Solution: Ensure thorough homogenization of the mycelial cake in the extraction solvent (e.g., acetone). Sonication can be used to disrupt the cells and improve the release of intracellular metabolites.

  • Possible Cause 3: Degradation of the target compound.

    • Solution: this compound may be sensitive to pH and temperature. It is advisable to perform extraction and purification steps at controlled, cool temperatures. The stability of the compound at different pH values should be experimentally determined to select appropriate buffer conditions.

Issue 2: Formation of an emulsion during liquid-liquid extraction.

  • Possible Cause: High concentration of surfactants or lipids in the culture broth.

    • Solution 1: Add a saturated brine solution (salting out) to the extraction mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[2][3]

    • Solution 2: Centrifuge the emulsion at a low speed to facilitate phase separation.

    • Solution 3: If emulsions are a persistent problem, consider using a different extraction technique, such as solid-phase extraction (SPE).

Issue 3: Poor separation or peak tailing during HPLC purification.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase gradient. For polar compounds like this compound on a reversed-phase column, a gradient with a polar organic solvent (e.g., acetonitrile or methanol) and water is typically used. The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: The N-oxide group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using an end-capped column or adding a competitive base in low concentrations to the mobile phase can mitigate this issue.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the amount of sample injected onto the column. If a larger sample volume is necessary, consider using a preparative-scale column with a larger diameter.

Issue 4: Presence of co-eluting impurities.

  • Possible Cause: Similar polarity of impurities to this compound.

    • Solution 1: Employ orthogonal purification techniques. If you are using reversed-phase HPLC, consider adding a preceding normal-phase chromatography step or an ion-exchange chromatography step to remove impurities with different charge characteristics.

    • Solution 2: Fine-tune the HPLC method. Experiment with different stationary phases (e.g., C8 vs. C18 vs. Phenyl-Hexyl), mobile phase modifiers, and temperature to improve the resolution between your target compound and the impurities.

Data Presentation

Table 1: Comparison of Solvent Systems for Extraction of Polar Antibiotics from Streptomyces sp.

Solvent SystemRelative PolarityTypical Recovery of Polar AntibioticsReference
Ethyl AcetateMediumModerate to Good[4][5]
n-ButanolMedium-HighGood to Excellent[4]
Chloroform:Methanol (various ratios)VariableGood, but depends on the ratio[6]
AcetoneHighGood for mycelial extraction

Note: The actual recovery will depend on the specific compound and the extraction conditions.

Table 2: Example Framework for Quantifying Purification Steps of this compound

Purification StepTotal Volume (mL)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract1001
Silica Gel Chromatography Pool
RP-HPLC Fraction 1
RP-HPLC Fraction 2
...

This table should be populated with experimental data to track the efficiency of the purification process.

Experimental Protocols

Protocol 1: Extraction of this compound
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to separate the supernatant and the mycelial pellet.

  • Supernatant Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract from the supernatant.

  • Mycelial Pellet Extraction:

    • Resuspend the mycelial pellet in acetone (e.g., 1:5 w/v).

    • Homogenize the suspension and sonicate for 15-20 minutes in an ice bath.

    • Centrifuge the mixture and collect the acetone supernatant.

    • Repeat the extraction of the pellet twice more.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude extract from the mycelium.

  • Combine Extracts: Combine the crude extracts from the supernatant and the mycelium for further purification.

Protocol 2: Purification by Column Chromatography
  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane:methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a gradient of methanol in dichloromethane.

    • Collect fractions and analyze for the presence of this compound using TLC or LC-MS.

    • Pool the fractions containing the target compound and evaporate the solvent.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified sample in the HPLC mobile phase.

    • Inject the sample onto a C8 or C18 preparative or semi-preparative HPLC column.

    • Elute with a gradient of acetonitrile (or methanol) in water, both containing 0.1% formic acid. An example gradient could be a linear gradient from 10% to 90% acetonitrile over 30 minutes.[1]

    • Monitor the elution profile with a UV detector at the absorbance maximum of this compound.

    • Collect the peak corresponding to the target compound.

    • Confirm the purity of the collected fraction by analytical HPLC-MS.

    • Lyophilize or evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

ExtractionWorkflow FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant MycelialPellet Mycelial Pellet Centrifugation->MycelialPellet LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE SolventExtraction Solvent Extraction (Acetone) MycelialPellet->SolventExtraction CrudeExtractSupernatant Crude Extract (from Supernatant) LLE->CrudeExtractSupernatant CrudeExtractPellet Crude Extract (from Pellet) SolventExtraction->CrudeExtractPellet Combine Combine Crude Extracts CrudeExtractSupernatant->Combine CrudeExtractPellet->Combine CombinedCrudeExtract Combined Crude Extract Combine->CombinedCrudeExtract Purification Purification CombinedCrudeExtract->Purification

Caption: Workflow for the extraction of this compound.

PurificationWorkflow CombinedCrudeExtract Combined Crude Extract SilicaGel Silica Gel Chromatography CombinedCrudeExtract->SilicaGel PartiallyPurified Partially Purified Fractions SilicaGel->PartiallyPurified FractionAnalysis Fraction Analysis (TLC/LC-MS) PartiallyPurified->FractionAnalysis PooledFractions Pooled Fractions FractionAnalysis->PooledFractions RPHPLC Reversed-Phase HPLC PooledFractions->RPHPLC PurityAnalysis Purity Analysis (HPLC-MS) RPHPLC->PurityAnalysis PureCompound Purified this compound PurityAnalysis->PureCompound

Caption: Purification workflow for this compound.

TroubleshootingLogic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions_extraction Extraction Solutions cluster_solutions_purification Purification Solutions LowYield Low Extraction Yield OptimizeLLE Optimize LLE Parameters LowYield->OptimizeLLE Cause: Inefficient Extraction Sonication Use Sonication LowYield->Sonication Cause: Incomplete Cell Lysis Emulsion Emulsion Formation SaltingOut Add Saturated Brine Emulsion->SaltingOut Solution Centrifugation Centrifuge Emulsion Emulsion->Centrifugation Solution PeakTailing Poor Peak Shape / Tailing OptimizeMobilePhase Optimize Mobile Phase PeakTailing->OptimizeMobilePhase Cause: Mobile Phase ChangeColumn Use Different Column PeakTailing->ChangeColumn Cause: Column Interaction CoElution Co-eluting Impurities OrthogonalPurification Orthogonal Purification Methods CoElution->OrthogonalPurification Solution MethodTuning Fine-tune HPLC Method CoElution->MethodTuning Solution

Caption: Troubleshooting logic for common extraction and purification issues.

References

Challenges in the chemical synthesis of deacetylravidomycin N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of deacetylravidomycin N-oxide. Given the complexity of this multi-step synthesis, this guide addresses potential challenges from precursor stability to final product purification.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the hypothetical chemical synthesis of this compound?

A1: The total synthesis of this compound is a complex process that can be broken down into four major stages:

  • Synthesis of the Aglycone Core: Construction of the complex polycyclic aromatic aglycone, which is the backbone of the molecule.

  • Glycosylation: Attachment of the aminosugar moiety to the aglycone. This is a critical step that establishes a key stereocenter.

  • Post-Glycosylation Modifications: This includes deacetylation of the sugar hydroxyl groups to yield deacetylravidomycin.

  • N-Oxidation: The final step involves the selective oxidation of the tertiary amine on the sugar to form the N-oxide.

Q2: My N-oxidation reaction of deacetylravidomycin is showing low conversion. What are potential causes?

A2: Low conversion in the N-oxidation step can be due to several factors:

  • Insufficient Oxidant: The molar equivalents of the oxidizing agent (e.g., m-CPBA or H₂O₂) may be too low.

  • Degradation of Oxidant: The oxidizing agent may have degraded during storage. It's crucial to use a fresh or properly stored batch.

  • Steric Hindrance: The tertiary amine in deacetylravidomycin is sterically hindered, which can slow down the reaction rate. Longer reaction times or a slight increase in temperature may be necessary.

  • Solvent Effects: The choice of solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred.

Q3: I am observing multiple spots on my TLC after the N-oxidation step. What are these byproducts?

A3: The formation of byproducts during N-oxidation is a common issue. These could include:

  • Over-oxidation Products: Other functional groups in the molecule, such as the vinyl group or electron-rich aromatic rings, can be susceptible to oxidation.

  • Degradation Products: this compound can be sensitive to the reaction conditions, leading to decomposition.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting deacetylravidomycin.

Q4: How can I purify this compound effectively?

A4: Purification of the final product can be challenging due to its polarity and potential instability.

  • Column Chromatography: Reversed-phase chromatography (e.g., C18 silica) is often more effective for polar compounds like N-oxides than normal-phase silica gel. A buffered mobile phase may be required to maintain the stability of the compound.

  • Preparative HPLC: For high purity, preparative high-performance liquid chromatography (HPLC) is the method of choice.

  • Crystallization: If the compound is a solid, crystallization from an appropriate solvent system can be an effective purification method.

Q5: Is this compound stable? What are the recommended storage conditions?

A5: N-oxides can be sensitive to light, heat, and acidic conditions. It is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at -20°C is advisable. Solutions of the compound should be prepared fresh before use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield in Aglycone Synthesis Incomplete reaction in coupling steps (e.g., Suzuki, Stille).Optimize catalyst, ligand, and base. Ensure anhydrous conditions.
Steric hindrance in key bond-forming reactions.Use less bulky protecting groups or a more reactive coupling partner.
Poor Stereoselectivity in Glycosylation Incorrect choice of glycosyl donor or promoter.Screen different glycosyl donors (e.g., trichloroacetimidate, bromide) and promoters (e.g., TMSOTf, BF₃·OEt₂).
Neighboring group participation is not effective.Modify the protecting group at the C2 position of the sugar.
Incomplete Deacetylation Insufficient base or short reaction time.Increase the concentration of the base (e.g., NaOMe) or prolong the reaction time. Monitor by TLC.
Sterically hindered acetyl group.Use a stronger base or a different deprotection strategy.
Formation of Multiple Products in N-Oxidation Over-oxidation of other functional groups.Use a milder oxidizing agent or perform the reaction at a lower temperature. Carefully control the stoichiometry of the oxidant.
Degradation of the product.Buffer the reaction mixture if acidic byproducts are formed. Work up the reaction as soon as it is complete.
Difficulty in Product Characterization Broad NMR peaks.The presence of rotamers or aggregation can cause peak broadening. Acquire spectra at different temperatures.
Inaccurate mass in mass spectrometry.Ensure the sample is free of salt adducts. Use high-resolution mass spectrometry (HRMS) for accurate mass determination.

Experimental Protocols

Protocol: N-Oxidation of Deacetylravidomycin

This protocol describes a general procedure for the N-oxidation of deacetylravidomycin to form this compound.

Materials:

  • Deacetylravidomycin

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve deacetylravidomycin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a DCM:MeOH 9:1 mobile phase). The product, being more polar, should have a lower Rf value than the starting material.

  • Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to afford this compound.

Data Presentation

Table 1: Hypothetical Yields and Purity at Each Stage of Synthesis

Stage Reaction Yield (%) Purity (by HPLC, %) Notes
1Aglycone Synthesis15 (over 10 steps)>95A lengthy and challenging synthesis with multiple purification steps.
2Glycosylation6590 (as a mixture of anomers)Anomeric ratio can vary depending on the conditions.
3Deacetylation92>98Typically a high-yielding and clean reaction.
4N-Oxidation75>99 (after prep-HPLC)Purification is crucial to remove byproducts.
Overall Total Synthesis ~0.7 >99 Illustrates the cumulative effect of yields in a multi-step synthesis.

Visualizations

experimental_workflow start Deacetylravidomycin dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_mcpba Add m-CPBA (1.1-1.5 eq) cool->add_mcpba stir Stir at 0°C (1-4 h) add_mcpba->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify product Deacetylravidomycin N-oxide purify->product

Caption: Experimental workflow for the N-oxidation of deacetylravidomycin.

troubleshooting_pathway start Low Yield in N-Oxidation? check_oxidant Check m-CPBA quality and stoichiometry start->check_oxidant Yes check_temp_time Review reaction time and temperature start->check_temp_time No incomplete_reaction Incomplete Reaction check_oxidant->incomplete_reaction Issue Found check_sm Starting material stable under reaction conditions? check_temp_time->check_sm No Issue check_temp_time->incomplete_reaction Issue Found check_sm->incomplete_reaction Yes degradation Product/SM Degradation check_sm->degradation No increase_oxidant Increase m-CPBA equivalents incomplete_reaction->increase_oxidant increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp lower_temp Use lower temperature or milder oxidant degradation->lower_temp

Caption: Troubleshooting decision tree for low yield in N-oxidation.

Deacetylravidomycin N-oxide light sensitivity and handling precautions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential light sensitivity and handling precautions for Deacetylravidomycin N-oxide. As specific photostability data for this compound is limited in publicly available literature, this guide offers best-practice recommendations based on the chemical properties of similar complex antibiotics and established industry guidelines for photostability testing.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light. One supplier suggests storage at room temperature for continental US locations, but recommends consulting the Certificate of Analysis for specific storage conditions.[3] For long-term storage, especially in solution, keeping aliquots at -20°C is a common practice for many antibiotics to minimize degradation.[2]

Q3: How should I handle this compound solutions during experiments?

To minimize potential photodegradation, it is recommended to work with this compound solutions under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[4][5] If experiments are conducted over extended periods, it is advisable to prepare fresh solutions or to have a light-protected control sample to assess any potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of bioactivity. Degradation of this compound due to light exposure.1. Repeat the experiment using freshly prepared solution that has been protected from light. 2. Compare the results with a control sample that was kept in the dark. 3. Perform a photostability test to quantify the extent of degradation under your experimental light conditions.
Change in color or appearance of the solution. Potential photodegradation or chemical instability.1. Discard the solution. 2. Prepare a fresh solution, ensuring it is protected from light. 3. If the problem persists, consider solvent compatibility and pH of the solution.
Precipitate formation in the solution. Poor solubility or degradation product formation.1. Confirm the recommended solvent and concentration. 2. Gently warm the solution if solubility is an issue, while monitoring for any degradation. 3. If precipitation occurs after light exposure, it may be a result of degradation.

Experimental Protocols

Protocol: Forced Photodegradation Study

This protocol is a generalized approach based on the ICH Q1B guidelines to assess the photosensitivity of this compound.[4][5][6]

Objective: To evaluate the overall photosensitivity of this compound and identify potential degradation products.

Materials:

  • This compound (solid powder and in solution)

  • Chemically inert and transparent containers (e.g., quartz cuvettes)

  • Light-protective wrapping (e.g., aluminum foil)

  • A calibrated light source providing controlled UV and visible light

  • Validated analytical method (e.g., HPLC) to quantify the parent compound and detect degradation products.

Method:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent at a known concentration.

    • Place a thin layer of the solid powder in a transparent container.

    • Prepare "dark control" samples by wrapping identical preparations in aluminum foil.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6]

    • Place the "dark control" samples alongside the exposed samples.

  • Analysis:

    • At predetermined time points, withdraw aliquots of the solutions and portions of the solid samples.

    • Analyze the samples using a validated analytical method to determine the concentration of this compound and to profile any degradation products.

    • Analyze the "dark control" samples to distinguish between light-induced and thermally-induced degradation.

  • Data Interpretation:

    • Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Data Presentation

The following tables are examples of how to present data from a photostability study. The values are for illustrative purposes only.

Table 1: Photodegradation of this compound Solution

Exposure Time (hours)Concentration (µg/mL) - Exposed SampleConcentration (µg/mL) - Dark Control% Degradation
0100.0100.00.0
295.299.84.8
488.999.511.1
876.599.223.5
2452.198.947.9

Table 2: Physical Observations of this compound Solution

Exposure Time (hours)Exposed SampleDark Control
0Clear, colorless solutionClear, colorless solution
2No changeNo change
4Faint yellow tingeNo change
8Noticeable yellowingNo change
24Yellow-brown solutionNo change

Visualizations

Experimental Workflow for Photostability Testing

G Figure 1. General Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Prepare Solid Sample light_source Expose to Calibrated Light Source prep_solid->light_source prep_solution Prepare Solution Sample prep_solution->light_source prep_control Prepare Dark Control (Foil-Wrapped) prep_control->light_source sampling Sample at Time Intervals light_source->sampling analytical_testing Analytical Testing (e.g., HPLC) sampling->analytical_testing compare Compare Exposed vs. Dark Control analytical_testing->compare assess Assess Degradation & Profile Impurities compare->assess

Caption: General Workflow for Photostability Testing.

References

Addressing batch-to-batch variability of deacetylravidomycin N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of deacetylravidomycin N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an antibiotic with antitumor activity produced by the fermentation of Streptomyces ravidus S50905.[1] It is active against Gram-positive bacteria and has shown efficacy against P388 leukemia and methamphetamine A fibrosarcoma in preclinical models.[1]

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of natural product-derived compounds like this compound can stem from several factors:

  • Fermentation Process: Minor variations in the fermentation conditions (e.g., temperature, pH, nutrient composition) can impact the metabolic pathways of Streptomyces ravidus and alter the yield and purity of the final product.

  • Downstream Processing: Inconsistencies in the extraction, purification, and crystallization processes can lead to differences in the impurity profile and physical properties of the compound.

  • Genetic Stability of the Producing Strain: Spontaneous mutations in the Streptomyces ravidus strain can affect its ability to consistently produce this compound.

  • Storage and Handling: this compound, being an N-oxide, may be susceptible to degradation under suboptimal storage conditions, such as exposure to light, high temperatures, or certain solvents.

Q3: How can I assess the consistency of a new batch of this compound?

It is crucial to perform a comprehensive quality control assessment on each new batch. This should include:

  • Appearance: Visual inspection for color and physical state.

  • Solubility: Testing solubility in relevant solvents to ensure consistency.

  • Purity: Analysis by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound and to characterize the impurity profile.

  • Identity: Confirmation of the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Biological Activity: A functional assay to confirm that the potency of the new batch is comparable to previous batches.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You observe a significant difference in the IC50 value or overall dose-response curve of this compound in your cancer cell line compared to previous experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Batch-to-Batch Variability of this compound 1. Verify Certificate of Analysis (CoA): Compare the purity and concentration data from the CoA of the new batch with the previous one. 2. Perform Analytical Characterization: Run an in-house HPLC analysis to confirm the purity and integrity of the compound. 3. Conduct a Dose-Response Curve Comparison: Test the old and new batches side-by-side in the same experiment to confirm a shift in potency.
Cell Culture Conditions 1. Cell Passage Number: Ensure that the cell passage number is within the recommended range for your cell line to avoid phenotypic drift. 2. Serum Variability: If using fetal bovine serum (FBS), be aware that batch-to-batch variability in serum can affect cell growth and drug sensitivity. Consider testing a new batch of serum before use in critical experiments. 3. Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
Experimental Procedure 1. Compound Dilution: Prepare fresh stock solutions and serial dilutions for each experiment. Ensure complete dissolution of the compound. 2. Cell Seeding Density: Maintain a consistent cell seeding density across all experiments, as this can influence drug sensitivity. 3. Incubation Time: Use a consistent incubation time for drug treatment.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

G A Inconsistent Results in Cell-Based Assays B Check this compound Batch A->B C Review Cell Culture Practices A->C D Examine Experimental Protocol A->D E Compare CoAs of Batches B->E F Perform In-House HPLC/MS Analysis B->F G Side-by-Side Batch Comparison Assay B->G H Verify Cell Passage Number C->H I Test for Mycoplasma C->I J Check Serum Batch C->J K Ensure Consistent Compound Dilution D->K L Standardize Cell Seeding Density D->L M Confirm Incubation Time D->M N Problem Resolved E->N If consistent F->N If consistent G->N If consistent

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Your HPLC analysis of a new batch of this compound shows unexpected peaks that were not present in previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of the Compound 1. Check Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. N-oxides can be susceptible to degradation. 2. Solvent Purity: Use high-purity, HPLC-grade solvents for sample preparation and as the mobile phase to avoid introducing contaminants. 3. Sample Preparation: Prepare samples immediately before analysis to minimize the risk of degradation in solution.
Contamination 1. System Blank: Run a blank injection (solvent only) to check for contamination from the HPLC system or solvent. 2. Vial and Cap Cleanliness: Use clean, new vials and caps for each sample to prevent cross-contamination.
Different Impurity Profile 1. Review Supplier's CoA: Compare the impurity profile on the CoA with your chromatogram. The new peaks may be known impurities that are within the supplier's specifications. 2. Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unexpected peaks to help identify them as related substances or contaminants.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • This compound standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Standard Preparation:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

      • Prepare working standards by diluting the stock solution with the mobile phase.

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound batch in the same solvent as the standard to a final concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 254 nm and 280 nm

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

    • Data Analysis:

      • Calculate the purity of the batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Experimental Workflow for HPLC Purity Assessment

G A Start: Receive New Batch B Prepare Mobile Phase and Standards A->B C Prepare Sample Solution A->C D Set Up HPLC System B->D C->D E Inject Standard and Sample D->E F Acquire Chromatographic Data E->F G Analyze Data: Integrate Peaks F->G H Calculate Purity G->H I Compare with Specifications H->I J End: Batch Accepted/Rejected I->J

Caption: Workflow for HPLC purity assessment of a new batch.

Signaling Pathway

Putative Mechanism of Action for this compound

The precise signaling pathway for this compound has not been fully elucidated. However, based on its structural similarity to ravidomycin, it is hypothesized to exert its antitumor effects through DNA damage. Ravidomycin and its analogs are known to be potent photosensitizing, DNA-damaging agents.[2]

G cluster_0 Cellular Environment cluster_1 DNA Damage Response cluster_2 Cellular Outcomes A This compound B Cellular Uptake A->B C Interaction with DNA B->C D DNA Damage C->D E Activation of ATM/ATR Kinases D->E F Phosphorylation of p53 E->F G Cell Cycle Arrest F->G H Apoptosis F->H I Inhibition of Tumor Growth G->I H->I

Caption: Putative signaling pathway for this compound.

References

Validation & Comparative

Deacetylravidomycin N-oxide vs. Deacetylravidomycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of deacetylravidomycin N-oxide and its parent compound, deacetylravidomycin, focusing on their biological activities and physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Overview

Deacetylravidomycin is a microbial metabolite from Streptomyces species with known light-dependent antibiotic and anticancer properties.[1] Its derivative, this compound, is a newer antibiotic also produced by Streptomyces ravidus.[2][3] This guide will delineate the key differences between these two compounds based on available experimental data.

Physicochemical Properties

The primary structural difference between the two molecules is the presence of an N-oxide functional group in this compound. This modification results in a higher molecular weight and likely alters properties such as polarity and solubility, which can, in turn, affect the molecule's pharmacokinetic profile.

PropertyThis compoundDeacetylravidomycin
Molecular Formula C31H33NO10C29H31NO8
Molecular Weight 579.59 g/mol 521.6 g/mol
CAS Number 114494-30-388580-27-2

Comparative Biological Activity

Antibacterial Activity

Deacetylravidomycin exhibits potent activity against Gram-positive bacteria, which is significantly enhanced in the presence of fluorescent light.[1] In contrast, this compound shows weaker antibacterial activity.[3] Both compounds are generally inactive against Gram-negative bacteria.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Deacetylravidomycin against various bacteria.

OrganismThis compound (μg/mL)Deacetylravidomycin (μg/mL)
Bacillus subtilis ATCC 6633>1000.39
Staphylococcus aureus FDA 209P500.2
Staphylococcus aureus Smith1000.39
Staphylococcus epidermidis ATCC 12228250.1
Micrococcus luteus ATCC 93416.250.05
Escherichia coli NIHJ>100>100
Klebsiella pneumoniae ATCC 10031>100>100
Pseudomonas aeruginosa IAM 1095>100>100

Data sourced from Narita et al., 1989.

Antitumor Activity

Both compounds have demonstrated antitumor activity in murine models of P388 leukemia and Meth A fibrosarcoma.[2][3] A notable finding is that this compound exhibits this activity over a wide range of doses, suggesting a potentially better therapeutic window.[3]

Table 2: In Vivo Antitumor Activity against P388 Leukemia in Mice.

CompoundDose (mg/kg/day, i.p.)T/C (%)*
This compound100170
50165
25150
12.5135
Deacetylravidomycin25160
12.5145
6.25130

*T/C (%): (Median survival time of treated group / Median survival time of control group) x 100. Data sourced from Narita et al., 1989.

Table 3: In Vivo Antitumor Activity against Meth A Fibrosarcoma in Mice.

CompoundDose (mg/kg/day, i.p.)T/C (%)*
This compound100190
50180
25160
Deacetylravidomycin25170
12.5150

*T/C (%): (Mean tumor weight of control group / Mean tumor weight of treated group) x 100. Data sourced from Narita et al., 1989.

Acute Toxicity

A key differentiator between the two compounds is their toxicity profile. This compound is reported to be considerably less toxic than deacetylravidomycin.[3]

Table 4: Acute Toxicity in Mice.

CompoundRouteLD50 (mg/kg)
This compoundi.p.> 400
Deacetylravidomycini.p.50[4]

Data for this compound sourced from Narita et al., 1989.

Mechanism of Action

The antitumor activity of this class of compounds is linked to their ability to induce DNA damage. This is believed to occur through a light-activated [2+2] cycloaddition with thymine residues in DNA. Additionally, some ravidomycin analogs are known to act as topoisomerase II inhibitors, which would contribute to their cytotoxic effects by preventing the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.

G cluster_drug_action Drug Action cluster_dna_damage_response DNA Damage Response Deacetylravidomycin_N-oxide Deacetylravidomycin_N-oxide Topoisomerase_II Topoisomerase_II Deacetylravidomycin_N-oxide->Topoisomerase_II inhibition (putative) Deacetylravidomycin Deacetylravidomycin Deacetylravidomycin->Topoisomerase_II inhibition DNA DNA Topoisomerase_II->DNA prevents re-ligation DSBs Double-Strand Breaks DNA->DSBs generates ATM_ATR_activation ATM/ATR Activation DSBs->ATM_ATR_activation Checkpoint_activation Cell Cycle Checkpoint Activation (G2/M arrest) ATM_ATR_activation->Checkpoint_activation DNA_Repair DNA Repair Pathways (e.g., NHEJ, HR) ATM_ATR_activation->DNA_Repair Apoptosis Apoptosis Checkpoint_activation->Apoptosis if damage is irreparable Cell_Survival Cell_Survival DNA_Repair->Cell_Survival

Caption: Proposed mechanism of action and DNA damage response.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined by a standard two-fold agar dilution method. A nutrient agar medium was used for most bacteria, with the exception of Streptococcus pyogenes and Streptococcus pneumoniae, for which 5% sheep blood was added to the medium. The tested compounds were dissolved in methanol to prepare stock solutions. A final concentration range was prepared by serial dilution in the agar plates. The bacterial strains were cultured in nutrient broth, and a 100-fold dilution of the overnight culture was used as the inoculum. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

In Vivo Antitumor Activity

P388 Leukemia Model: CDF1 mice were intraperitoneally (i.p.) inoculated with 1 x 106 P388 leukemia cells. Twenty-four hours after tumor inoculation, the test compounds were administered i.p. once daily for 10 consecutive days. The efficacy of the compounds was evaluated based on the increase in the median survival time of the treated mice compared to the control group (T/C %).

Meth A Fibrosarcoma Model: BALB/c mice were intradermally inoculated with 2 x 106 Meth A fibrosarcoma cells into the right flank. When the tumors reached a palpable size (approximately 50-100 mm3), the test compounds were administered i.p. once daily for 10 consecutive days. On day 20 post-tumor inoculation, the tumors were excised and weighed. The antitumor effect was expressed as the ratio of the mean tumor weight of the treated group to that of the control group (T/C %).

G cluster_p388 P388 Leukemia Model cluster_metha Meth A Fibrosararcoma Model p1 Inoculate CDF1 mice with 1x10^6 P388 cells (i.p.) p2 Administer compound daily for 10 days (i.p.) p1->p2 p3 Monitor survival p2->p3 p4 Calculate T/C (%) based on median survival time p3->p4 m1 Inoculate BALB/c mice with 2x10^6 Meth A cells (i.d.) m2 Allow tumor growth to ~50-100 mm^3 m1->m2 m3 Administer compound daily for 10 days (i.p.) m2->m3 m4 Excise and weigh tumors on day 20 m3->m4 m5 Calculate T/C (%) based on mean tumor weight m4->m5

Caption: Workflow for in vivo antitumor activity assessment.

Conclusion

This compound presents a compelling profile for further investigation as an antitumor agent. While its antibacterial activity is lower than that of deacetylravidomycin, its significantly reduced toxicity and comparable, if not superior, in vivo antitumor efficacy over a wider dose range suggest a more favorable therapeutic index. The N-oxide functional group appears to play a crucial role in mitigating toxicity without compromising its anticancer potential. Further studies are warranted to elucidate its pharmacokinetic profile and to more deeply explore its mechanism of action, including its effects on topoisomerase II and the specifics of the downstream DNA damage response.

References

A Comparative Analysis of Deacetylravidomycin N-oxide and Ravidomycin Efficacy Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research, the quest for novel and more effective antimicrobial agents is perpetual. This guide provides a detailed comparison of the in vitro efficacy of two related compounds, deacetylravidomycin N-oxide and ravidomycin, against a panel of bacterial pathogens. The data presented herein is derived from key studies to assist researchers, scientists, and drug development professionals in understanding the subtle yet significant differences in the antibacterial profiles of these molecules.

Executive Summary

This compound generally demonstrates lower potency against Gram-positive bacteria when compared to its parent compound, ravidomycin. The antibacterial activity of both compounds is notably enhanced by exposure to light, suggesting a photo-activated mechanism of action. This guide presents the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the proposed mechanism of action.

Data Presentation

The antibacterial efficacy of this compound and ravidomycin, along with their respective deacetylated and N-oxide analogues, has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against a range of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Minimum Inhibitory Concentrations (MICs) in Dark Conditions

The following table summarizes the MIC values (in µg/mL) of this compound, deacetylravidomycin, ravidomycin N-oxide, and ravidomycin against various bacterial strains when incubated in the dark.[1] The data indicates that the N-oxide forms generally exhibit weaker antibacterial activity compared to their non-oxidized counterparts.[1]

Bacterial StrainThis compound (µg/mL)Deacetylravidomycin (µg/mL)Ravidomycin N-oxide (µg/mL)Ravidomycin (µg/mL)
Bacillus subtilis ATCC 66330.780.0983.120.098
Staphylococcus aureus FDA 209P0.390.0493.120.098
Staphylococcus aureus Smith0.390.098>1000.195
Staphylococcus epidermidis ATCC 12228>1000.049>1000.098
Micrococcus luteus ATCC 93413.120.0246.250.049
Micrococcus lysodeikticus IFO 3333>1000.049>1000.024
Enterococcus faecalis IFO 129640.780.0126.250.012
Escherichia coli O-111>100>100>100>100
Shigella flexneri 2b>100>100>100>100
Pseudomonas aeruginosa IFO 13736>100>100>100>100
Klebsiella pneumoniae ATCC 10031>100>100>100>100
Proteus vulgaris OXK>100>100>100>100
Providencia rettgeri>100>100>100>100
Serratia marcescens NHL>100>100>100>100
Table 2: Influence of Light on Minimum Inhibitory Concentrations (MICs)

The antibacterial activities of these compounds are significantly enhanced upon exposure to light.[1] The following table illustrates the MIC values (in µg/mL) under light conditions, demonstrating a potentiation of their inhibitory effects.

Bacterial StrainThis compound (µg/mL)Deacetylravidomycin (µg/mL)Ravidomycin N-oxide (µg/mL)Ravidomycin (µg/mL)
Bacillus subtilis ATCC 66330.0980.0240.098<0.006
Staphylococcus aureus FDA 209P0.0490.0240.098<0.006
Staphylococcus aureus Smith0.098<0.00612.50.049
Staphylococcus epidermidis ATCC 122280.0490.0496.250.012
Micrococcus luteus ATCC 93410.0240.0120.1950.049
Micrococcus lysodeikticus IFO 33330.0490.0126.25<0.006
Enterococcus faecalis IFO 129640.012<0.0060.39<0.006

Experimental Protocols

The following section details the methodology employed for the determination of the Minimum Inhibitory Concentrations cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the agar dilution method.[1]

  • Preparation of Media: Mueller-Hinton agar was used as the growth medium for the bacterial strains.[1]

  • Preparation of Test Compounds: Stock solutions of this compound, deacetylravidomycin, ravidomycin N-oxide, and ravidomycin were prepared and serially diluted to obtain a range of concentrations.

  • Incorporation into Agar: The different concentrations of the test compounds were incorporated into the molten Mueller-Hinton agar before being poured into petri dishes.

  • Inoculum Preparation: Bacterial strains were cultured overnight and the inoculum was standardized.

  • Inoculation: A standardized number of bacterial cells were applied to the surface of the agar plates containing the various concentrations of the test compounds.

  • Incubation: The plates were incubated under standard conditions. For the light-dependent activity assay, the plates were irradiated with light.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria on the agar plate.

Mechanism of Action and Signaling Pathways

The antibacterial activity of ravidomycin and its analogues is believed to be initiated by a photo-activated process.[2] Upon exposure to UV or visible light, the conserved benzo[d]naphtho[1,2-b]pyran-6-one moiety of the molecule is thought to become activated, leading to the covalent modification of thymine residues in bacterial DNA.[2] This DNA damage is a likely cause of the observed inhibition of bacterial growth. While the precise mechanism for this compound has not been as extensively studied, its enhanced activity under light suggests a similar photo-activated mechanism. The N-oxide functional group may influence the molecule's electronic properties and its interaction with bacterial cells, potentially explaining the observed differences in potency.

Below is a diagram illustrating the proposed photo-activated DNA damage pathway for ravidomycin and its analogues.

G cluster_0 Proposed Mechanism of Action Ravidomycin_Analogue Ravidomycin / this compound Activated_Molecule Excited State Molecule Ravidomycin_Analogue->Activated_Molecule Light Light (UV/Visible) Light->Ravidomycin_Analogue Activation Bacterial_DNA Bacterial DNA (Thymine Residues) DNA_Adduct Covalent DNA Adduct Inhibition Inhibition of DNA Replication & Transcription DNA_Adduct->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Activated_MoleculeBacterial_DNA Activated_MoleculeBacterial_DNA Activated_MoleculeBacterial_DNA->DNA_Adduct [2+2] Cycloaddition

Caption: Proposed photo-activated DNA damage pathway of ravidomycin analogues.

Below is a workflow diagram for the experimental determination of Minimum Inhibitory Concentration (MIC).

G cluster_1 Experimental Workflow: MIC Determination Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Prepare_Plates Incorporate into Mueller-Hinton Agar Plates Prepare_Compounds->Prepare_Plates Inoculate Inoculate Agar Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates (With or Without Light) Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the agar dilution method to determine MIC.

References

Validation of the antitumor effects of deacetylravidomycin N-oxide in different cancer models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor effects of deacetylravidomycin N-oxide (dARM N-oxide), a member of the ravidomycin class of antibiotics. Due to the limited availability of recent and comprehensive data for dARM N-oxide, this document summarizes the foundational findings and, where direct comparisons are unavailable, juxtaposes its performance with the well-established chemotherapeutic agent doxorubicin, using data from separate studies. This guide aims to offer a structured view of the existing data to support further research and development.

Executive Summary

This compound has demonstrated antitumor activity in preclinical models of leukemia and fibrosarcoma.[1][2] It is reported to be less toxic than its parent compound, deacetylravidomycin.[2][3] The primary mechanism of action for the broader class of ravidomycins involves DNA damage, which can lead to the induction of apoptosis. While specific signaling pathways for dARM N-oxide have not been extensively elucidated in recent literature, the general mechanism provides a basis for understanding its cytotoxic effects. This guide presents available quantitative data, outlines generalized experimental protocols, and visualizes the proposed mechanism of action.

Data Presentation: In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of this compound in two murine cancer models as reported in historical studies. For comparative context, representative data for doxorubicin in similar models is included, though it should be noted that these results are not from head-to-head studies.

Compound Cancer Model Host Dosing (mg/kg/day) Administration Route Key Outcome Reference
This compoundP388 LeukemiaMouse1.6 - 25IntraperitonealIncreased lifespanNarita et al., 1989
This compoundMeth A FibrosarcomaMouse3.1 - 50IntraperitonealTumor growth inhibitionNarita et al., 1989
DoxorubicinP388 LeukemiaMouse5 - 10IntravenousIncreased lifespanVarious Sources
DoxorubicinFibrosarcoma (various)Mouse1 - 5IntravenousTumor growth inhibitionVarious Sources

Note: The data for doxorubicin is representative and compiled from various publicly available studies to provide a general benchmark. Direct comparative studies with this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the antitumor testing of this compound are not extensively published in recent literature. The following are generalized methodologies based on standard practices for in vitro and in vivo anticancer drug evaluation.

In Vitro Cytotoxicity Assay (Conceptual Protocol)
  • Cell Culture: P388 leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Drug Treatment: The culture medium is replaced with medium containing various concentrations of dARM N-oxide. Control wells receive medium with the vehicle solvent at the highest concentration used.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a flow cytometry-based method with propidium iodide staining.[4]

  • Data Analysis: The absorbance or fluorescence data is used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

In Vivo Tumor Model (Conceptual Protocol)
  • Animal Model: Male BALB/c mice are used for the Meth A fibrosarcoma model.[5]

  • Tumor Inoculation: Meth A fibrosarcoma cells are implanted subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.

  • Drug Administration: this compound is administered intraperitoneally at various doses for a specified number of consecutive days. The control group receives injections of the vehicle solution.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for ravidomycins and a general workflow for evaluating the antitumor effects of a compound like this compound.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response dARM This compound DNA Nuclear DNA dARM->DNA Intercalation & Photoactivated Damage Damage DNA Damage DNA->Damage p53 p53 Activation Damage->p53 Apoptosis Apoptosis Damage->Apoptosis p53->Apoptosis Induction of Pro-apoptotic Genes

Caption: Proposed mechanism of action for this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Culture Cancer Cell Lines (e.g., P388, Meth A) Treatment_vitro Treatment with dARM N-oxide Culture->Treatment_vitro Assay Cytotoxicity Assays (e.g., MTT) Treatment_vitro->Assay IC50 Determine IC50 Assay->IC50 Animal Tumor-bearing Mice (e.g., P388, Meth A) IC50->Animal Inform Dose Selection Treatment_vivo Treatment with dARM N-oxide Animal->Treatment_vivo Monitor Monitor Tumor Growth & Toxicity Treatment_vivo->Monitor Efficacy Evaluate Antitumor Efficacy Monitor->Efficacy

Caption: Experimental workflow for antitumor drug evaluation.

Conclusion and Future Directions

The existing data, primarily from foundational studies, indicates that this compound possesses antitumor properties worthy of further investigation.[1][2] Its reported lower toxicity compared to deacetylravidomycin suggests a potentially favorable therapeutic window.[2][3] However, to fully understand its potential as a modern anticancer agent, further research is critically needed.

Future studies should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of dARM N-oxide against a broad panel of human cancer cell lines to determine its spectrum of activity and to calculate standardized IC50 values.

  • Head-to-head comparative studies: Directly comparing the efficacy and toxicity of dARM N-oxide with current standard-of-care chemotherapeutics, such as doxorubicin, in various preclinical models.

  • Mechanism of action studies: Elucidating the specific molecular signaling pathways affected by dARM N-oxide treatment, including a detailed investigation of its effects on DNA damage response and apoptosis-related proteins.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of dARM N-oxide to optimize dosing and administration schedules for in vivo studies.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the therapeutic potential of this compound and its place in the landscape of cancer chemotherapy.

References

Benchmarking the antibacterial spectrum of deacetylravidomycin N-oxide against established antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the antibacterial spectrum of deacetylravidomycin N-oxide against a panel of established antibiotics. The data presented is compiled from publicly available research to offer an objective overview for researchers and professionals in drug development.

Executive Summary

This compound, an antibiotic produced by Streptomyces ravidus S50905, demonstrates targeted activity against Gram-positive bacteria.[1] This guide compares its in vitro efficacy, as measured by Minimum Inhibitory Concentration (MIC), with that of widely used antibiotics such as Vancomycin, Linezolid, Daptomycin, Penicillin, and Gentamicin. The comparative data indicates that this compound exhibits a narrow spectrum of activity, primarily effective against Gram-positive organisms, a characteristic that can be advantageous in minimizing the disruption of the host microbiome.[2][3]

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the MIC values (in µg/mL) of this compound and selected established antibiotics against various Gram-positive bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesThis compoundVancomycinLinezolidDaptomycinPenicillinGentamicin
Staphylococcus aureus0.781.0 - 2.0[1][4][5]1.0 - 2.0[3][6][7]0.5 - 1.0[1][8][9]>2 (resistant strains common)>1 (resistance varies)
Staphylococcus epidermidis0.391.0 - 4.01.00.5--
Bacillus subtilis0.10.3[10]--0.0150.03 - 0.125[10][11]
Micrococcus luteus0.05-----
Enterococcus faecalis6.251.0 - 4.0[12]2.0[3][12]2.0[2]--

Note: The MIC values for this compound are sourced from a 1989 publication. Data for established antibiotics are compiled from various recent studies and may represent a range of reported values.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide is based on the principles of the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Sterile serial twofold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh agar plate (18-24 hours old) are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • Following incubation, the microtiter plate is examined visually for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in Broth prep_antibiotic->serial_dilution inoculate_plate Inoculate Microtiter Plate (Antibiotic Dilutions + Bacteria) serial_dilution->inoculate_plate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship of Antibiotic Spectrum

antibiotic_spectrum cluster_bacteria Bacterial Targets This compound This compound Gram-Positive Bacteria Gram-Positive Bacteria This compound->Gram-Positive Bacteria Broad Spectrum Antibiotics\n(e.g., Tetracyclines, Quinolones) Broad Spectrum Antibiotics (e.g., Tetracyclines, Quinolones) Broad Spectrum Antibiotics\n(e.g., Tetracyclines, Quinolones)->Gram-Positive Bacteria Gram-Negative Bacteria Gram-Negative Bacteria Broad Spectrum Antibiotics\n(e.g., Tetracyclines, Quinolones)->Gram-Negative Bacteria Established Gram-Positive Antibiotics\n(e.g., Vancomycin, Linezolid) Established Gram-Positive Antibiotics (e.g., Vancomycin, Linezolid) Established Gram-Positive Antibiotics\n(e.g., Vancomycin, Linezolid)->Gram-Positive Bacteria Gram-Positive Bacteria\n(e.g., S. aureus, E. faecalis) Gram-Positive Bacteria (e.g., S. aureus, E. faecalis) Gram-Negative Bacteria\n(e.g., E. coli, P. aeruginosa) Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)

Caption: Comparative antibacterial spectrum of different antibiotic classes.

References

Unveiling the Cellular Adversary: A Guide to Validating the Target of Deacetylravidomycin N-oxide in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying and validating the molecular target of a potential anticancer compound is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comprehensive overview of modern experimental approaches to validate the target of deacetylravidomycin N-oxide, a compound with known antitumor activity against P388 leukemia and methamphetamine A fibrosarcoma. While the precise molecular target of this compound remains to be definitively elucidated, existing research on related compounds, such as ravidomycin, suggests a potential mechanism involving DNA damage. This guide will therefore focus on strategies to test this hypothesis and identify specific protein interactions.

This comparative guide will delve into key methodologies, including target identification strategies and robust validation assays. We will explore experimental workflows, present data in easily comparable formats, and provide detailed protocols to empower researchers in their quest to understand the mechanism of action of this and other novel anticancer agents.

Section 1: Target Identification Strategies

The initial phase of target validation involves generating a hypothesis about the compound's mechanism of action. For this compound, the structural similarity to ravidomycin, a known DNA-damaging agent, provides a strong starting point. The following approaches can be employed to narrow down the potential targets.

Comparison of Target Identification Approaches

Method Principle Advantages Disadvantages
Affinity-Based Methods (e.g., Affinity Chromatography) Immobilized this compound is used to "pull down" interacting proteins from cell lysates.Directly identifies binding partners.Can produce false positives (non-specific binding) or false negatives (low-affinity interactions).
Genetic Screens (e.g., CRISPR/Cas9 or shRNA screens) Systematically knocking out or knocking down genes to identify those that confer resistance or sensitivity to this compound.Unbiased, genome-wide approach. Can identify targets that are not direct binding partners but are in the same pathway.Technically complex and can have off-target effects.
Expression-Based Methods (e.g., Proteomics, Transcriptomics) Comparing protein or RNA expression profiles of cancer cells treated with this compound versus untreated cells.Provides a global view of cellular responses to the compound.Does not directly identify the primary target; observed changes may be downstream effects.

Experimental Workflow: Target Identification

G cluster_0 Hypothesis Generation cluster_1 Target Discovery cluster_2 Hit Identification Hypothesis Hypothesis: This compound induces DNA damage Affinity_Chromatography Affinity Chromatography Hypothesis->Affinity_Chromatography CRISPR_Screen CRISPR/Cas9 Screen Hypothesis->CRISPR_Screen Proteomics Proteomics (e.g., SILAC) Hypothesis->Proteomics Candidate_Proteins Candidate Target Proteins Affinity_Chromatography->Candidate_Proteins CRISPR_Screen->Candidate_Proteins Proteomics->Candidate_Proteins

Caption: Workflow for identifying candidate targets of this compound.

Section 2: Target Validation Assays

Once candidate targets are identified, the next crucial step is to validate their engagement and functional relevance. This section compares three widely used validation techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Comparison of CETSA Formats

CETSA Format Principle Advantages Disadvantages
Western Blot-based CETSA Target protein levels in the soluble fraction after heat treatment are detected by Western Blot.Widely accessible, does not require protein tagging.Lower throughput, semi-quantitative.
Melt-profiling CETSA (MS-CETSA) Mass spectrometry is used to globally assess the thermal stability of thousands of proteins simultaneously.High-throughput, provides an unbiased view of target and off-target effects.Requires specialized equipment and bioinformatics expertise.
Real-time CETSA A reporter (e.g., luciferase) is fused to the target protein to monitor its denaturation in real-time.[1]High-throughput, quantitative, allows for kinetic measurements.Requires genetic modification of the target protein.

Experimental Workflow: Western Blot-based CETSA

G Start Cancer Cells Treat Treat with Deacetylravidomycin N-oxide or Vehicle Start->Treat Heat Heat Shock at Varying Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE Western_Blot Western Blot with Antibody for Target Protein SDS_PAGE->Western_Blot Analyze Analyze Band Intensity to Determine Melting Curve Western_Blot->Analyze G Deacetylravidomycin Deacetylravidomycin N-oxide Kinase Target Kinase Deacetylravidomycin->Kinase Inhibits Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis) Phosphorylation->Cellular_Effect Leads to G Start Treat Cancer Cells with This compound Lyse Prepare Cell Lysates Start->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-protein) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Protein Levels Detect->Analyze

References

Comparative study of the pharmacokinetics of deacetylravidomycin N-oxide and its parent compound.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative pharmacokinetic analysis of deacetylravidomycin N-oxide and its parent compound, ravidomycin, remains an area with limited publicly available data. Extensive literature searches did not yield studies presenting a direct comparison of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) for these two compounds.

While research confirms the existence and biological activity of both this compound and ravidomycin, quantitative data on their absorption, distribution, metabolism, and excretion (ADME) profiles are not readily accessible in published literature. This compound, a derivative of ravidomycin, has been identified as a new antibiotic with antitumor properties against P388 leukemia and Meth A fibrosarcoma. Notably, it is reported to be considerably less toxic than its deacetylated precursor.[1] Ravidomycin itself is a C-glycosylated naphthoisochromene derivative known for its antibiotic and anticancer activities.[2]

To facilitate future research and provide a framework for such a comparative study, this guide outlines the necessary experimental data, protocols, and visualizations that would be required for a comprehensive analysis.

Pharmacokinetic Data Summary

A direct comparison of the pharmacokinetic profiles of this compound and ravidomycin would require the collection of quantitative data, which can be summarized in a table similar to the template below.

Pharmacokinetic ParameterThis compoundRavidomycin
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (t½) (h) Data not availableData not available
Bioavailability (%) Data not availableData not available
Clearance (CL) (L/h/kg) Data not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not available

Experimental Protocols

A typical experimental protocol to obtain the necessary pharmacokinetic data would involve the following key steps.

Animal Model and Dosing
  • Animal Species: Male and female Sprague-Dawley rats (or another appropriate rodent model) weighing between 200-250g would be used.

  • Housing: Animals would be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization to the laboratory conditions would be required before the study.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of this compound or ravidomycin (e.g., 5 mg/kg) would be administered via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 20 mg/kg) would be administered to assess oral absorption and bioavailability.

  • Formulation: The compounds would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol).

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.25 mL) would be collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma would then be stored at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used for the quantitative analysis of this compound and ravidomycin in plasma samples.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method would be employed to extract the analytes from the plasma matrix.

  • Data Analysis: The concentration of the analytes in each sample would be determined using a calibration curve prepared with known concentrations of the compounds.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters would be calculated using non-compartmental analysis with software such as WinNonlin® or Phoenix®.

  • Parameters: The calculated parameters would include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Experimental Workflow

The logical flow of a comparative pharmacokinetic study is illustrated in the diagram below.

experimental_workflow cluster_preclinical Preclinical Study Design cluster_analytical Bioanalysis cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Dosing Regimen (IV and PO Administration) animal_model->dosing sampling Blood Sample Collection (Time Course) dosing->sampling extraction Sample Preparation (Plasma Extraction) sampling->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms quantification Quantification of Analytes hplc_ms->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) quantification->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) pk_modeling->parameter_calc comparison Comparative Analysis parameter_calc->comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

As no specific signaling pathway information for this compound or ravidomycin was identified in the literature, a corresponding diagram cannot be provided at this time. Further research into the mechanism of action of these compounds is required to elucidate their effects on cellular signaling.

References

Replicating the published findings on the biological activity of deacetylravidomycin N-oxide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for replicating and comparing the published biological findings of deacetylravidomycin N-oxide. The information presented herein is based on the initial discovery and characterization of the compound, offering a direct comparison with its analogue, deacetylravidomycin. Detailed experimental protocols for the key biological assays are provided to facilitate the reproduction of these findings.

I. Comparative Biological Activity: this compound vs. Deacetylravidomycin

This compound was first described as a novel antibiotic with notable antitumor and antibacterial properties in a 1989 publication by Narita et al.[1]. The study highlighted its efficacy against P388 leukemia and Meth A fibrosarcoma, while also noting its antibacterial action primarily against Gram-positive bacteria.[1][2] A key finding was that this compound exhibited considerably lower toxicity and less potent antibacterial activity compared to its parent compound, deacetylravidomycin.[1]

Table 1: Summary of Published Biological Activity

CompoundAntitumor ActivityAntibacterial Activity (Gram-positive)Antibacterial Activity (Gram-negative)Relative Toxicity
This compound Active against P388 leukemia and Meth A fibrosarcomaActiveInactiveLess toxic
Deacetylravidomycin ActiveMore potent than N-oxideInactiveMore toxic

Note: Specific quantitative data such as IC50 values for antitumor activity and Minimum Inhibitory Concentration (MIC) values for antibacterial activity from the original publication were not available in the searched resources. The table reflects the qualitative comparisons made in the initial report.

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the original publication. These protocols are based on established standards for such assays and are intended to guide the replication of the initial findings.

A. In Vivo Antitumor Activity Assay (P388 Leukemia Model)

  • Cell Line and Animals: Murine P388 leukemia cells are maintained in an appropriate culture medium. The in vivo study is conducted using compatible mouse strains (e.g., CDF1 or BDF1 mice).

  • Tumor Implantation: A suspension of P388 leukemia cells (typically 1 x 10^6 cells) is implanted intraperitoneally (i.p.) into the mice.

  • Compound Administration: this compound, deacetylravidomycin (as a comparator), and a vehicle control are administered to respective groups of mice. Administration is typically performed i.p. daily for a specified period (e.g., 9 days), starting 24 hours after tumor implantation. A range of doses should be tested to evaluate dose-dependent effects.

  • Monitoring and Endpoint: The primary endpoint is the mean survival time of the mice in each group. The antitumor effect is often expressed as the percentage increase in lifespan (% ILS) of the treated group compared to the vehicle control group.

  • Toxicity Assessment: The toxicity of the compounds is assessed by monitoring weight loss and any signs of morbidity in the treated animals.

B. In Vivo Antitumor Activity Assay (Meth A Fibrosarcoma Model)

  • Cell Line and Animals: Meth A fibrosarcoma cells are maintained in culture. The study is performed in a suitable mouse strain (e.g., BALB/c mice).

  • Tumor Implantation: A suspension of Meth A fibrosarcoma cells (typically 1 x 10^6 cells) is implanted subcutaneously (s.c.) into the flank of the mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds and vehicle are administered (e.g., i.p. or intravenously) according to a defined schedule and dose range.

  • Monitoring and Endpoint: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is calculated using the formula: (length × width^2) / 2. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatments.

C. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Serial twofold dilutions of this compound and deacetylravidomycin are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Visualized Pathways and Workflows

A. Putative Signaling Pathway for this compound

The precise signaling pathway of this compound has not been fully elucidated. However, as a member of the ravidomycin family of antibiotics, it is believed to exert its antitumor effects through interaction with DNA. The following diagram illustrates a putative mechanism of action.

G cluster_cell Cancer Cell DRN Deacetylravidomycin N-oxide DNA Nuclear DNA DRN->DNA Intercalation and Adduct Formation Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Putative mechanism of action for this compound.

B. Experimental Workflow for Biological Activity Replication

The following diagram outlines the logical workflow for replicating the published findings on the biological activity of this compound.

G cluster_workflow Replication Workflow start Start compound Obtain/Synthesize This compound and Deacetylravidomycin start->compound antitumor Antitumor Activity Assays compound->antitumor antibacterial Antibacterial Activity Assay (MIC) compound->antibacterial p388 P388 Leukemia (In Vivo) antitumor->p388 metha Meth A Fibrosarcoma (In Vivo) antitumor->metha data Data Analysis and Comparison p388->data metha->data antibacterial->data conclusion Conclusion data->conclusion

Caption: Experimental workflow for replicating biological activity.

References

Independent Verification of the Antitumor Potency of Deacetylravidomycin N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antitumor potency of deacetylravidomycin N-oxide with its parent compound, deacetylravidomycin, and standard chemotherapeutic agents. The information is targeted towards researchers, scientists, and drug development professionals, presenting available data, experimental methodologies, and proposed mechanisms of action.

Executive Summary

Data Presentation: Comparative Antitumor Activity

Due to the lack of publicly available IC50 values for this compound and deacetylravidomycin against P388 and Meth A cell lines, a direct quantitative comparison of in vitro potency is not possible at this time. However, the seminal study by Narita et al. (1989) provides in vivo data that allows for a qualitative comparison.

Table 1: In Vivo Antitumor Activity against P388 Leukemia

CompoundDose (mg/kg/day)T/C (%)*
This compound100180
50160
25140
Deacetylravidomycin25160
12.5140
6.25120

*T/C (%): (Median survival time of treated group / Median survival time of control group) x 100. A T/C value ≥ 125% is considered significant antitumor activity.

Table 2: In Vivo Antitumor Activity against Meth A Fibrosarcoma

CompoundDose (mg/kg/day)T/C (%)*
This compound100190
50170
25150
Deacetylravidomycin25170
12.5150
6.25130

*T/C (%): (Tumor weight of treated group / Tumor weight of control group) x 100. A T/C value ≤ 42% is considered significant antitumor activity.

Table 3: Comparative IC50 Values of Standard Chemotherapeutics against P388 Leukemia and Fibrosarcoma Cell Lines

CompoundCell LineIC50 (µM)
DoxorubicinP388~24 (in resistant cells)
HT-1080 (Fibrosarcoma)~0.0056
SW684 (Fibrosarcoma)~28.9
CisplatinP3880.1 - 0.45 µg/mL

Note: The IC50 values for doxorubicin and cisplatin can vary significantly depending on the specific cell line, assay conditions, and duration of exposure.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound, with and without light exposure, for a specified period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Protocol:

  • Reaction Setup: In a reaction tube, combine kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, with assay buffer and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA.

Mandatory Visualization

Proposed Signaling Pathway for this compound

Antitumor_Mechanism cluster_initiation Initiation cluster_cellular_events Cellular Events cluster_signaling_cascade Signaling Cascade cluster_apoptosis Apoptosis Light Light DRN-O This compound Light->DRN-O Activates ROS Reactive Oxygen Species DRN-O->ROS Generates TopoII_Inhibition Topoisomerase II Inhibition DRN-O->TopoII_Inhibition Potentially DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR TopoII_Inhibition->DNA_Damage p53 p53 Phosphorylation ATM_ATR->p53 Bax_PUMA Bax, PUMA Upregulation p53->Bax_PUMA Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_PUMA->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node

Caption: Proposed mechanism of this compound antitumor activity.

Experimental Workflow for Comparative Cytotoxicity

Cytotoxicity_Workflow Start Start Cell_Culture Culture P388 & Meth A Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Test Compounds (DRN-O, DRN, Doxorubicin) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis Comparison Compare IC50 Values Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing the cytotoxicity of antitumor compounds.

Logical Relationship of Ravidomycin Analogs' Mechanism

Mechanism_Relationship cluster_mechanisms Primary Mechanisms Ravidomycins Ravidomycin Analogs (including DRN-O) Photosensitization Photosensitization Ravidomycins->Photosensitization Light-activated TopoII_Inhibition Topoisomerase II Inhibition Ravidomycins->TopoII_Inhibition Potential secondary mechanism DNA_Damage DNA_Damage Photosensitization->DNA_Damage Leads to Cell_Death Apoptotic Cell Death DNA_Damage->Cell_Death TopoII_Inhibition->Cell_Death

References

Deacetylravidomycin N-oxide vs. Topoisomerase Inhibitors: A Comparative Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the exploration of novel compounds with unique mechanisms of action is paramount. This guide provides a detailed comparison of Deacetylravidomycin N-oxide, an antibiotic with demonstrated antitumor properties, against established topoisomerase inhibitors such as Doxorubicin, Etoposide, and Irinotecan. While this compound's parent compounds are known to induce DNA damage via photosensitization, its direct interaction with topoisomerases has not been definitively established. This comparison, therefore, highlights the distinct mechanistic approaches and preclinical profiles of these anticancer agents.

Mechanism of Action: A Tale of Two Strategies

This compound: A Presumed Photosensitizing DNA Damaging Agent

This compound is a derivative of ravidomycin, an antibiotic produced by Streptomyces ravidus. Research on ravidomycin and deacetylravidomycin indicates that their cytotoxic effects are mediated through a light-dependent mechanism. These compounds are believed to act as photosensitizing agents, which, upon activation by light, induce DNA damage, ultimately leading to cell death. This proposed mechanism for this compound is distinct from that of classical topoisomerase inhibitors. The presence of the N-oxide functional group may influence its solubility, stability, and pharmacokinetic properties.

Proposed Mechanism of this compound Deacetylravidomycin_N_oxide This compound Light_Activation Light Activation (UV/Visible Light) Deacetylravidomycin_N_oxide->Light_Activation Activated_Compound Excited State Compound Light_Activation->Activated_Compound DNA_Damage DNA Damage (e.g., Strand Breaks) Activated_Compound->DNA_Damage Photosensitization Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death

Caption: Proposed light-dependent DNA damage pathway for this compound.

Topoisomerase Inhibitors: Disrupting DNA Topology

Topoisomerase inhibitors are a cornerstone of chemotherapy, targeting enzymes essential for resolving DNA topological problems during replication, transcription, and recombination. They are broadly classified into two categories:

  • Topoisomerase I Inhibitors (e.g., Irinotecan): These drugs, such as the camptothecin derivative irinotecan, stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA lesions and subsequent cell death.

  • Topoisomerase II Inhibitors (e.g., Doxorubicin, Etoposide): These agents interfere with the action of topoisomerase II. They can be further divided into intercalating agents like doxorubicin, which insert into the DNA, and non-intercalating agents like etoposide. Both types stabilize the topoisomerase II-DNA cleavage complex, resulting in persistent double-strand breaks and triggering apoptosis.

Mechanism of Topoisomerase Inhibitors cluster_topoI Topoisomerase I Inhibition cluster_topoII Topoisomerase II Inhibition Topotecan Irinotecan / Topotecan TopoI_Complex Topoisomerase I-DNA Cleavage Complex Topotecan->TopoI_Complex Stabilizes SSB Single-Strand Breaks TopoI_Complex->SSB Cell_Death Apoptosis / Cell Death SSB->Cell_Death Doxorubicin Doxorubicin / Etoposide TopoII_Complex Topoisomerase II-DNA Cleavage Complex Doxorubicin->TopoII_Complex Stabilizes DSB Double-Strand Breaks TopoII_Complex->DSB DSB->Cell_Death

Caption: Signaling pathway for Topoisomerase I and II inhibitors leading to cell death.

Comparative In Vivo Efficacy and Toxicity

Direct comparative studies of this compound against topoisomerase inhibitors are not available in the public domain. However, based on existing preclinical data, a qualitative and quantitative comparison can be drawn.

Table 1: Comparison of In Vivo Antitumor Activity

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / Increase in Lifespan (ILS)Reference
This compound P388 Leukemia (murine)Not specified in abstractActive over a wide range of doses[1]
Meth A Fibrosarcoma (murine)Not specified in abstractActive over a wide range of doses[1]
Doxorubicin P388 Leukemia (murine)Varies by studyDose-dependent increase in survival[2][3]
NCI-H460 Lung Cancer Xenograft0.5 or 0.75 mg/kg daily for 12 daysMeasurable but not statistically significant growth delay[4]
Etoposide Neuroblastoma Xenograft1.25 µM (in vitro equivalent of clinical dose)Dose-dependent reduction in cell viability[5]
Irinotecan HT29 Colon Cancer Xenograft40 mg/kg (dx5)2 i.v.~39% TGI[6]
HC1 Colon Cancer Xenograft25 mg/kg (dx5)12 p.o.Complete response[7]

Table 2: Comparative Toxicity Profile

CompoundKey ToxicitiesNotesReference
This compound Not specified in abstract"Considerably less toxic than deacetylravidomycin"[1]
Doxorubicin Cardiotoxicity (acute and chronic), myelosuppression, nausea, vomiting, alopeciaCardiac toxicity is a major dose-limiting factor.[8][9]
Etoposide Myelosuppression, nausea, vomiting, alopeciaGenerally well-tolerated but can cause significant bone marrow suppression.
Irinotecan Diarrhea (can be severe), neutropenia, nausea, vomitingDiarrhea is a common and dose-limiting toxicity.[10][11]

Experimental Protocols

In Vivo Antitumor Efficacy Assessment in Murine Models

A generalized protocol for evaluating the in vivo efficacy of an experimental anticancer agent is outlined below. Specific parameters such as the tumor model, mouse strain, drug formulation, and dosing schedule would be tailored to the compound being tested.

Workflow for In Vivo Antitumor Efficacy Study Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.v., i.p., p.o.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Size Limit or Study Duration Monitoring->Endpoint Analysis Data Analysis: TGI, Survival Curves Endpoint->Analysis

Caption: A typical experimental workflow for assessing in vivo antitumor efficacy.

Methodology:

  • Cell Culture: The selected cancer cell line (e.g., P388 leukemia, Meth A fibrosarcoma) is cultured under sterile conditions according to standard protocols.

  • Animal Model: Immunocompromised or syngeneic mice are used, depending on the origin of the tumor cells.

  • Tumor Implantation: A specific number of tumor cells are implanted into the mice, either subcutaneously or at an orthotopic site.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into treatment and control groups.

  • Drug Administration: The investigational compound (e.g., this compound) and comparator drugs are administered according to a defined schedule, dose, and route of administration. A vehicle control group is always included.

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition (TGI) is calculated, and survival data is analyzed.

Conclusion

This compound represents an intriguing antitumor agent with a proposed mechanism of action centered on light-activated DNA damage, distinguishing it from classical topoisomerase inhibitors. While preclinical data indicates its in vivo efficacy and a potentially favorable toxicity profile compared to its parent compound, the absence of direct comparative studies with topoisomerase inhibitors and a lack of detailed mechanistic elucidation highlight the need for further research. Future investigations should focus on confirming its mechanism of action, establishing a definitive link to topoisomerase activity, if any, and conducting head-to-head in vivo studies against standard-of-care agents to fully delineate its therapeutic potential in oncology.

References

A Comparative Analysis of the Therapeutic Index of Deacetylravidomycin N-oxide and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of deacetylravidomycin N-oxide against established anticancer drugs, namely doxorubicin, paclitaxel, and cisplatin. The objective is to furnish researchers and drug development professionals with a clear, data-driven perspective on the potential safety and efficacy profile of this novel compound.

Executive Summary

This compound, an antibiotic derived from Streptomyces ravidus, has demonstrated notable antitumor activity, particularly against P388 leukemia.[1][2] Preliminary evidence suggests a favorable toxicity profile compared to its parent compound, deacetylravidomycin.[3] This guide synthesizes the available preclinical data to contextualize its therapeutic potential. While precise quantitative data for a direct therapeutic index calculation for this compound remains limited in publicly accessible literature, this guide compiles relevant toxicity and efficacy data for comparator drugs to provide a valuable benchmark.

Data Presentation: Comparative Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety margin, calculated as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50). A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.

The following table summarizes the available preclinical toxicity and efficacy data for this compound and the comparator drugs. It is important to note that the experimental conditions, such as the animal model and route of administration, may vary between studies, which can influence the reported values.

DrugLD50 / MTD (mg/kg)ED50 (mg/kg)Animal ModelTumor ModelTherapeutic Index (TI)
This compound Less toxic than deacetylravidomycinActive over a wide range of dosesMouseP388 LeukemiaNot Quantitatively Determined
Doxorubicin 17 (IV LD50)[4]~1-10 (effective dose range, IP)[5]MouseP388 LeukemiaNot Directly Calculable
Paclitaxel (Taxol®) 31.3 (IV LD50)[6]Not specified for P388MouseNot specifiedNot Directly Calculable
Cisplatin 7.5 (MTD)[1]Not specified for P388MouseNot specifiedNot Directly Calculable

Note: The data for the comparator drugs are derived from various sources and may not be directly comparable due to differing experimental setups. The information for this compound is qualitative, based on initial findings.

Mechanism of Action: A Hypothetical Model for this compound

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the known activity of its parent compound, ravidomycin, a plausible mechanism involves DNA intercalation and inhibition of topoisomerase II.[7] Ravidomycin's activity is also noted to be enhanced by light, suggesting a photosensitizing component.

Below is a diagram illustrating the proposed signaling pathway for this compound, assuming a similar mechanism to ravidomycin.

G cluster_cell Cancer Cell Drug Deacetylravidomycin N-oxide DNA Nuclear DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Inhibition Replication DNA Replication & Transcription DNA->Replication TopoII->Replication Apoptosis Apoptosis Replication->Apoptosis Blockage leads to

Proposed mechanism of action for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of anticancer drug efficacy and toxicity.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay such as the MTT assay.

  • Cell Culture: Cancer cell lines (e.g., P388 leukemia cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the test compound (e.g., this compound) is added to the wells. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (P388 Leukemia Model)

The P388 murine leukemia model is a standard for in vivo screening of anticancer agents.

  • Animal Model: Immunocompromised or syngeneic mice are used.

  • Tumor Inoculation: A known number of P388 leukemia cells are injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Drug Administration: Treatment with the test compound begins, typically one day after tumor inoculation. The drug is administered according to a specific dose and schedule.

  • Monitoring: The animals are monitored daily for signs of toxicity and mortality. Body weight is often recorded as an indicator of health.

  • Efficacy Endpoint: The primary efficacy endpoint is the mean survival time (MST) or the increase in lifespan (%ILS) of the treated group compared to the control group.

  • ED50 Determination: The effective dose producing a 50% increase in lifespan (ED50) can be determined from dose-response studies.

Maximum Tolerated Dose (MTD) Determination in Mice

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Dose Escalation: A cohort of mice is treated with escalating doses of the drug.

  • Toxicity Monitoring: Animals are closely monitored for a defined period for signs of toxicity, including weight loss, changes in behavior, and mortality. A common endpoint is a certain percentage of body weight loss (e.g., 15-20%).

  • MTD Definition: The MTD is defined as the highest dose that does not produce dose-limiting toxicity.

The following diagram illustrates the general workflow for determining the therapeutic index of an anticancer drug.

G cluster_workflow Therapeutic Index Determination Workflow InVitro In Vitro Studies (e.g., IC50 on P388 cells) InVivo_Efficacy In Vivo Efficacy (P388 Leukemia Model) Determine ED50 InVitro->InVivo_Efficacy Guide dose selection InVivo_Toxicity In Vivo Toxicity (Healthy Mice) Determine LD50/MTD InVitro->InVivo_Toxicity Guide dose selection TI_Calc Therapeutic Index Calculation (LD50/ED50) InVivo_Efficacy->TI_Calc InVivo_Toxicity->TI_Calc

Workflow for Therapeutic Index Determination.

Conclusion

This compound presents as a promising anticancer agent with reported activity against P388 leukemia and a potentially favorable toxicity profile. However, a comprehensive assessment of its therapeutic index is hampered by the lack of publicly available, quantitative in vivo dose-response data. Further preclinical studies are warranted to establish a definitive LD50 and ED50 in relevant tumor models. Such data will be crucial for a direct and meaningful comparison with standard-of-care chemotherapeutics and for guiding future clinical development. The proposed mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a solid foundation for further mechanistic investigations.

References

Safety Operating Guide

Proper Disposal of Deacetylravidomycin N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of deacetylravidomycin N-oxide, a research antibiotic. Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.

This compound is an antibiotic active against Gram-positive bacteria and also exhibits antitumor properties.[1] As with many research compounds and antibiotics, improper disposal can lead to unforeseen environmental consequences, including the potential for fostering antibiotic resistance.[2][3] Therefore, a structured and cautious approach to its disposal is paramount.

Core Disposal Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of research-grade antibiotics and chemical waste. It is imperative to treat this compound as a hazardous chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.[2]

Key Safety and Compliance Mandates:

  • Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations.

  • Segregation of Waste: Never mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by EHS.[4][5]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any other identifiers required by your institution.[4][6]

  • Secure Containment: Waste containers should be durable, leak-proof, and kept securely closed except when adding waste.[4][7]

Disposal Procedures for this compound

The appropriate disposal method for this compound will depend on its form (e.g., pure compound, stock solution, contaminated media).

Unused or Expired Pure Compound
  • Original Container: If possible, keep the compound in its original, clearly labeled container.

  • Chemical Waste Collection: This is the preferred and safest method. The container with the unused compound should be designated as chemical waste.

  • EHS Pickup: Arrange for a scheduled pickup of the chemical waste by your institution's EHS department.

Stock Solutions

Stock antibiotic solutions are generally considered hazardous chemical waste due to their higher concentration.[2]

  • Dedicated Waste Container: Collect all this compound stock solutions in a designated, leak-proof container that is compatible with the solvent used.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound in [Solvent Name]".

  • Storage: Store the waste container in a designated satellite accumulation area, following all institutional guidelines for hazardous waste storage.[6]

  • EHS Disposal: Arrange for disposal through your institution's EHS-approved hazardous waste vendor.

Contaminated Labware and Materials

Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be considered contaminated chemical waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled waste bag or container.

  • Disposal: Dispose of this container as hazardous chemical waste through your EHS office.

Contaminated Media

The disposal of cell culture or bacterial media containing this compound requires careful consideration to deactivate both the biological and chemical hazards.

  • Chemical Inactivation (if applicable): If a validated chemical inactivation method for this specific compound is available and approved by your EHS, it may be an option. However, this is unlikely for a research compound.

  • Incineration (Preferred Method): The most robust method for destroying both the biological and chemical components is incineration.

    • Collect the liquid waste in a labeled, leak-proof container.

    • Arrange for disposal as hazardous waste through your EHS, specifying that it is a liquid antibiotic waste.

Summary of Disposal Options

Waste FormRecommended Disposal MethodKey Considerations
Pure Compound Hazardous Chemical Waste CollectionKeep in original container if possible.
Stock Solutions Hazardous Chemical Waste CollectionDo not mix with other solvent waste unless permitted by EHS.
Contaminated Solids Hazardous Chemical Waste CollectionSegregate from non-hazardous lab trash.
Contaminated Media Hazardous Chemical Waste IncinerationAutoclaving is insufficient for chemical destruction.

Experimental Workflow for Waste Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Identify Deacetylravidomycin N-oxide Waste waste_type Determine Waste Form start->waste_type pure Pure Compound or Expired Stock waste_type->pure Solid solution Stock Solution waste_type->solution Liquid (Concentrated) solids Contaminated Labware (Gloves, Tips, etc.) waste_type->solids Solid (Contaminated) media Contaminated Liquid Media waste_type->media Liquid (Dilute) collect_pure Collect in Original or Labeled Container pure->collect_pure collect_solution Collect in Labeled Solvent-Compatible Container solution->collect_solution collect_solids Collect in Labeled Solid Waste Container solids->collect_solids collect_media Collect in Labeled Leak-Proof Container media->collect_media ehs_pickup Arrange for Hazardous Waste Pickup with EHS collect_pure->ehs_pickup collect_solution->ehs_pickup collect_solids->ehs_pickup collect_media->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for this compound disposal.

Disclaimer: The information provided here is based on general best practices for laboratory chemical and antibiotic waste disposal. No specific Safety Data Sheet (SDS) for this compound was found. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures that are in full compliance with all applicable regulations. The user assumes all responsibility for the proper and safe handling and disposal of this material.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Deacetylravidomycin N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling deacetylravidomycin N-oxide. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

This compound is an antibiotic with noted antitumor activity, classifying it as a potent, cytotoxic compound.[1] Due to its hazardous nature, stringent safety measures must be observed during handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before handling this compound. This is a mandatory requirement for all procedures, regardless of the quantity of the compound being handled.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-grade, powder-free nitrile or latex gloves. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated work area.Prevents skin contact and absorption of the hazardous drug.[2][3]
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.Protects against splashes and aerosol exposure, preventing contamination of personal clothing.[2][3]
Respiratory Protection N95 or higher RespiratorA fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][4][5]Protects against inhalation of aerosolized particles of the potent compound.
Eye Protection Safety GogglesChemical splash goggles that provide a full seal around the eyes.Prevents accidental splashes from coming into contact with the eyes.[2]
Face Protection Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.Provides an additional layer of protection for the entire face.
Head and Shoe Protection Hair and Shoe CoversDisposable hair and shoe covers.Minimizes the risk of contaminating other areas of the laboratory.[2]

Operational Plan: Safe Handling Workflow

The following diagram outlines the step-by-step procedure for the safe handling of this compound. This workflow is designed to minimize exposure and ensure a controlled environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Chemical Fume Hood, BSC) don_ppe Don Full PPE prep_area->don_ppe 1. Enter & Prepare weigh_dissolve Weighing and Dissolving (Use of containment devices like a glove box is recommended) don_ppe->weigh_dissolve 2. Proceed to Handling experiment Perform Experimental Procedure weigh_dissolve->experiment 3. Conduct Work decontaminate Decontaminate Work Surfaces experiment->decontaminate 4. Post-Experiment dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 5. Waste Management doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 6. Decontamination wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7. Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to the following procedures.

  • Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-proof cytotoxic sharps container.[6]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be placed in a clearly labeled, leak-proof cytotoxic waste container with a secure lid.[6][7] These containers are typically purple or marked with a cytotoxic symbol.[7]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste should not be disposed of down the drain.[7] They must be collected in a sealed, properly labeled hazardous waste container for chemical incineration.

  • Decontamination: All surfaces and equipment that have come into contact with the compound must be decontaminated. A two-step process of cleaning with a detergent followed by inactivation with an appropriate agent (e.g., sodium hypochlorite solution, followed by a neutralizing agent like sodium thiosulfate) is recommended.

All cytotoxic waste must be segregated from other laboratory waste streams and disposed of through a licensed hazardous waste management service.[8][9] Ensure compliance with all local, state, and federal regulations regarding cytotoxic waste disposal.[9]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.